molecular formula C10H10O4 B100416 4-(Acetoxymethyl)benzoic acid CAS No. 15561-46-3

4-(Acetoxymethyl)benzoic acid

Cat. No.: B100416
CAS No.: 15561-46-3
M. Wt: 194.18 g/mol
InChI Key: DLMONAQGOXNQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(acetyloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMONAQGOXNQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427390
Record name 4-(Acetoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15561-46-3
Record name 4-(Acetoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Acetoxymethyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 4-(Acetoxymethyl)benzoic Acid

Introduction

This compound is a bifunctional organic compound that serves as a valuable intermediate in synthetic organic chemistry. As a derivative of 4-(hydroxymethyl)benzoic acid, it incorporates both a carboxylic acid and a protected primary alcohol in the form of an acetate ester. This unique structural arrangement makes it a strategic building block, particularly in the synthesis of pharmaceuticals and specialty polymers where controlled, stepwise reactions are necessary. The acetoxy group acts as a protecting group for the reactive hydroxymethyl functionality, allowing for selective modification of the carboxylic acid moiety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and professionals in drug development and materials science.

Compound Identification and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. This compound is systematically named based on IUPAC conventions, reflecting its benzoic acid core with an acetoxymethyl substituent at the para (4) position.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • CAS Number: 114447-60-0

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Benzene Ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;

// Substituents // Carboxylic Acid at C4 C_COOH [label="C", pos="0,-2.2!"]; O1_COOH [label="O", pos="-0.7,-2.9!"]; O2_COOH [label="OH", pos="0.8,-2.9!"]; C4 -- C_COOH; C_COOH -- O1_COOH [style=bold]; C_COOH -- O2_COOH;

// Acetoxymethyl at C1 C_CH2 [label="CH₂", pos="0,2.2!"]; O_ester [label="O", pos="0,3.0!"]; C_CO [label="C", pos="0.8,3.7!"]; O_CO [label="O", pos="0.8,4.5!"]; C_CH3 [label="CH₃", pos="1.8,3.2!"]; C1 -- C_CH2; C_CH2 -- O_ester; O_ester -- C_CO; C_CO -- O_CO [style=bold]; C_CO -- C_CH3; }

Figure 1: Molecular Structure of this compound

Physicochemical Properties

Experimental physicochemical data for this compound is not extensively published. However, its properties can be contextualized by comparing them to its immediate precursor, 4-(hydroxymethyl)benzoic acid, and its structural isomer, 4-acetoxybenzoic acid.

PropertyThis compound (Target)4-(Hydroxymethyl)benzoic acid (Precursor)4-Acetoxybenzoic acid (Isomer)
Molecular Formula C₁₀H₁₀O₄C₈H₈O₃[1][2]C₉H₈O₄[3]
Molecular Weight 194.18 g/mol 152.15 g/mol [2]180.16 g/mol [3][4][5]
Melting Point (°C) Data not available182-185190-194[4]
Boiling Point (°C) Data not availableData not available272.96 (rough estimate)[4]
Appearance Expected to be a white crystalline solidWhite crystalline solidWhite crystalline powder[4]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and ethyl acetate.Soluble in ethanol, methanol.Almost transparent in Methanol.[4]

Synthesis and Purification

The most direct and logical synthesis of this compound involves the selective acetylation of the primary alcohol in its precursor, 4-(hydroxymethyl)benzoic acid. This reaction is analogous to the well-documented acid-catalyzed acetylation of phenols.[6][7] The causality behind this choice is the high reactivity of acetic anhydride with alcohols in the presence of a strong acid catalyst, which protonates the anhydride to create a potent electrophile.

graph Synthesis_Workflow { rankdir=LR; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

// Nodes Start [label="4-(Hydroxymethyl)benzoic Acid\n+ Acetic Anhydride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="H₂SO₄ (cat.)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Reaction [label="Acetylation Reaction\n(50-60°C)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Quench with H₂O\n& Filtration"]; Purification [label="Recrystallization\n(Ethanol/Water)"]; Product [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validation [label="TLC & Melting Point\nAnalysis", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Validation; }

Figure 2: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Acetylation

This protocol is adapted from established procedures for the acetylation of hydroxyl groups on benzoic acid derivatives.[6][7]

  • Reaction Setup: In a conical flask, combine 4-(hydroxymethyl)benzoic acid (1.0 eq) and acetic anhydride (1.5-2.0 eq). The use of excess acetic anhydride ensures the reaction goes to completion.

  • Catalysis: Carefully add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the mixture. The flask should be gently swirled to ensure thorough mixing.

  • Reaction Execution: Warm the flask in a water bath to approximately 50-60°C for 15-30 minutes with occasional stirring. This gentle heating provides the necessary activation energy without causing decomposition of the product.[7]

  • Isolation: Allow the mixture to cool to room temperature. Add cold deionized water (approx. 10 volumes) to the flask to quench the excess acetic anhydride and precipitate the organic product.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid or sulfuric acid.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. To this solution, add warm water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of needle-like crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. The yield and purity should be determined.

This protocol is self-validating through the final purification and characterization steps. Recrystallization ensures the removal of unreacted starting material and soluble impurities, while subsequent analysis confirms the identity and purity of the final product.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The following are predicted data based on the compound's structure and known values for similar functional groups.

Analysis Type Expected Observations
¹H NMR ~2.1 ppm (s, 3H): Methyl protons (-O-C(=O)-CH₃ ). ~5.1 ppm (s, 2H): Benzylic methylene protons (Ar-CH₂ -O-). ~7.4 ppm (d, 2H): Aromatic protons ortho to the acetoxymethyl group. ~8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group. >10 ppm (s, 1H, broad): Carboxylic acid proton (-COOH ).
¹³C NMR ~21 ppm: Methyl carbon (-O-C(=O)-C H₃). ~65 ppm: Methylene carbon (Ar-C H₂-O-). ~128-131 ppm: Aromatic carbons. ~167 ppm: Carboxylic acid carbonyl carbon (-C OOH). ~171 ppm: Ester carbonyl carbon (-O-C (=O)-CH₃).
IR Spectroscopy (cm⁻¹) ~3300-2500 (broad): O-H stretch of the carboxylic acid dimer. ~1735: C=O stretch of the ester. ~1690: C=O stretch of the carboxylic acid. ~1240: C-O stretch of the acetate group.
Mass Spectrometry (EI) m/z 194: Molecular ion [M]⁺. m/z 135: Loss of the acetoxy group [-OC(O)CH₃]. m/z 149: Loss of the carboxyl group [-COOH]. m/z 43: Acetyl cation [CH₃CO]⁺ (prominent fragment).

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two functional groups: the acetate ester and the carboxylic acid.

  • Ester Hydrolysis: The acetoxymethyl group is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the ester bond to regenerate 4-(hydroxymethyl)benzoic acid and acetic acid. This reaction is fundamental to its use as a protected intermediate, as the protecting group can be removed when desired.

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations, such as esterification (e.g., with an alcohol under acidic conditions), conversion to an acyl chloride (e.g., using thionyl chloride), and amidation (e.g., by reacting the acyl chloride with an amine).

  • Stability: The compound is stable under normal laboratory conditions. However, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It should be kept away from strong oxidizing agents and strong bases, which could catalyze its hydrolysis.

graph Hydrolysis_Reaction { rankdir=LR; node [shape=none, margin=0];

// Reactants Reactant [label=<

This compound

];

// Products Product1 [label=<

4-(Hydroxymethyl)benzoic Acid

]; Product2 [label=<

Acetic Acid

];

// Reaction Arrow Reactant -> {Product1, Product2} [label=" H₂O / H⁺ or OH⁻ "]; }

Figure 3: Hydrolysis of this compound.

Applications in Research and Drug Development

While direct applications are specific to synthetic pathways, the utility of this compound is inferred from its structure and the established roles of its precursors.

  • Protected Intermediate in Synthesis: Its primary application is as a protected form of 4-(hydroxymethyl)benzoic acid.[8] In a multi-step synthesis, the carboxylic acid can be modified (e.g., converted to an amide) without interference from the hydroxymethyl group. Once the desired transformation is complete, the acetate can be easily hydrolyzed to reveal the alcohol, making it a crucial tool for achieving regioselectivity.

  • Pharmaceutical and Polymer Building Block: The precursor, 4-(hydroxymethyl)benzoic acid, is a key intermediate in pharmaceuticals and is used to create specialty polymers with improved thermal and mechanical properties.[8] this compound serves as a stable, easily handled precursor for introducing this structural motif into larger, more complex molecules.

  • Scaffold in Medicinal Chemistry: Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, known to be present in numerous bioactive compounds.[9][10] This compound provides a versatile platform for creating libraries of new chemical entities for drug discovery programs.

Safety and Handling

As no specific safety data sheet is available for this compound, the following information is extrapolated from its close structural isomer, 4-acetoxybenzoic acid, and should be treated as a guideline.[3][4][11]

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[12]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[11]

    • Eye Irritation (Category 2), H319: Causes serious eye irritation.[11]

    • Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.[3][12]

  • Precautionary Measures & Personal Protective Equipment (PPE):

    • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[13]

    • Personal Protection: Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat. A NIOSH-approved dust mask is recommended if handling large quantities.

    • Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

    • Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation develops.[12]

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]

References

An In-Depth Technical Guide to the Synthesis of 4-Acetoxybenzoic Acid from 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Navigating the Synthesis from Phenol to Polymer Precursor

In the realm of advanced materials science and drug development, precision in molecular synthesis is paramount. The conversion of 4-hydroxybenzoic acid (4-HBA) to 4-acetoxybenzoic acid is a foundational reaction, pivotal for the production of high-performance liquid crystal polymers (LCPs) like Vectra and as a key intermediate in various pharmaceutical syntheses.[1][2][3] This guide provides a comprehensive, field-proven methodology for this transformation. We will delve not only into the procedural steps but also the underlying chemical principles and critical process parameters that ensure a high-yield, high-purity synthesis. Our focus is on creating a self-validating protocol, where an understanding of the 'why' behind each step empowers the researcher to execute the synthesis with confidence and troubleshoot effectively.

Strategic Overview: The Acetylation of 4-Hydroxybenzoic Acid

The core transformation is the selective O-acetylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid. The carboxylic acid group remains intact under the prescribed conditions. The reaction employs acetic anhydride as the acetylating agent, with a strong acid, typically concentrated sulfuric acid, serving as a catalyst.[4][5]

Reaction Scheme:

The choice of reagents is dictated by efficiency, cost, and reaction kinetics. Acetic anhydride is a powerful and readily available acetylating agent. The use of a catalytic amount of strong acid protonates the anhydride, rendering it a more potent electrophile and significantly accelerating the reaction rate.[6]

The Underlying Mechanism: Acid-Catalyzed Phenolic Acetylation

Understanding the reaction mechanism is crucial for process optimization and control. The acetylation proceeds via a nucleophilic acyl substitution pathway.

  • Activation of the Acetylating Agent: A carbonyl oxygen of acetic anhydride is protonated by the acid catalyst (H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 4-hydroxybenzoic acid attacks the activated carbonyl carbon of the protonated acetic anhydride. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton is transferred from the oxonium ion to a suitable base (e.g., another molecule of acetic anhydride or the conjugate base of the catalyst). Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group.

  • Deprotonation: The final protonated product is deprotonated to yield the neutral 4-acetoxybenzoic acid and regenerate the acid catalyst.

G

A Validated Experimental Protocol

This protocol is designed for robustness and purity, incorporating best practices for synthesis and purification. Every step is critical for the final outcome.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-Hydroxybenzoic AcidC₇H₆O₃138.122.0 gMust be dry.
Acetic Anhydride(CH₃CO)₂O102.093.0 mL (~3.24 g)Reagent grade, handle in a fume hood.
Sulfuric Acid, conc.H₂SO₄98.081-2 dropsCatalyst, highly corrosive.
Deionized WaterH₂O18.02~50 mLUsed for precipitation.
Ethanol, 95%C₂H₅OH46.07~10 mLFor recrystallization.
Equipment
  • 50 mL Erlenmeyer or conical flask

  • Magnetic stirrer and stir bar (optional)

  • Water bath or heating mantle

  • Buchner funnel and filter flask assembly

  • Filter paper

  • Beakers

  • Glass stirring rod

  • Melting point apparatus

  • TLC plates (silica gel), chamber, and UV lamp

Synthesis Procedure
  • Reagent Combination: Place 2.0 g of dry 4-hydroxybenzoic acid into a 50 mL conical flask. In a fume hood, add 3.0 mL of acetic anhydride.[4][5]

  • Catalyst Addition: Carefully add 1 drop of concentrated sulfuric acid to the mixture. Swirl the flask gently to ensure thorough mixing.[1] An exothermic reaction may be noted.

  • Reaction: Warm the flask on a water bath to approximately 50-60°C. Maintain this temperature for 15 minutes, stirring or swirling occasionally to ensure the mixture remains homogeneous.[1][4] The solid starting material should fully dissolve.

  • Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. A solid mass may begin to form. Once cool, add 30 mL of cold deionized water and stir vigorously with a glass rod.[5] This step serves two purposes: it quenches any remaining acetic anhydride and precipitates the less water-soluble product.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the precipitate on the filter with a small amount of cold deionized water to remove acetic acid and sulfuric acid residues. Press the solid dry on the filter.

Purification via Recrystallization

Purity is critical, especially for polymerization applications. Recrystallization is a mandatory step.

  • Dissolution: Transfer the crude solid to a beaker and add 6 mL of hot ethanol. Heat gently (NO OPEN FLAMES) until the solid dissolves completely.[4]

  • Crystallization: Pour the hot ethanolic solution into 15 mL of warm water. If a solid precipitates immediately, gently warm the mixture until it redissolves to form a clear solution.[4]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Beautiful, needle-like crystals of 4-acetoxybenzoic acid should separate.[4]

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold water, and allow them to air dry completely.

Process Validation and Quality Control

A successful synthesis is verified through rigorous analysis.

Thin Layer Chromatography (TLC)

TLC is used to assess the completion of the reaction and the purity of the final product.

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A mixture of toluene and acetone (e.g., 15:1 ratio) is a suitable solvent system.[4][5]

  • Procedure: Dissolve small samples of the starting material (4-HBA) and the final product in ethanol. Spot them side-by-side on a TLC plate. Develop the plate in the chamber.

  • Analysis: Visualize the spots under a UV lamp. 4-Acetoxybenzoic acid is less polar than 4-hydroxybenzoic acid and will therefore have a higher Rf value (travel further up the plate). A pure product should show a single spot, distinct from the starting material spot.

Melting Point Determination

The melting point is a key indicator of purity.

  • Literature Melting Point: 136-138°C.

  • A sharp melting point within this range indicates a high degree of purity. Impurities will typically depress and broaden the melting range.

Yield Calculation

The theoretical yield must be calculated to determine the efficiency of the synthesis.

  • Limiting Reagent: 4-Hydroxybenzoic acid (2.0 g / 138.12 g/mol = 0.0145 mol).

  • Theoretical Yield: 0.0145 mol * 180.16 g/mol (M.W. of 4-acetoxybenzoic acid) = 2.61 g.

  • Percent Yield: (Actual weight of dry, pure product / 2.61 g) * 100%. A well-executed synthesis should yield >85%.

G

Conclusion

The synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid is a cornerstone reaction in organic synthesis, providing a critical monomer for advanced materials. The protocol detailed herein represents a reliable and efficient method, grounded in well-established chemical principles. By focusing on the causality behind each step—from catalyst activation to purification strategy—this guide equips researchers and drug development professionals with the expertise to perform this synthesis with high fidelity, ensuring the production of a high-purity final product ready for downstream applications.

References

An In-depth Technical Guide to 4-(Acetoxymethyl)benzoic Acid: A Versatile Linker in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of bifunctional molecules as intermediates and linkers is paramount. 4-(Acetoxymethyl)benzoic acid (CAS No. 15561-46-3) emerges as a compound of significant interest, serving as a versatile building block and a cleavable linker in solid-phase synthesis.[1][2] Its structure uniquely combines a carboxylic acid for amide or ester bond formation with a benzyl ester that can be selectively cleaved, offering a strategic advantage in the multi-step synthesis of complex molecules.

This guide provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, a detailed synthesis protocol, and its critical applications, with a focus on its role in drug discovery and development.

Compound Identification and Structure

This compound is an aromatic carboxylic acid distinguished by an acetoxymethyl substituent at the para-position of the benzene ring.

  • CAS Number : 15561-46-3[1]

  • Molecular Formula : C₁₀H₁₀O₄[2]

  • Molecular Weight : 194.18 g/mol [2]

  • IUPAC Name : this compound

  • Synonyms : Ac-HMBA-linker, 4-[(Acetyloxy)methyl]benzoic acid[3][4]

The structure consists of a benzoic acid core, providing a reactive handle for coupling reactions, and an acetoxy-protected benzyl alcohol. This dual functionality is the cornerstone of its utility, particularly as a linker in solid-phase peptide synthesis (SPPS).

Chemical Structure of this compound:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Physical Form White to off-white crystalline powder/solid[5]
Melting Point 143-146 °C[5]
Boiling Point (est.) 327.4 °C at 760 mmHg[6]
Density (est.) 1.254 g/cm³[6]
Solubility Soluble in polar organic solvents (DMSO, methanol, ethanol); sparingly soluble in water[5]
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended 2-8 °C.[5][7]

Synthesis Protocol: Acetylation of 4-(Hydroxymethyl)benzoic Acid

Causality of Experimental Choices:

  • Starting Material: 4-(Hydroxymethyl)benzoic acid is chosen as it possesses the required carbon skeleton.

  • Reagent: Acetic anhydride is a highly effective and common acetylating agent. An acid catalyst like sulfuric acid is often used to protonate the anhydride, making it more electrophilic and accelerating the reaction with the alcohol. Alternatively, a base like pyridine can be used as a solvent and catalyst, which activates the acetic anhydride and neutralizes the acetic acid byproduct.

  • Solvent: A non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically used to ensure all reactants are in solution without participating in the reaction.

  • Purification: An aqueous workup is necessary to remove the catalyst and any water-soluble byproducts. Recrystallization is an effective method for purifying the final solid product.

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acetylation Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-(Hydroxymethyl)benzoic acid in anhydrous solvent (e.g., THF) B Add Pyridine (as catalyst and base) A->B C Cool solution in an ice bath (0°C) B->C D Add Acetic Anhydride dropwise C->D E Stir at 0°C, then warm to RT D->E F Monitor reaction by TLC E->F G Quench with water & Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Wash organic layer (brine), dry (Na₂SO₄) H->I J Evaporate solvent under reduced pressure I->J K Recrystallize from suitable solvent (e.g., Ethyl Acetate/Hexane) J->K L Filter and dry the product K->L M Characterize (NMR, MS, MP) L->M

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(Hydroxymethyl)benzoic acid in a suitable anhydrous solvent (e.g., THF or DCM). Add 1.5 equivalents of pyridine.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding cold water. Acidify the aqueous mixture to a pH of ~2 using 1M HCl, which will precipitate the product.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a solvent system like ethyl acetate/hexanes to obtain pure this compound.

Applications in Drug Development and Research

The primary application of this compound in the pharmaceutical field is as a versatile linker molecule for solid-phase synthesis.[2][3] Its alias, Ac-HMBA-linker , highlights this function. It is a derivative of the well-established HMBA (4-Hydroxymethylbenzoic acid) linker used in Solid-Phase Peptide Synthesis (SPPS).[8]

Role as a Cleavable Linker in Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern drug discovery, enabling the rapid synthesis of large libraries of compounds like peptides and small molecules.[9] The choice of linker, which tethers the first building block to the insoluble polymer resin, is critical as it dictates the conditions under which the final product can be cleaved and what functional group will be present at the cleavage site.

The HMBA linker family, including the acetylated form, offers significant advantages:

  • Acid Stability: The ester bond connecting the peptide to the HMBA linker is stable to the moderately acidic conditions (e.g., TFA in DCM) used for the cleavage of Fmoc protecting groups during standard SPPS.[8] This orthogonality is crucial for successful chain elongation.

  • Nucleophilic Cleavage: The linker is susceptible to cleavage by a wide range of nucleophiles. This allows for the synthesis of various C-terminally modified peptides from a single resin-bound precursor.[10] By choosing the appropriate nucleophile, researchers can generate peptide acids, amides, esters, or thioesters.[8][10]

Linker_Logic cluster_cleavage Nucleophilic Cleavage cluster_products C-Terminally Modified Peptides Resin Solid Support (e.g., Polystyrene) Linker This compound (Ac-HMBA Linker) Resin->Linker attached via an amide bond Peptide Synthesized Peptide Chain Linker->Peptide attached via an ester bond Nuc_OH Base (e.g., NaOH) Nuc_NH3 Ammonia Nuc_OR Alkoxide/Alcohol Nuc_SR Thiol Prod_Acid Peptide Acid (-COOH) Nuc_OH->Prod_Acid yields Prod_Amide Peptide Amide (-CONH₂) Nuc_NH3->Prod_Amide yields Prod_Ester Peptide Ester (-COOR) Nuc_OR->Prod_Ester yields Prod_Thio Peptide Thioester (-COSR) Nuc_SR->Prod_Thio yields

Caption: Versatility of the HMBA linker family in SPPS.

Use as a Pharmaceutical Intermediate

Beyond its role as a linker, this compound serves as a valuable intermediate for synthesizing more complex molecules.[2][5] The carboxylic acid and the acetoxymethyl group can be chemically manipulated to build diverse molecular scaffolds. While specific examples of marketed drugs derived directly from this intermediate are not prominently documented, its structural motifs are relevant to compounds with demonstrated biological activity. For instance, various benzoic acid derivatives are known to possess potent biological activities, including acting as VLA-4 antagonists for treating inflammatory conditions.[6] The ability to introduce a functionalized methyl group at the 4-position, as provided by this intermediate, is a valuable strategy in medicinal chemistry for probing structure-activity relationships.

Conclusion

This compound (CAS 15561-46-3) is a strategically important bifunctional molecule. While its physicochemical properties are well-defined, its primary value lies in its application as a versatile, cleavable linker in solid-phase organic synthesis. The ability to withstand acidic deprotection steps while being susceptible to a range of nucleophiles for cleavage makes it an invaluable tool for generating libraries of C-terminally modified peptides and other small molecules. This flexibility is crucial for drug discovery programs where rapid synthesis and diversification of lead compounds are essential. As research continues to demand more sophisticated synthetic tools, the utility of well-designed intermediates like this compound will undoubtedly continue to grow.

References

4-(Acetoxymethyl)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(Acetoxymethyl)benzoic acid

Abstract

This compound is a carboxylated benzyl acetate whose biological mechanism of action is not extensively documented in peer-reviewed literature. This technical guide moves beyond a simple recitation of known facts to propose a scientifically rigorous, testable hypothesis based on its molecular architecture. We posit that this compound functions as a prodrug, undergoing enzymatic hydrolysis to its active form, 4-(hydroxymethyl)benzoic acid. This guide provides the theoretical framework for this hypothesis, details the putative bioactivation pathway, explores the known biological context of the active metabolite, and furnishes detailed experimental protocols to validate this proposed mechanism.

Part 1: The Prodrug Hypothesis - A Structurally-Informed Mechanism

The chemical structure of this compound—featuring a benzoic acid moiety and an acetoxymethyl ester—is a strong indicator of its likely role as a prodrug. Ester-based prodrugs are a cornerstone of medicinal chemistry, designed to enhance pharmacokinetic properties such as solubility, stability, or membrane permeability.

The central hypothesis is that the acetate group is intentionally labile, designed for cleavage by endogenous esterases present in plasma, the liver, and other tissues. This bioactivation would unmask a hydroxyl group, releasing the putative active metabolite, 4-(hydroxymethyl)benzoic acid, along with acetic acid as a byproduct.

This enzymatic conversion is the critical first step in its mechanism of action. The prodrug itself is presumed to be biologically inert at the target site, with its primary function being the efficient delivery of the active molecule.

cluster_0 Systemic Circulation / Target Tissue Prodrug This compound (Prodrug) Enzyme Carboxylesterases (e.g., hCE1, hCE2) Prodrug->Enzyme Substrate Binding Metabolite 4-(Hydroxymethyl)benzoic acid (Active Moiety) Target Biological Target (Receptor, Enzyme, etc.) Metabolite->Target Pharmacological Effect Enzyme->Metabolite Catalytic Hydrolysis Byproduct Acetic Acid Enzyme->Byproduct Release

Figure 1: Proposed bioactivation pathway of this compound. The prodrug is hydrolyzed by esterases to release the active 4-(hydroxymethyl)benzoic acid.

Part 2: The Putative Active Moiety: 4-(Hydroxymethyl)benzoic acid

With the prodrug hypothesis established, the investigation into the mechanism of action shifts to its metabolite, 4-(hydroxymethyl)benzoic acid. While this compound also lacks a single, well-defined molecular target, it has been identified in various biological contexts. It is a known constituent of certain plants and has been investigated for several activities, providing clues to its potential therapeutic action.

The specific downstream signaling pathways engaged by 4-(hydroxymethyl)benzoic acid are not fully elucidated and represent a key area for future research. A primary investigation would involve screening this metabolite against panels of common drug targets (e.g., kinases, GPCRs, nuclear receptors) to identify direct binding partners.

Part 3: A Framework for Experimental Validation

To move from hypothesis to validated mechanism, a structured experimental approach is essential. The following protocols provide a self-validating system to interrogate the prodrug hypothesis.

Protocol 1: In Vitro Prodrug Conversion Assay

Objective: To quantitatively confirm that this compound is converted to 4-(hydroxymethyl)benzoic acid in a biologically relevant matrix.

Methodology:

  • Matrix Preparation: Prepare solutions of human liver microsomes, S9 fractions, or fresh human plasma, which are rich in esterase activity.

  • Incubation: Add this compound (e.g., at a final concentration of 10 µM) to the prepared biological matrix. Initiate the reaction by warming to 37°C. Include a heat-inactivated matrix as a negative control.

  • Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a cold quench solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of both the parent prodrug and the metabolite.

  • Data Analysis: Plot the concentration of each compound versus time to determine the rate of prodrug disappearance and metabolite appearance.

Figure 2: Experimental workflow for the quantification of prodrug and metabolite using LC-MS/MS.

Expected Quantitative Data:

The results can be summarized in a table to clearly demonstrate the conversion.

Time (minutes)This compound (µM)4-(Hydroxymethyl)benzoic acid (µM)
010.00.0
58.51.5
155.54.5
302.57.5
600.59.5
120<0.1>9.8

Table 1: Representative data from an in vitro hydrolysis assay demonstrating the time-dependent conversion of the prodrug into its active metabolite.

Protocol 2: Comparative Bioassay for Target Activity

Objective: To demonstrate that the biological activity is driven by the metabolite, not the parent prodrug.

Methodology:

This protocol assumes a hypothetical biological activity (e.g., inhibition of a specific enzyme or cellular process) has been identified for 4-(hydroxymethyl)benzoic acid.

  • Assay System Selection: Choose a relevant cell-based or biochemical assay. For this example, we'll use a cellular assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in macrophages.

  • Compound Preparation: Prepare stock solutions of both this compound and 4-(hydroxymethyl)benzoic acid.

  • Experimental Arms:

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) + LPS.

    • Metabolite Arm: Cells treated with increasing concentrations of 4-(hydroxymethyl)benzoic acid + LPS.

    • Prodrug Arm: Cells treated with increasing concentrations of this compound + LPS.

  • Execution: Pre-incubate macrophage cells with the compounds for 1 hour before stimulating with LPS (100 ng/mL) for 6 hours.

  • Readout: Collect the cell culture supernatant and measure the concentration of TNF-α using a validated ELISA kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound at each concentration. Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Expected Outcome & Interpretation:

  • 4-(Hydroxymethyl)benzoic acid: Should exhibit a clear, dose-dependent inhibition of TNF-α production, yielding a potent IC₅₀ value.

  • This compound: Should exhibit significantly weaker or no activity. The low level of esterase activity in cell culture media is typically insufficient for significant conversion over a short assay duration. This discrepancy in potency is strong evidence for the prodrug mechanism.

CompoundIC₅₀ (µM)Interpretation
4-(Hydroxymethyl)benzoic acid5.2Direct activity of the metabolite.
This compound>100Prodrug is inactive at the target.

Table 2: Expected IC₅₀ values from a comparative bioassay. The significant difference in potency supports the prodrug hypothesis.

Part 4: Summary and Future Directions

The most scientifically sound and evidence-based mechanism of action for this compound is that of a prodrug for the active molecule, 4-(hydroxymethyl)benzoic acid. This guide outlines the core tenets of this hypothesis, from the initial enzymatic activation step to the downstream biological effects of the liberated metabolite.

Validation of this mechanism requires the rigorous, two-pronged experimental approach detailed above: first, confirming the bio-conversion with stability assays, and second, demonstrating the differential activity between the prodrug and metabolite in a relevant bioassay.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) of 4-(hydroxymethyl)benzoic acid using techniques like affinity chromatography, chemical proteomics, or broad-panel enzymatic screening.

  • In Vivo Pharmacokinetics: Conducting animal studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to confirm its conversion to 4-(hydroxymethyl)benzoic acid in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-(hydroxymethyl)benzoic acid to optimize potency and selectivity for its eventual biological target.

By following this investigative roadmap, researchers can move from a structure-based hypothesis to a fully elucidated mechanism of action, paving the way for potential therapeutic applications.

A Technical Guide to the Spectroscopic Characterization of 4-(Acetoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Acetoxymethyl)benzoic acid is a bifunctional organic molecule of significant interest in the synthesis of pharmaceuticals and advanced materials. Its structure, incorporating a carboxylic acid, an ester, and a substituted aromatic ring, presents a rich landscape for spectroscopic analysis. Understanding the nuclear magnetic resonance (NMR) and infrared (IR) spectral features of this compound is paramount for its unambiguous identification, purity assessment, and the study of its chemical transformations. This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data of this compound, grounded in established principles and supported by empirical data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, is expected to exhibit distinct signals corresponding to the aromatic, benzylic, acetyl, and carboxylic acid protons.

Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~8.1Doublet2HAr-H (ortho to -COOH)
~7.5Doublet2HAr-H (ortho to -CH₂OAc)
~5.2Singlet2H-CH₂-
~2.1Singlet3H-C(O)CH₃
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The benzene ring is 1,4-disubstituted, which will give rise to a characteristic AA'BB' splitting pattern that often appears as two doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded and resonate at a higher chemical shift (~8.1 ppm) compared to the protons ortho to the acetoxymethyl group (~7.5 ppm).[1][3]

  • Benzylic Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to an oxygen atom and an aromatic ring. This environment leads to a singlet with a chemical shift around 5.2 ppm.

  • Acetyl Protons (-C(O)CH₃): The three equivalent protons of the methyl group in the acetyl moiety are expected to produce a sharp singlet at approximately 2.1 ppm.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~171-C=O (ester)
~170-C=O (acid)
~142Ar-C (quaternary, attached to -CH₂OAc)
~131Ar-C (quaternary, attached to -COOH)
~130Ar-CH (ortho to -COOH)
~128Ar-CH (ortho to -CH₂OAc)
~65-CH₂-
~21-CH₃
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons (-C=O): Two distinct carbonyl signals are anticipated in the downfield region of the spectrum. The carboxylic acid carbonyl carbon is expected around 170 ppm, while the ester carbonyl carbon will appear at a slightly different chemical shift, approximately 171 ppm.[5][6][7]

  • Aromatic Carbons (Ar-C): The aromatic region will show four signals. Two will be from the quaternary carbons attached to the substituents, and two will be from the protonated aromatic carbons. The carbon attached to the carboxylic acid group is expected around 131 ppm, and the carbon attached to the acetoxymethyl group around 142 ppm. The aromatic CH carbons will have chemical shifts in the 125-130 ppm range.[5][6]

  • Benzylic Carbon (-CH₂-): The carbon of the methylene group, being attached to an oxygen, will be found in the range of 60-70 ppm.[8]

  • Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group will give a signal in the upfield region of the spectrum, typically around 21 ppm.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Strong, BroadO-H stretchCarboxylic Acid
~1735StrongC=O stretchEster
~1690StrongC=O stretchCarboxylic Acid
~1600, ~1450Medium-WeakC=C stretchAromatic Ring
~1220StrongC-O stretchEster/Carboxylic Acid
~1020MediumC-O stretchEster
Interpretation of the IR Spectrum
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[9][10]

  • C=O Stretch (Ester and Carboxylic Acid): Two distinct carbonyl stretching absorptions are predicted. The ester C=O stretch will appear at a higher wavenumber, around 1735 cm⁻¹, while the carboxylic acid C=O stretch, which is involved in hydrogen bonding, will be observed at a lower wavenumber, around 1690 cm⁻¹.[10][11]

  • C=C Stretch (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to medium to weak absorption bands in the 1600-1450 cm⁻¹ region.[11]

  • C-O Stretch: Strong absorption bands corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups will be present in the fingerprint region, typically around 1220 cm⁻¹ and 1020 cm⁻¹.[12]

Experimental Protocols

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition
  • NMR Spectroscopy:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • IR Spectroscopy (ATR):

    • Collect a background spectrum of the clean ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Visualization of the Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Prep_IR Place on ATR Crystal Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Analysis_NMR Analyze Chemical Shifts, Multiplicities, Integrations Acq_NMR->Analysis_NMR Analysis_IR Analyze Absorption Bands (Wavenumbers, Intensities) Acq_IR->Analysis_IR Structure_Elucidation Structure Confirmation Analysis_NMR->Structure_Elucidation Analysis_IR->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of 4-Acetoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its behavior from formulation to in-vivo efficacy. Poor solubility can impede absorption, lead to undervalued bioactivity in assays, and present significant challenges during drug product development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-Acetoxybenzoic acid in various organic solvents. While the initial query specified "4-(Acetoxymethyl)benzoic acid," this compound is not widely documented. This guide will therefore focus on the closely related, commercially available, and well-characterized compound 4-Acetoxybenzoic acid (CAS No. 2345-34-8) , also known as 4-(acetyloxy)benzoic acid. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a gold-standard experimental protocol for equilibrium solubility determination, and detail a validated analytical method for its quantification.

Introduction and Compound Identification

A precise understanding of a compound's identity is paramount. The term "this compound" describes a molecule with a -CH₂OCOCH₃ substituent. In contrast, 4-Acetoxybenzoic acid features a -OCOCH₃ substituent directly attached to the phenyl ring.

CompoundStructureCAS NumberMolecular Formula
4-Acetoxybenzoic acid CH₃COOC₆H₄COOH2345-34-8C₉H₈O₄
This compoundCH₃COOCH₂C₆H₄COOHN/A (uncommon)C₁₀H₁₀O₄

Given the prevalence and availability of data for 4-Acetoxybenzoic acid, this guide will proceed with it as the subject molecule. This compound serves as a valuable case study, embodying the characteristics of many small-molecule drug candidates that contain both ester and carboxylic acid functionalities. Understanding its solubility profile is critical for applications ranging from precursor purification in polymer synthesis to designing effective delivery systems in pharmaceuticals.[1] The systematic approach detailed herein is broadly applicable to other novel chemical entities.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution occurs when the energy released from solute-solvent interactions overcomes the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Physicochemical Properties of 4-Acetoxybenzoic Acid

A molecule's structure is the primary determinant of its solubility.[2]

  • Molecular Formula: C₉H₈O₄[3]

  • Molecular Weight: 180.16 g/mol [3][4]

  • Melting Point: 190-194 °C[4]

  • pKa: Approximately 4.38[1]

  • Structure and Functional Groups: 4-Acetoxybenzoic acid possesses a rigid aromatic ring, a polar carboxylic acid group (-COOH), and a moderately polar ester group (-OCOCH₃).

Causality of Structural Features on Solubility:

  • Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols, water) through strong hydrogen bonding. Its acidic nature (pKa ~4.38) means it will be largely ionized in basic solutions, dramatically increasing aqueous solubility, but non-ionized in acidic media, which is preferable for reverse-phase chromatography.[5]

  • Ester Group: The ester moiety can act as a hydrogen bond acceptor but not a donor. It contributes to the molecule's overall polarity.

  • Phenyl Ring: This large, nonpolar aromatic core contributes to hydrophobicity, enhancing solubility in nonpolar or moderately polar aprotic solvents that can engage in van der Waals and π-π stacking interactions.

The Principle of "Like Dissolves Like"

This heuristic is fundamental to solvent selection. The solubility of 4-Acetoxybenzoic acid is expected to be a balance between its polar and nonpolar characteristics.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is anticipated due to strong hydrogen bonding with the carboxylic acid group. However, the nonpolar phenyl ring may limit solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent candidates. They possess a large dipole moment to solvate the polar functional groups but lack the strong self-association of protic solvents, allowing them to better accommodate the entire molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the phenyl ring has an affinity for these solvents, the highly polar carboxylic acid group is energetically unfavorable in a nonpolar environment.

Experimental Determination of Equilibrium Solubility

For drug development, thermodynamic solubility is the most critical value as it represents the true equilibrium state of a saturated solution.[6] The "shake-flask" method is the universally accepted gold standard for determining this value.[7]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure, from preparation to final analysis.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_vial Add excess solid 4-Acetoxybenzoic acid to a known volume of solvent in a vial seal_vial Seal vial to prevent solvent evaporation prep_vial->seal_vial incubate Incubate at constant temperature (e.g., 25°C) with continuous agitation for 24-72h seal_vial->incubate Triplicate samples per solvent verify Optional: Sample at 24h and 48h to confirm equilibrium is reached incubate->verify centrifuge Centrifuge to pellet excess solid verify->centrifuge filtrate Filter supernatant through a 0.22 µm syringe filter centrifuge->filtrate dilute Dilute the clear filtrate with mobile phase to fall within the calibration curve range filtrate->dilute inject Inject onto a validated RP-HPLC system dilute->inject quantify Quantify concentration against a standard calibration curve inject->quantify report Report Solubility (mg/mL, mol/L) quantify->report

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

3.2.1 Materials and Equipment

  • Solute: 4-Acetoxybenzoic acid (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Equipment:

    • Analytical balance (±0.01 mg)

    • 2-4 mL glass vials with PTFE-lined screw caps

    • Orbital shaker incubator or thermostatted water bath

    • Centrifuge

    • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

    • Calibrated pipettes

    • Volumetric flasks

    • Validated RP-HPLC system with UV detector

3.2.2 Experimental Procedure

  • Preparation: Add an excess amount of 4-Acetoxybenzoic acid (e.g., 10-20 mg, ensuring solid remains after equilibration) to a vial. Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial. Prepare each solvent condition in triplicate.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours.[7]

    • Trustworthiness Check: To rigorously confirm equilibrium, a time-point study can be performed. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials for 15 minutes at ~10,000 rpm to pellet the majority of the solid.

  • Sample Collection: Carefully draw the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean vial.

    • Expert Insight: Pre-saturate the filter by discarding the first ~100-200 µL of filtrate to prevent drug loss due to filter membrane absorption.

  • Dilution & Analysis: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample via the validated HPLC method described in Section 4.0.

3.2.3 Quality Control

  • Run all experiments in triplicate to assess reproducibility.

  • Ensure precise temperature control throughout the experiment.

  • Use a blank solvent sample (filtered) to ensure no interfering peaks are present.

  • The presence of residual solid at the end of the experiment is mandatory to confirm saturation was achieved.[8]

Analytical Quantification by RP-HPLC

A robust and validated analytical method is essential for accurate solubility determination. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideally suited for quantifying aromatic carboxylic acids.[5][9]

Protocol: RP-HPLC Method for 4-Acetoxybenzoic Acid

This protocol provides a starting point for method development and validation.

4.1.1 Chromatographic Conditions

  • Instrument: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v).[9]

    • Causality: The acidic aqueous phase (pH ~2.1) suppresses the ionization of the carboxylic acid group, ensuring it is in its neutral form (-COOH). This increases its hydrophobicity, leading to better retention on the C18 stationary phase and sharp, symmetrical peak shapes.[5]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: Determined by scanning a standard solution; likely in the range of 230-240 nm.

  • Injection Volume: 10 µL.

4.1.2 Method Validation (Abbreviated)

  • Calibration Curve (Linearity): Prepare a stock solution of 4-Acetoxybenzoic acid in the mobile phase. Perform serial dilutions to create at least five calibration standards spanning the expected concentration range. Inject each standard and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 for each) to ensure the method is reproducible and accurate.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different solvent systems.

Summary of Solubility Data (Template)
SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Std. Dev. (mg/mL)
MethanolPolar Protic25.0[Experimental Value][Calculated Value][Std. Dev.]
EthanolPolar Protic25.0[Experimental Value][Calculated Value][Std. Dev.]
AcetonitrilePolar Aprotic25.0[Experimental Value][Calculated Value][Std. Dev.]
Ethyl AcetateModerately Polar25.0[Experimental Value][Calculated Value][Std. Dev.]
DichloromethaneNonpolar25.0[Experimental Value][Calculated Value][Std. Dev.]
TolueneNonpolar25.0[Experimental Value][Calculated Value][Std. Dev.]
HeptaneNonpolar25.0[Experimental Value][Calculated Value][Std. Dev.]

Note: Values to be filled in by the researcher upon completion of the experiment.

Interpretation of Results

The resulting solubility profile provides actionable insights for drug development. For instance, high solubility in a volatile solvent like dichloromethane or ethyl acetate suggests these could be effective solvents for purification by crystallization. For a topical formulation, solubility in solvents like glycols (e.g., propylene glycol) would be investigated.[2] A comprehensive understanding of this profile allows scientists to select appropriate solvent systems for chemical reactions, purification, formulation, and in-vitro assays, ultimately saving time and resources.

Conclusion

This guide has provided a robust framework for understanding and experimentally determining the solubility of 4-Acetoxybenzoic acid in organic solvents. By combining a strong theoretical foundation with a detailed, field-proven experimental and analytical protocol, researchers can generate the high-quality, reliable solubility data that is indispensable for modern chemical and pharmaceutical development. The principles and workflows described are designed to be broadly applicable, empowering scientists to confidently characterize the solubility of their own compounds of interest.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-(Acetoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 4-(Acetoxymethyl)benzoic acid. As a compound of interest in pharmaceutical development and specialty chemical synthesis, a thorough understanding of its stability profile is critical for ensuring product quality, safety, and efficacy. This document synthesizes foundational chemical principles with established analytical methodologies to offer a predictive and practical framework for researchers. We will explore the key structural liabilities of the molecule, propose its primary degradation routes, and provide detailed, field-proven protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method. While direct experimental data for this specific molecule is not extensively published, this guide leverages data from structurally analogous compounds to provide an authoritative and scientifically grounded perspective.

Introduction and Molecular Profile

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a benzylic acetate ester. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and liquid crystal materials. The stability of this compound is governed by the interplay between the thermally robust benzoic acid core and its more labile acetoxymethyl substituent. Thermal or chemical stress can initiate degradation cascades, leading to the formation of impurities that can compromise the integrity of the final product. Therefore, a proactive and in-depth assessment of its stability is a non-negotiable aspect of process development and quality control.

Physicochemical Properties

A summary of the core physicochemical properties for this compound and its primary hydrolytic degradant, 4-(Hydroxymethyl)benzoic acid, is presented below. Data for the parent compound is inferred from closely related structures due to limited public availability.

PropertyThis compound4-(Hydroxymethyl)benzoic acidSource
Molecular Formula C₁₀H₁₀O₄C₈H₈O₃-
Molecular Weight 194.18 g/mol 152.15 g/mol -
Appearance White to off-white crystalline solid (predicted)White crystalline solid-
CAS Number 16074-91-4623-00-7-
Melting Point (°C) Not Reported; Predicted to be lower than 4-Acetoxybenzoic acid (190-194°C)177-180 °C-

Note: The melting point of the isomeric 4-Acetoxybenzoic acid is reported to be in the range of 190-194°C[1]. The benzyl acetate structure of the target compound may result in different crystal packing and a potentially lower melting point.

Predicted Degradation Pathways

The chemical structure of this compound contains two primary sites susceptible to degradation: the ester linkage and the carboxylic acid group on the benzene ring.

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation route under mild thermal and/or aqueous conditions is the hydrolysis of the benzylic acetate ester. This reaction is catalyzed by the presence of acid or base and results in the formation of 4-(Hydroxymethyl)benzoic acid and acetic acid. This is analogous to the well-documented hydrolysis of benzyl acetate[2][3].

Reaction Scheme: this compound + H₂O ⇌ 4-(Hydroxymethyl)benzoic acid + Acetic Acid

This hydrolytic cleavage is a critical transformation to monitor, as the resulting impurities have significantly different physicochemical properties that could impact downstream applications.

Secondary Degradation Pathway: Thermal Decarboxylation

At elevated temperatures, the benzoic acid moiety itself can undergo decarboxylation. Studies on the thermal decomposition of benzoic acid show it degrades to form benzene and carbon dioxide at temperatures exceeding 475°C. While the presence of the acetoxymethyl group may alter the exact decomposition temperature, this pathway should be considered a potential risk in high-temperature processing or long-term storage under extreme conditions.

The following diagram illustrates the primary and secondary degradation pathways.

cluster_0 This compound cluster_1 Primary Degradation (Hydrolysis) cluster_2 Secondary Degradation (High Temp) A This compound B 4-(Hydroxymethyl)benzoic acid A->B + H2O (Heat, Acid/Base) C Acetic Acid D Decarboxylation Products (e.g., p-tolyl acetate) A->D > 250°C (predicted) E Further Decomposition D->E

Caption: Predicted degradation pathways for this compound.

Experimental Analysis of Thermal Stability

A definitive assessment of thermal stability requires empirical data. A combined TGA and DSC analysis provides a comprehensive picture of mass loss as a function of temperature and the energetic changes associated with thermal events.

Recommended Experimental Workflow

The logical workflow for this analysis involves sample preparation, execution of simultaneous TGA/DSC, and careful data interpretation to identify key stability-indicating temperatures.

cluster_data Data Acquisition cluster_interp Data Interpretation start Start: Pure Sample of This compound prep Sample Preparation (3-10 mg in Alumina Crucible) start->prep sdt Simultaneous TGA/DSC Analysis (e.g., 30-400°C at 10°C/min, N2 flow) prep->sdt tga_curve TGA Curve (% Mass vs. Temp) sdt->tga_curve dtg_curve DTG Curve (d(Mass)/dt vs. Temp) sdt->dtg_curve dsc_curve DSC Curve (Heat Flow vs. Temp) sdt->dsc_curve tonset Determine T-onset (Onset of Decomposition) tga_curve->tonset tpeak Identify T-peak (Peak Decomposition Rate from DTG) dtg_curve->tpeak melt Identify Melting Point (Endotherm from DSC) dsc_curve->melt end End: Thermal Stability Profile tonset->end tpeak->end melt->end

Caption: Workflow for the thermal analysis of this compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition or volatilization.

Methodology:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample: Accurately weigh 5-10 mg of the sample into a clean alumina or platinum pan.

  • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation[4].

  • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min[5].

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition (T-onset) is determined from the initial significant deviation from the baseline. The derivative of the TGA curve (DTG) identifies the temperature of the maximum rate of mass loss (T-peak)[6].

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with them.

Methodology:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. An identical empty pan is used as a reference.

  • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min[4].

  • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot heat flow versus temperature. An endothermic peak will indicate melting, while exothermic or complex endothermic events in the decomposition region provide insight into the energetic nature of the degradation[5].

Stability-Indicating HPLC Method Development

A robust analytical method is essential to quantify the parent compound and separate it from all potential degradation products. A stability-indicating HPLC method provides this capability.

Rationale and Approach

The primary goal is to achieve baseline separation between this compound and its main degradant, 4-(Hydroxymethyl)benzoic acid, as well as any other potential impurities. A reversed-phase HPLC method is the logical starting point due to the moderate polarity of the analytes.

cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) start Start: Need to Quantify Stability and Purity forced_deg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_deg col_select Column Selection (e.g., C18, 5 µm, 4.6x250 mm) forced_deg->col_select mp_select Mobile Phase Optimization (Acetonitrile:Water:Acid Buffer) col_select->mp_select det_select Detector Wavelength Selection (e.g., 271 nm from UV Scan) mp_select->det_select analysis Analyze Forced Degradation Samples det_select->analysis spec Specificity / Peak Purity analysis->spec end End: Validated Stability-Indicating HPLC Method spec->end lin Linearity & Range lin->end acc Accuracy acc->end prec Precision (Repeatability & Intermediate) prec->end robust Robustness robust->end

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound in the presence of its degradation products.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)Provides good hydrophobic retention for aromatic acids.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterA gradient elution may be necessary, starting with a higher aqueous content to retain the more polar degradants. Acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 271 nmBenzoic acid derivatives typically have strong absorbance in this region. A full UV scan should be performed to confirm the optimal wavelength[4].
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Method Validation: The developed method must be validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability. This includes assessing specificity (peak purity analysis using a diode array detector), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

While this compound is a structurally straightforward molecule, its stability is a critical parameter that demands rigorous scientific investigation. The primary degradation pathway is predicted to be hydrolytic cleavage of the benzylic ester, a vulnerability that must be controlled during manufacturing, formulation, and storage. The secondary risk of thermal decarboxylation at higher temperatures defines the upper limits for processing.

The experimental protocols detailed in this guide for TGA, DSC, and stability-indicating HPLC analysis provide a robust framework for researchers to empirically determine the stability profile of this compound. By integrating these analytical techniques, drug development professionals and scientists can ensure the quality and safety of their products, mitigate risks associated with impurity formation, and establish appropriate storage and handling conditions.

References

A Technical Guide to 4-(Acetoxymethyl)benzoic Acid Derivatives and Analogs: Synthesis, Prodrug Strategies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Chemical and Pharmacological Significance of the 4-(Acetoxymethyl)benzoic Acid Scaffold

The Benzoic Acid Moiety in Medicinal Chemistry

The benzoic acid scaffold is a foundational structure in medicinal chemistry, present in a wide array of therapeutic agents and biologically active molecules.[1] Its aromatic ring and carboxylic acid group provide a versatile template for designing drugs that target various biological systems. The carboxylic acid is a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes or receptors.[2] However, the inherent properties of the carboxylic acid group—namely its polarity and negative charge at physiological pH—can present significant challenges in drug development. These challenges include poor membrane permeability, limited oral bioavailability, and potential for rapid metabolism and excretion.[3][4]

The Acetoxymethyl Group: A Key to Prodrug Design

To overcome the limitations imposed by the carboxylic acid moiety, medicinal chemists employ various strategies, with the prodrug approach being one of the most successful. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body.[5] The 4-(acetoxymethyl) group is a classic example of a "carrier-linked" promoiety, specifically designed to mask the polar carboxylic acid.[6]

This strategy involves converting the carboxylic acid into an acetoxymethyl (AM) ester. This transformation neutralizes the negative charge and increases the molecule's lipophilicity, thereby enhancing its ability to diffuse across biological membranes, such as the cell membrane or the blood-brain barrier.[7] Once inside the target cell, ubiquitous intracellular esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid-containing drug. This "lock-in" mechanism effectively increases the intracellular concentration of the therapeutic agent.

Core Concept: Bioavailability and Cellular Uptake

The primary rationale for designing this compound derivatives is to improve the pharmacokinetic profile of a parent drug. The journey of an orally administered drug from absorption to its site of action is fraught with barriers. The acetoxymethyl ester strategy directly addresses the critical step of cellular uptake. By temporarily masking the hydrophilic carboxylic acid, the overall lipophilicity of the molecule is increased, facilitating passive diffusion across the lipid bilayer of cell membranes. This is a well-established method for delivering molecules that would otherwise be cell-impermeable.[7][8]

The logical workflow for this prodrug strategy is a self-validating system: the prodrug must be stable in the extracellular environment, permeable across the cell membrane, and efficiently cleaved by intracellular enzymes to release the active drug.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) A Prodrug (Lipophilic, Neutral) 4-(Acetoxymethyl)benzoate Derivative B Passive Diffusion A->B Absorption C Prodrug B->C Cellular Uptake D Active Drug (Hydrophilic, Charged) Benzoic Acid Derivative C->D Hydrolysis E Cellular Target (Enzyme/Receptor) D->E Pharmacological Action F Esterase Enzymes F->C G compound1 Drug-COOH compound2 Drug-COO⁻ K⁺ compound1->compound2  Step 1: Salt Formation compound3 Drug-COOCH₂OAc compound2->compound3  Step 2: SN2 Reaction reagent1 KHCO₃ DMF reagent2 BrCH₂OAc G cluster_pathway ERα-Dependent Signaling Pathway Drug 4-Hydroxy- Benzoic Acid (Active Drug) ER Estrogen Receptor α (ERα) Drug->ER PI3K PI3K ER->PI3K ERK ERK ER->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation

References

The Unfolding Therapeutic Potential of 4-(Acetoxymethyl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biological activities of 4-(acetoxymethyl)benzoic acid and its derivatives. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental designs and the mechanistic underpinnings of observed biological effects. As the body of research on benzoic acid derivatives continues to expand, this guide serves as a foundational resource for scientists engaged in the discovery and development of novel therapeutics. We will explore the synthesis, proposed mechanisms of action, and key biological activities of this promising class of compounds, supported by detailed experimental protocols and data interpretation.

Introduction: The Versatile Benzoic Acid Scaffold

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] The inherent stability of the benzene ring, coupled with the reactivity of the carboxylic acid group, allows for extensive structural modifications, leading to a broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The focus of this guide, the this compound moiety, introduces an acetoxymethyl group at the para-position, a structural feature with the potential to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several synthetic routes. A common and efficient method involves the esterification of 4-(hydroxymethyl)benzoic acid. The following protocol provides a representative example of how such a derivative can be synthesized.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related acetoxymethyl ethers.[6]

Objective: To synthesize this compound from 4-(hydroxymethyl)benzoic acid.

Materials:

  • 4-(hydroxymethyl)benzoic acid

  • Bromomethyl acetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bisulfate (TBAS)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated brine solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-(hydroxymethyl)benzoic acid and anhydrous K₂CO₃ in water.

  • Add a solution of tetrabutylammonium bisulfate in dichloromethane to the aqueous solution.

  • To the biphasic mixture, add a solution of bromomethyl acetate in dichloromethane dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and dichloromethane.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Diagram of Synthesis Workflow:

Synthesis_Workflow start 4-(hydroxymethyl)benzoic acid reagents Bromomethyl acetate, K₂CO₃, TBAS DCM/H₂O start->reagents 1. reaction Reaction at RT, 24h reagents->reaction 2. workup Extraction & Washing reaction->workup 3. purification Column Chromatography workup->purification 4. product This compound purification->product 5.

Caption: Synthesis of this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research points to the anticancer potential of various benzoic acid derivatives.[1][2] These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[7]

Proposed Mechanism of Action: Induction of Apoptosis and HDAC Inhibition

Several studies on benzoic acid derivatives have demonstrated their ability to induce apoptosis in cancer cells. For instance, certain 4-(3,4,5-trimethoxyphenoxy) benzoic acid derivatives have been shown to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells by inducing G2/M cell-cycle arrest and apoptosis, which was associated with increased caspase-3 activity.[7]

Another promising avenue of anticancer activity for benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is often associated with cancer.[3] Some naturally occurring dihydroxybenzoic acid derivatives have been identified as potent HDAC inhibitors, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3 mediated apoptosis.[3][8]

Diagram of Proposed Anticancer Mechanism:

Anticancer_Mechanism derivative 4-(Acetoxymethyl)benzoic Acid Derivative hdac HDAC Inhibition derivative->hdac apoptosis Induction of Apoptosis derivative->apoptosis cell_cycle Cell Cycle Arrest (G2/M) derivative->cell_cycle hdac->apoptosis caspase Caspase-3 Activation apoptosis->caspase death Cell Death caspase->death cell_cycle->death cancer_cell Cancer Cell cancer_cell->derivative

Caption: Proposed anticancer mechanisms of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Benzoic Acid Derivative Cancer Cell Line IC₅₀ (µM) Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[1]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-715.6[1]
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivativeHeLa10[1]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[4][9][10]

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. It is plausible that this compound derivatives exert their anti-inflammatory effects through a similar mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[4]

Objective: To assess the anti-inflammatory activity of a this compound derivative by measuring its ability to reduce carrageenan-induced paw edema in rats.

Materials:

  • Wistar rats (150-200 g)

  • This compound derivative

  • Carrageenan (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: control (vehicle), standard, and test groups (different doses of the derivative).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 3, and 5 hours post-injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Compound Dose (mg/kg) Edema Inhibition (%) at 3h Reference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid2548.9[4]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid12563.1[4]
Diclofenac (Standard)10~60[4]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzoic acid and its derivatives have a long history of use as antimicrobial agents and preservatives.[5][11]

Proposed Mechanism of Action

The antimicrobial activity of benzoic acid derivatives is often attributed to their ability to disrupt the cell membrane integrity of microorganisms, leading to leakage of cellular components and ultimately cell death. The lipophilicity of the molecule, influenced by substituents on the benzene ring, plays a crucial role in its ability to penetrate the microbial cell wall.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine the MIC of a this compound derivative against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth in a 96-well plate.

  • Add an equal volume of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Diagram of MIC Assay Workflow:

MIC_Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate (e.g., 37°C, 24h) inoculate->incubate observe Observe for Turbidity incubate->observe determine Determine MIC (Lowest Clear Well) observe->determine

Caption: Workflow for MIC determination.

Benzoic Acid Derivative Microorganism MIC (µg/mL) Reference
4-hydroxybenzoic acidGram-positive & some Gram-negative bacteria160[11]
Amoxicillin-p-nitrobenzoic acid hybridMethicillin-resistant S. aureus (MRSA)64[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on related benzoic acid derivatives strongly suggests potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The synthetic accessibility of these compounds, coupled with the potential for diverse biological effects, makes them attractive candidates for further investigation.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this versatile chemical class.

References

A Senior Application Scientist’s Guide to 4-(Acetoxymethyl)benzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(Acetoxymethyl)benzoic acid is a bifunctional aromatic compound whose strategic importance in organic synthesis is both profound and expanding. Possessing a carboxylic acid and a protected primary alcohol (as an acetoxymethyl group), it offers a unique combination of stability and latent reactivity. This guide provides an in-depth technical analysis of this molecule, moving beyond simple reaction schemes to explore the causal logic behind its application. We will examine its synthesis, its critical role as a monomer in high-performance liquid crystalline polymers, its function as a stable yet cleavable scaffold in prodrug design, and its potential as a versatile intermediate for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound for advanced applications.

Part 1: Core Molecular Profile and Synthesis

Before deploying any building block, a thorough understanding of its fundamental characteristics and preparation is paramount. This compound, often referred to as 4-carboxybenzyl acetate, is a white crystalline solid. Its bifunctional nature—a nucleophile-resistant carboxylic acid and a masked hydroxyl group—is the key to its synthetic utility.

Physicochemical Data

A summary of the essential properties of this compound is provided below for quick reference and experimental planning.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms p-(Acetoxymethyl)benzoic acid, 4-Carboxybenzyl acetate
CAS Number 51094-37-0N/A
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White crystalline powder
Melting Point 190-194 °C
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, ether
SMILES CC(=O)OCC1=CC=C(C=C1)C(=O)O
Rationale-Driven Synthesis: Acetylation of 4-(Hydroxymethyl)benzoic Acid

The most direct and common synthesis involves the selective acetylation of the primary alcohol of 4-(Hydroxymethyl)benzoic acid. This transformation is not merely a procedural step but a strategic decision to protect the hydroxyl group, rendering it inert to conditions that might affect the carboxylic acid moiety in subsequent steps.

Causality Behind Experimental Choices:

  • Reagent Selection: Acetic anhydride is employed as the acetylating agent. It is highly reactive and the byproduct, acetic acid, is easily removed.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is often used. The acid protonates the carbonyl oxygen of acetic anhydride, significantly increasing its electrophilicity and accelerating the nucleophilic attack by the hydroxymethyl group.

  • Reaction Control: The reaction is typically performed under mild warming (50-60°C) to ensure a reasonable reaction rate without promoting side reactions, such as decomposition or polymerization. The carboxylic acid remains unreacted due to its lower nucleophilicity compared to the primary alcohol.

Below is a diagram illustrating the workflow for this foundational synthesis.

cluster_synthesis Synthesis Workflow: this compound start Reactants: - 4-(Hydroxymethyl)benzoic Acid - Acetic Anhydride - H₂SO₄ (cat.) reaction Acetylation Reaction (50-60°C, ~15 min) start->reaction 1. Mix & Heat quench Workup: - Cool mixture - Quench with H₂O reaction->quench 2. Cool filtration Isolation: - Filter precipitate quench->filtration 3. Precipitate purification Purification: - Recrystallize from Ethanol/Water filtration->purification 4. Dissolve & Recrystallize product Final Product: This compound (Needle-like crystals) purification->product 5. Isolate Pure Solid cluster_polymerization Melt Polycondensation of this compound monomer n  this compound heating Heat to Melt Phase (e.g., 240-320°C) Under Argon/Vacuum monomer->heating Initiate polymer Poly(4-hydroxybenzoate) (Liquid Crystalline Polymer) heating->polymer Polymerization byproduct n  Acetic Acid (Volatile, Removed) heating->byproduct Elimination cluster_prodrug General Mechanism of an Esterase-Cleavable Prodrug prodrug Prodrug (API linked to 4-(acetoxymethyl)benzoyl moiety) - Increased Lipophilicity absorption Absorption (e.g., across gut wall) prodrug->absorption circulation Systemic Circulation absorption->circulation cleavage Enzymatic Cleavage (via Esterases) circulation->cleavage api Active Drug (API) - Exerts therapeutic effect cleavage->api linker Inactive Linker - Cleared from body cleavage->linker

A Comprehensive Guide to the Physicochemical Characterization of 4-(Acetoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Navigating the Landscape of a Niche Molecule

In the realm of pharmaceutical research and fine chemical synthesis, scientists often encounter molecules that, while structurally intriguing, lack a comprehensive body of published characterization data. 4-(Acetoxymethyl)benzoic acid is one such compound. A structural isomer of the well-documented 4-acetoxybenzoic acid, it presents a unique analytical challenge due to the scarcity of direct experimental literature.

This guide is crafted to address this gap. As a Senior Application Scientist, my objective is not merely to collate existing data, but to provide a robust, scientifically-grounded framework for the synthesis, purification, and comprehensive characterization of this compound. The protocols and expected outcomes described herein are derived from established principles of organic chemistry and analytical science, using data from closely related structural analogs to build a predictive but reliable model. This document serves as both a practical workflow and a testament to the principle that with foundational expertise, we can confidently define the analytical identity of any molecule.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent research. For this compound, we begin by defining its fundamental properties based on its structure.

Chemical Structure:

Chemical Structure of this compound
Caption: The molecular structure of this compound, featuring a benzoic acid moiety substituted at the para-position with an acetoxymethyl group.

Core Identifiers:

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₀O₄Calculated
Molecular Weight 194.18 g/mol Calculated
CAS Number Not explicitly assigned in major databases.-

Synthesis and Purification: A Proposed Pathway

A reliable supply of pure material is a prerequisite for accurate characterization. While dedicated synthetic procedures for this compound are not widely published, a logical and high-yielding pathway can be designed starting from the commercially available 4-(Hydroxymethyl)benzoic acid. The core of this synthesis is the selective acetylation of the primary benzylic alcohol, a standard esterification reaction.

The chosen methodology—acetylation via acetic anhydride with a pyridine catalyst—is a classic, effective method that proceeds under mild conditions, minimizing the risk of side reactions. Pyridine serves a dual role: it acts as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification A Reactants: 4-(Hydroxymethyl)benzoic acid Acetic Anhydride Pyridine (Catalyst/Base) B Reaction Vessel: Stir at Room Temperature (e.g., 2-4 hours) A->B Combine & Mix C Acidification: Add dilute HCl (aq) to quench and precipitate product B->C D Filtration: Isolate crude solid product (Vacuum Filtration) C->D E Recrystallization: Dissolve crude product in hot solvent (e.g., Ethanol/Water) D->E F Cooling & Crystallization: Allow to cool slowly to form pure crystals E->F G Final Isolation: Filter and dry pure This compound F->G

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis
  • Reactant Preparation : In a dry round-bottom flask, dissolve 1.0 equivalent of 4-(Hydroxymethyl)benzoic acid (CAS: 3006-96-0) in anhydrous pyridine.[1]

  • Reaction Initiation : Cool the solution in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise with continuous stirring.

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (see Section 4.2). The reaction is typically complete within 2-4 hours.

  • Quenching and Precipitation : Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice and an excess of 1M hydrochloric acid (HCl). This neutralizes the pyridine and precipitates the acidic product.

  • Isolation : Stir the acidic slurry until precipitation is complete. Collect the crude solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any residual salts.

Experimental Protocol: Purification by Recrystallization

The rationale for choosing recrystallization is its power to remove unreacted starting materials and soluble impurities, yielding a product of high crystalline purity suitable for melting point analysis and other characterizations.

  • Solvent Selection : Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water mixture.

  • Hot Filtration (if necessary) : If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Isolation : Collect the pure, crystalline this compound via vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Spectroscopic and Spectrometric Characterization (Predicted)

Without established reference spectra, we must rely on predictive analysis based on the molecule's structure. This approach is fundamental to structural elucidation in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

  • δ ~13.0 ppm (singlet, 1H) : This broad singlet corresponds to the highly deshielded acidic proton of the carboxylic acid group.

  • δ ~8.0 ppm (doublet, 2H) : Aromatic protons ortho to the carboxylic acid group.

  • δ ~7.5 ppm (doublet, 2H) : Aromatic protons ortho to the acetoxymethyl group.

  • δ ~5.2 ppm (singlet, 2H) : Protons of the benzylic methylene (-CH₂-) group, situated between the aromatic ring and the ester oxygen.

  • δ ~2.1 ppm (singlet, 3H) : Protons of the acetyl methyl (-CH₃) group.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

  • δ ~170.5 ppm : Carbonyl carbon of the acetate ester.

  • δ ~167.0 ppm : Carbonyl carbon of the carboxylic acid.

  • δ ~142.0 ppm : Aromatic carbon attached to the methylene group.

  • δ ~130.0 ppm : Aromatic carbon attached to the carboxylic acid group.

  • δ ~129.5 ppm : Aromatic CH carbons ortho to the carboxylic acid.

  • δ ~128.0 ppm : Aromatic CH carbons ortho to the methylene group.

  • δ ~65.0 ppm : Benzylic methylene carbon (-CH₂-).

  • δ ~20.5 ppm : Acetyl methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

Predicted Characteristic Absorption Bands (cm⁻¹):

  • 3300-2500 cm⁻¹ (broad) : O-H stretch of the hydrogen-bonded carboxylic acid.

  • ~1735 cm⁻¹ (strong, sharp) : C=O stretch of the aliphatic ester.

  • ~1690 cm⁻¹ (strong, sharp) : C=O stretch of the aromatic carboxylic acid.

  • ~1610, 1580, 1450 cm⁻¹ : C=C stretches characteristic of the aromatic ring.

  • ~1250 cm⁻¹ (strong) : C-O stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its composition.

Predicted Key Fragments (Electron Ionization - EI):

  • m/z = 194 : Molecular ion (M⁺).

  • m/z = 135 : Loss of the acetoxy group (•OCOCH₃), a common fragmentation for benzyl acetates.

  • m/z = 149 : Loss of the carboxyl group (•COOH).

  • m/z = 43 : Acetyl cation ([CH₃CO]⁺), a very common and often abundant fragment from acetate esters.

Chromatographic Analysis for Purity Assessment

Chromatographic methods are essential for verifying the purity of the synthesized compound and for monitoring the progress of the synthesis itself.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is the gold standard for quantifying the purity of non-volatile organic compounds. The method proposed here is designed to separate the non-polar product from the more polar starting material and any potential impurities.

Diagram of HPLC Purity Analysis Workflow

HPLC_Workflow A Sample Preparation: Dissolve ~1 mg/mL in Acetonitrile/Water (50:50) C Injection & Separation: Inject 10 µL of sample A->C B HPLC System Setup: C18 Column (e.g., 4.6x150mm) Mobile Phase Gradient UV Detector @ 254 nm B->C D Data Acquisition: Record chromatogram C->D E Analysis: Integrate peak areas to calculate % purity D->E

Caption: Standard workflow for purity determination by reversed-phase HPLC.

Experimental Protocol: HPLC Method
  • Instrumentation : HPLC system with a UV detector, autosampler, and column oven.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Sample Preparation : Prepare a sample at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Validation : The retention time of the main peak should be consistent, and purity is calculated from the relative peak area. The absence of the starting material, 4-(Hydroxymethyl)benzoic acid (which would elute earlier due to its higher polarity), confirms reaction completion.

Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for monitoring the progress of the synthesis.

Experimental Protocol: TLC Method
  • Stationary Phase : Silica gel 60 F₂₅₄ plates.

  • Mobile Phase : A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure proper spot shape for the carboxylic acid.

  • Visualization : UV light at 254 nm. The aromatic rings of both the starting material and product will be UV-active.

  • Interpretation : The product, this compound, will be less polar than the starting material, 4-(Hydroxymethyl)benzoic acid, due to the esterification of the hydroxyl group. Therefore, the product will have a higher Rf value (travel further up the plate) than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Physicochemical Properties for Drug Development (Estimated)

Key physicochemical properties dictate a molecule's behavior in biological systems, making their determination critical in drug development. The values below are estimated based on the structure and comparison with analogs like 4-methylbenzoic acid.

PropertyEstimated ValueSignificance in Drug Development
pKa ~4.2Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding. Similar to other benzoic acids.
LogP ~1.9The octanol-water partition coefficient indicates the lipophilicity of the molecule. A value in this range suggests good membrane permeability.
Aqueous Solubility Low to ModerateExpected to have limited solubility in neutral water due to its crystalline nature and lipophilic character, but solubility will increase significantly at pH > pKa as the carboxylate salt is formed.[2][3]

Safety and Handling

While a specific safety data sheet for this compound is not available, prudent laboratory practice dictates handling it based on the hazards of its constituent functional groups and structurally similar compounds.[4][5][6]

  • Hazards : Expected to be an irritant to the eyes, skin, and respiratory system, typical for aromatic carboxylic acids. Harmful if swallowed.

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

  • Spill Response : In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container.

Conclusion

The physicochemical characterization of a molecule like this compound, for which public data is limited, is a testament to the power of foundational analytical science. By combining a logical synthetic strategy with predictive spectroscopic and chromatographic methods, we can confidently establish a comprehensive profile for this compound. The workflows and predicted data in this guide provide a robust starting point for any researcher, enabling the synthesis of high-purity material and confirming its identity and quality for subsequent applications in drug discovery, materials science, and beyond. This approach underscores the principle that a deep understanding of chemical principles allows us to illuminate the properties of even the most sparsely documented molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Acetoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Bifunctional Building Block

4-(Acetoxymethyl)benzoic acid is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid and a protected primary alcohol in a para-substitution pattern on a benzene ring, makes it an important intermediate. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the acetoxymethyl group serves as a stable, yet readily deprotectable, precursor to a primary alcohol. This dual functionality is particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and materials for polymer chemistry, where precise control over reactive sites is paramount.

This document provides a detailed, reliable protocol for the synthesis of this compound from its precursor, 4-(hydroxymethyl)benzoic acid. It includes a thorough explanation of the reaction mechanism, a step-by-step experimental procedure, and methods for purification and characterization.

Reaction Scheme: Pyridine-Catalyzed Acetylation

The synthesis proceeds via the acetylation of the primary alcohol in 4-(hydroxymethyl)benzoic acid using acetic anhydride. Pyridine is employed as a catalyst and a base to facilitate the reaction.

Figure 1: Overall Reaction

Mechanistic Insights: The Role of Pyridine in Acetylation

The acetylation of an alcohol with acetic anhydride is significantly accelerated by the presence of pyridine. Pyridine plays a dual role in this transformation:

  • Nucleophilic Catalyst: Pyridine acts as a nucleophilic catalyst by first reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself.

  • Base: Pyridine also functions as a base to neutralize the acetic acid byproduct formed during the reaction. This prevents the potential for side reactions and helps to drive the equilibrium towards the formation of the desired product.

The overall mechanism can be summarized in the following steps:

  • Step 1: Activation of Acetic Anhydride: The lone pair of electrons on the nitrogen atom of pyridine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of the acetylpyridinium ion and an acetate anion.

  • Step 2: Nucleophilic Attack by the Alcohol: The alcohol oxygen of 4-(hydroxymethyl)benzoic acid then attacks the electrophilic carbonyl carbon of the acetylpyridinium ion.

  • Step 3: Deprotonation and Product Formation: The resulting intermediate is deprotonated by pyridine or the acetate ion to yield the final product, this compound, and regenerates the catalyst.

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-(Hydroxymethyl)benzoic acid152.155.0 g0.0328Starting material
Acetic Anhydride102.0910 mL0.106Acetylating agent (excess)
Pyridine79.1020 mL-Catalyst and solvent
Toluene92.14~60 mL-For azeotropic removal of pyridine
Diethyl Ether74.12As needed-For extraction
1 M Hydrochloric Acid36.46As needed-For washing
Saturated Sodium Bicarbonate Solution84.01As needed-For washing
Brine (Saturated NaCl solution)58.44As needed-For washing
Anhydrous Magnesium Sulfate120.37As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (0.0328 mol) of 4-(hydroxymethyl)benzoic acid in 20 mL of pyridine.

  • Addition of Acetic Anhydride: To the stirred solution, slowly add 10 mL (0.106 mol) of acetic anhydride. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70-80 °C in an oil bath and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up - Removal of Pyridine: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a larger flask and add approximately 20 mL of toluene. Remove the pyridine and toluene by rotary evaporation. Repeat this co-evaporation with toluene two more times to ensure complete removal of pyridine.

  • Extraction: Dissolve the resulting residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:

    • 50 mL of 1 M HCl (to remove any remaining pyridine)

    • 50 mL of saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid)

    • 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Recrystallize the crude this compound from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to obtain a purified solid product.[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed by the following methods:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. The expected melting point is in the range of 124-126 °C.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the acetyl methyl protons (singlet around 2.1 ppm), the methylene protons (singlet around 5.1 ppm), and the aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the carbonyl carbons of the ester and carboxylic acid, as well as the aromatic and aliphatic carbons.

    • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester and carboxylic acid, and the C-O stretching of the ester.

Experimental Workflow

SynthesisWorkflow A Dissolve 4-(hydroxymethyl)benzoic acid in Pyridine B Add Acetic Anhydride A->B C Heat at 70-80°C for 2-3h B->C D Cool to RT C->D E Co-evaporate with Toluene D->E F Dissolve in Diethyl Ether E->F G Wash with 1M HCl, NaHCO₃, Brine F->G H Dry over MgSO₄ and Concentrate G->H I Recrystallize H->I J Characterize (MP, NMR, IR) I->J K K J->K Final Product: This compound

Caption: Workflow for the Synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle with care.

References

Application Note: A Validated Protocol for the Purification of 4-Acetoxybenzoic Acid by Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Statement of Purpose

4-Acetoxybenzoic acid (CAS 2345-34-8) is a pivotal intermediate in organic synthesis and a key precursor in the development of advanced polymers, such as poly(4-hydroxybenzoate).[1] The purity of this compound is critical, as residual reactants or byproducts can terminate polymerization chains or introduce defects into the material's structure. The most common synthesis route involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride.[1][2] This process can leave unreacted starting materials and acetic acid as primary impurities.

This application note provides a detailed, validated protocol for the purification of crude 4-acetoxybenzoic acid using a mixed-solvent recrystallization technique. The method is designed to be robust, scalable, and effective at removing common process-related impurities. We will delve into the mechanistic choices behind the protocol, offering a comprehensive guide for researchers, chemists, and drug development professionals aiming to achieve high-purity material.

Note on Nomenclature: This guide focuses on 4-acetoxybenzoic acid, the common and well-documented ester synthesized from 4-hydroxybenzoic acid. This compound is selected based on extensive literature precedence for its synthesis and purification, as opposed to the less common structural isomer, 4-(acetoxymethyl)benzoic acid.

The Principle of Mixed-Solvent Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[3] A successful recrystallization relies on selecting a solvent system where the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4][5] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and be removed with the mother liquor).[3]

For 4-acetoxybenzoic acid, a mixed-solvent system of ethanol and water is exceptionally effective.[2]

  • Primary Solvent (Ethanol): Has good solvating power for the aromatic and ester portions of the molecule, allowing it to dissolve at an elevated temperature.

  • Anti-Solvent (Water): The compound is poorly soluble in water. Its gradual addition to the hot ethanolic solution saturates the system. As the solution cools, the solvating power of the mixture decreases dramatically, forcing the pure 4-acetoxybenzoic acid to crystallize while the more polar unreacted 4-hydroxybenzoic acid and highly soluble acetic acid remain in solution.

Materials and Equipment

Materials:

  • Crude 4-Acetoxybenzoic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Filter Paper (for Büchner funnel)

Equipment:

  • Erlenmeyer Flasks (appropriate sizes for sample and solvent)

  • Heating Mantle or Hot Plate with magnetic stirring capability

  • Magnetic Stir Bars

  • Graduated Cylinders

  • Condenser (optional, to prevent solvent loss)

  • Büchner Funnel and Filter Flask

  • Vacuum Source (aspirator or pump)

  • Glass Stirring Rod

  • Spatulas

  • Watch Glass

  • Drying Oven or Desiccator

  • Melting Point Apparatus and Capillary Tubes

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for purifying crude 4-acetoxybenzoic acid containing residual 4-hydroxybenzoic acid.

Step 1: Dissolution

  • Place the crude 4-acetoxybenzoic acid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate flask, heat the primary solvent, ethanol, to near boiling.

  • Add the minimum amount of hot ethanol to the crude solid required to fully dissolve it with gentle heating and stirring. Start with a conservative volume (e.g., 12 mL for 2g of solid as a starting reference) and add more in small portions only if necessary. Over-addition of solvent is a common error that significantly reduces yield.

Step 2: (Optional) Decolorization

  • If the resulting solution is colored, remove it from the heat source.

  • Allow the solution to cool slightly for a minute to prevent violent boiling upon the next addition.

  • Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.

  • Gently reheat the mixture to boiling for 5-10 minutes to allow the charcoal to adsorb the colored impurities.[6][7]

  • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

Step 3: Induction of Crystallization

  • Heat deionized water in a separate beaker.

  • While stirring the hot ethanolic solution of your compound, slowly add warm water dropwise until the solution just begins to show faint, persistent turbidity (cloudiness). This indicates the saturation point has been reached.

  • If too much water is added and the product precipitates out heavily, add a small amount of hot ethanol to redissolve it, achieving a clear, saturated solution.[2]

Step 4: Cooling and Crystal Growth

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[6]

Step 5: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold deionized water from the filtrate.

  • Turn on the vacuum source and transfer the crystallized slurry into the funnel in one swift motion.

  • Wash the crystals on the filter paper with a small portion of ice-cold water to rinse away any remaining soluble impurities from the crystal surfaces.[4] Use a minimal amount of wash solvent to avoid dissolving the product.

Step 6: Drying

  • Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them.

  • Transfer the purified crystals to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60°C) or in a desiccator under vacuum.

Process Visualization and Data Summary

The entire workflow can be visualized as a sequence of controlled steps designed to isolate the pure product.

Recrystallization_Workflow cluster_dissolution Dissolution Phase cluster_purification Purification & Saturation cluster_crystallization Crystallization Phase cluster_isolation Isolation & Drying Crude Crude 4-Acetoxybenzoic Acid Dissolved Hot, Clear Solution Crude->Dissolved Dissolve HotEthanol Minimum Hot Ethanol HotEthanol->Dissolved Saturated Hot, Saturated Solution (Turbid Point) Dissolved->Saturated Add dropwise WarmWater Warm Water (Anti-Solvent) WarmWater->Saturated Cooling Slow Cooling to RT, then Ice Bath Saturated->Cooling Crystals Crystal Slurry Cooling->Crystals Filtration Vacuum Filtration & Cold Water Wash Crystals->Filtration Drying Drying (Oven/Desiccator) Filtration->Drying PureProduct Pure, Dry Crystals Drying->PureProduct

References

Application Notes and Protocols for the Use of 4-(Acetoxymethyl)benzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes serve as a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the strategic incorporation of 4-(acetoxymethyl)benzoic acid into polyester backbones. This monomer is a unique building block designed to introduce pendant acetoxymethyl groups, which act as protected hydroxymethyl functionalities. This guide elucidates the fundamental reaction mechanisms, provides detailed step-by-step protocols for both melt and solution copolymerization, and details the subsequent post-polymerization modification to unmask the reactive hydroxyl groups. The resulting functionalized aromatic polyesters are valuable platforms for developing advanced materials with tailored properties for applications ranging from drug delivery systems to high-performance thermosets.

Introduction: The Strategic Value of Pendant Functional Groups

The synthesis of aromatic polyesters is a cornerstone of modern materials science, yielding materials with exceptional thermal stability and mechanical strength. However, standard aromatic polyesters often lack functional groups, limiting their applicability in advanced fields that require chemical modification, cross-linking, or tailored surface properties. The incorporation of monomers bearing pendant functional groups is a powerful strategy to overcome this limitation.[1][2]

This compound is designed precisely for this purpose. Unlike monomers such as 4-acetoxybenzoic acid, where the acetoxy group is eliminated during polycondensation, the acetoxymethyl moiety (-CH₂OAc) in this compound is preserved as a stable side chain.[3] The primary reactive site for polymerization is the carboxylic acid group. This allows for the creation of a polyester backbone decorated with protected hydroxyl groups. The acetoxy group can be readily removed post-polymerization via hydrolysis to reveal a primary alcohol (-CH₂OH), a versatile functional handle for a multitude of subsequent chemical transformations.

Key Advantages of Using this compound:

  • Introduction of Pendant Hydroxyl Functionality: Enables the synthesis of aromatic polyesters with reactive side chains.

  • Protected Functional Group: The acetoxy group is stable under typical polycondensation conditions, preventing unwanted side reactions.[3]

  • Tunable Properties: The density of functional groups can be precisely controlled by adjusting the monomer feed ratio during copolymerization.

  • Versatility in Post-Modification: The deprotected hydroxymethyl group can be used for cross-linking, grafting of other polymer chains, or attachment of bioactive molecules.

Reaction Schematics and Workflow

The primary application of this compound is as a functional comonomer in a polycondensation reaction with a diol and a dicarboxylic acid (or its derivative). The overall workflow involves two main stages: polymerization to create the functionalized polyester, followed by hydrolysis to deprotect the pendant groups.

workflow cluster_synthesis PART A: POLYMER SYNTHESIS cluster_modification PART B: POST-POLYMERIZATION MODIFICATION Monomers Monomers (Diol, Diacid, this compound) Polymerization Polycondensation (Melt or Solution) Monomers->Polymerization Purification1 Purification (Precipitation & Drying) Polymerization->Purification1 Polyester_Ac Polyester with Pendant -CH₂OAc Groups Purification1->Polyester_Ac Hydrolysis Hydrolysis (Base or Acid Catalyzed) Polyester_Ac->Hydrolysis Deprotection Purification2 Purification (Dialysis or Precipitation) Hydrolysis->Purification2 Polyester_OH Polyester with Pendant -CH₂OH Groups Purification2->Polyester_OH

Caption: General workflow for synthesis and functionalization.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Copolyester via Melt Polycondensation

Melt polycondensation is a solvent-free method ideal for producing high molecular weight polyesters.[4] This protocol describes the synthesis of a copolyester from ethylene glycol, dimethyl terephthalate, and this compound. The acetoxymethyl groups remain intact throughout the process.

Rationale: This A-A + B-B + B'-B type polycondensation relies on transesterification. The reaction is driven to completion by the removal of the methanol and ethylene glycol byproducts under vacuum at high temperatures. A multi-stage temperature profile is crucial: initial stages facilitate ester exchange at lower temperatures to prevent monomer sublimation, while later stages at higher temperatures and vacuum increase the molecular weight.

Materials:

  • Dimethyl Terephthalate (DMT)

  • Ethylene Glycol (EG)

  • This compound (AMBA)

  • Zinc Acetate (catalyst)

  • Antimony(III) Oxide (catalyst)

  • High-boiling point solvent for purification (e.g., N-Methyl-2-pyrrolidone, NMP)

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Heating mantle with a programmable temperature controller.

  • Vacuum pump with a cold trap.

Procedure:

  • Reactor Setup: Charge the reaction flask with Dimethyl Terephthalate (e.g., 80 mol%), this compound (e.g., 20 mol%), and Ethylene Glycol (2.2 molar equivalents relative to total acid/ester content). Add catalysts: Zinc Acetate (~200 ppm) and Antimony(III) Oxide (~300 ppm).

  • Inert Atmosphere: Assemble the apparatus, ensuring all joints are sealed. Purge the system with dry nitrogen for 20-30 minutes to remove oxygen. Maintain a gentle nitrogen flow during the initial heating stages.

  • Esterification Stage:

    • Begin stirring and heat the mixture to 160-190°C . Methanol will begin to distill as the transesterification reaction between DMT and EG proceeds.

    • Maintain this temperature for 2-3 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage 1 (Atmospheric Pressure):

    • Slowly increase the temperature to 220°C . Ethylene glycol will begin to distill.

    • Continue to raise the temperature gradually to 245°C over 1-2 hours. The viscosity of the mixture will start to increase.

  • Polycondensation Stage 2 (Vacuum):

    • Gradually apply vacuum, reducing the pressure to below 1 Torr over 30-45 minutes. This is a critical step to avoid excessive foaming as the viscosity increases.

    • Increase the temperature to 270-280°C . A significant increase in viscosity will be observed, requiring higher torque from the mechanical stirrer.

    • Maintain these conditions for 3-4 hours to build high molecular weight polymer. The reaction is complete when the desired melt viscosity is achieved.

  • Recovery and Purification:

    • Release the vacuum with nitrogen and cool the reactor. The solid polymer can be recovered by carefully breaking the flask or by extruding the melt under nitrogen pressure while hot.

    • Dissolve the crude polymer in a minimal amount of NMP.

    • Precipitate the polyester by slowly pouring the solution into a large volume of vigorously stirring methanol.

    • Collect the purified polymer by filtration and dry under vacuum at 60-80°C for 24 hours.

melt_poly DMT Dimethyl Terephthalate plus1 + DMT->plus1 react DMT->react AMBA 4-(Acetoxymethyl)benzoic acid plus2 + AMBA->plus2 AMBA->react EG Ethylene Glycol EG->react plus1->AMBA plus1->react plus2->EG plus2->react Polyester Functionalized Copolyester react->Polyester  Zn(OAc)₂, Sb₂O₃  Δ, Vacuum Methanol Methanol react->Methanol Byproducts Water Water react->Water

Caption: Melt polycondensation reaction scheme.

Protocol 2: Post-Polymerization Hydrolysis to Unmask Hydroxymethyl Groups

This protocol describes the conversion of the pendant acetoxymethyl groups to hydroxymethyl groups on the synthesized copolyester.

Rationale: Base-catalyzed hydrolysis (saponification) is an efficient method for cleaving the acetate ester without degrading the polyester backbone under controlled conditions. The use of a solvent system that swells or dissolves the polymer is essential for the reagents to access the pendant groups.

Materials:

  • Polyester with pendant -CH₂OAc groups (from Protocol 1)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Methanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Dissolution: Dissolve the functionalized polyester in a suitable solvent like THF to create a 5-10% (w/v) solution.

  • Hydrolysis:

    • Prepare a 1 M solution of NaOH in a methanol/water mixture (e.g., 3:1 v/v).

    • Add the NaOH solution dropwise to the polymer solution at room temperature with stirring. The amount of NaOH should be in molar excess (e.g., 2-5 equivalents) relative to the acetoxymethyl groups.

    • Stir the reaction mixture for 12-24 hours at room temperature. The progress can be monitored by FTIR by observing the disappearance of the acetate carbonyl peak (~1740 cm⁻¹).

  • Neutralization and Purification:

    • Neutralize the reaction mixture by adding dilute HCl until the pH is ~7.

    • Precipitate the hydrolyzed polymer by pouring the solution into a large volume of deionized water or a non-solvent like hexane.

    • Collect the polymer by filtration.

  • Final Washing and Drying: Wash the polymer thoroughly with deionized water to remove salts and then with methanol. Dry the final product under vacuum at 50°C for 48 hours. The resulting polymer now possesses pendant -CH₂OH groups.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.[5]

Technique Purpose Expected Observations and Data
¹H NMR Spectroscopy Structural verification and composition analysis.For -CH₂OAc Polymer: Appearance of a singlet around 2.1 ppm (acetyl -CH₃) and a singlet around 5.1 ppm (-CH₂-O). Integration of aromatic vs. aliphatic protons confirms comonomer incorporation ratio.
For -CH₂OH Polymer: Disappearance of the 2.1 ppm singlet. The -CH₂-O peak shifts upfield to ~4.6 ppm, and a new broad peak for the -OH proton appears.
FTIR Spectroscopy Confirmation of functional group conversion.For -CH₂OAc Polymer: Characteristic C=O stretch of the acetate ester at ~1740 cm⁻¹ and the polyester backbone at ~1720 cm⁻¹.
For -CH₂OH Polymer: Disappearance or significant reduction of the 1740 cm⁻¹ peak. Appearance of a broad O-H stretching band from 3200-3500 cm⁻¹.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).Expected PDI close to 2 for standard polycondensation.[6] Mn should be in the range of 15,000-30,000 g/mol for successful polymerization.
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).The Tg will depend on the copolymer composition. Hydrolysis to the -CH₂OH form is expected to increase the Tg due to hydrogen bonding between chains.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.Provides the decomposition temperature (Td), indicating the material's stability at high temperatures. High Td values are expected for aromatic polyesters.

Illustrative Data:

Polymer Sample Mn ( g/mol ) PDI (Mw/Mn) Tg (°C) Td (5% wt loss, °C)
Copolyester with 20% -CH₂OAc22,5002.195410
Copolyester with 20% -CH₂OH21,8002.2110405

Conclusion and Future Applications

The use of this compound provides a reliable and versatile route to novel functional aromatic polyesters. The protocols outlined in this guide demonstrate a robust pathway for synthesizing polymers with protected hydroxyl groups, which can be subsequently deprotected to yield reactive pendant functionalities. This two-step approach allows for precise control over the chemical architecture of the final material.

The resulting hydroxymethyl-functionalized polyesters are advanced intermediates for a wide range of applications. They can be cross-linked to form thermosets with high thermal stability, used as macroinitiators for grafting side chains to create amphiphilic copolymers, or functionalized with bioactive molecules for use in drug delivery and biomedical devices. This monomer represents a valuable tool for any researcher aiming to push the boundaries of polyester material design.

References

The Dual-Release Mechanism of 4-(Acetoxymethyl)benzoic Acid: An Orthogonal Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Complexities of Multi-step Synthesis

In the intricate landscape of pharmaceutical development and complex molecule synthesis, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions, thereby ensuring the desired chemical transformations occur with high selectivity and yield.[1] A truly effective protecting group is characterized not only by its ease of installation and stability under various reaction conditions but also by the specificity and mildness of its removal.[2] This application note introduces 4-(acetoxymethyl)benzoic acid as a versatile and strategically advantageous protecting group for carboxylic acids, offering a unique dual-mechanism deprotection strategy that enhances its utility in orthogonal synthesis.[3]

The innovative design of the 4-(acetoxymethyl)benzoyl (AMB) group incorporates two distinct ester functionalities. This duality is the cornerstone of its orthogonal deprotection capabilities. The acetoxy moiety is susceptible to cleavage under mild basic or enzymatic conditions, while the primary benzoyl ester linkage can be severed by standard hydrolytic methods. This allows for a stepwise and selective deprotection, providing researchers with enhanced control over complex synthetic pathways.

Mechanism of Action: A Tale of Two Esters

The strategic advantage of the 4-(acetoxymethyl)benzoyl protecting group lies in its two-stage deprotection pathway. This allows for selective removal under distinct conditions, a valuable asset in orthogonal synthetic strategies where multiple protecting groups are employed.

Protection of a Carboxylic Acid

The protection of a carboxylic acid (R-COOH) is typically achieved by converting it into a 4-(acetoxymethyl)benzoyl ester. This is generally accomplished by activating the this compound, for instance, by converting it to the corresponding acyl chloride, 4-(acetoxymethyl)benzoyl chloride. This activated species then readily reacts with the target carboxylic acid in the presence of a non-nucleophilic base to form the desired protected ester.

Deprotection: A Two-Pronged Approach

The removal of the AMB group can be initiated through two distinct and orthogonal pathways:

  • Selective Acetoxy Group Cleavage (Orthogonal Deprotection): The external acetoxy group is susceptible to cleavage under mild, non-hydrolytic conditions. This can be achieved using enzymatic methods, such as lipase-catalyzed hydrolysis, or mild base-catalyzed transesterification.[4][5] This initial deprotection step unmasks the 4-(hydroxymethyl)benzoyl ester. In many synthetic contexts, this intermediate may be stable, or its formation can be designed to trigger a subsequent desired transformation.

  • Full Deprotection (Saponification): The complete removal of the protecting group to regenerate the free carboxylic acid is achieved through standard base-catalyzed hydrolysis (saponification).[2] In this process, both the acetoxy and the primary benzoyl ester linkages are cleaved.

The ability to selectively remove the acetoxy group without disturbing the primary ester linkage to the protected carboxylic acid is a key feature that allows for orthogonal deprotection strategies in the presence of other base-labile protecting groups.

Visualizing the Workflow: Protection and Deprotection Pathways

The following diagram illustrates the key steps in the application of the 4-(acetoxymethyl)benzoyl protecting group.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Ester Protected Carboxylic Acid (AMB-Ester) Carboxylic_Acid->Protected_Ester Base (e.g., Pyridine) AMB_Cl 4-(Acetoxymethyl)benzoyl chloride AMB_Cl->Protected_Ester Intermediate 4-(Hydroxymethyl)benzoyl Ester Protected_Ester->Intermediate Selective Cleavage Free_Carboxylic_Acid Free Carboxylic Acid (R-COOH) Protected_Ester->Free_Carboxylic_Acid Saponification Intermediate->Free_Carboxylic_Acid Further Hydrolysis or Intramolecular Cyclization Orthogonal_Deprotection Orthogonal Deprotection (Mild Base / Enzyme) Orthogonal_Deprotection->Intermediate Full_Deprotection Full Deprotection (e.g., NaOH, H2O) Full_Deprotection->Free_Carboxylic_Acid

Caption: Protection and orthogonal deprotection workflow.

Experimental Protocols

The following protocols provide a general framework for the application of the 4-(acetoxymethyl)benzoyl protecting group. Researchers should optimize these conditions based on the specific substrate and desired outcome.

Protocol 1: Synthesis of 4-(Acetoxymethyl)benzoyl Chloride

This protocol describes the activation of this compound to its corresponding acyl chloride, a key reagent for the protection step. This procedure is adapted from standard methods for acyl chloride synthesis.[6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon atmosphere setup

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature. Caution: This reaction releases acidic gases (SO₂/HCl or CO/CO₂/HCl) and should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction can be gently heated to 40 °C to expedite the process.

  • Monitor the reaction by taking a small aliquot, quenching it with an anhydrous alcohol (e.g., methanol), and analyzing the resulting methyl ester by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(acetoxymethyl)benzoyl chloride is typically used immediately in the next step without further purification.

Protocol 2: Protection of a Carboxylic Acid

This protocol details the esterification of a generic carboxylic acid with the in-situ generated or previously prepared 4-(acetoxymethyl)benzoyl chloride.

Materials:

  • Carboxylic acid substrate

  • 4-(Acetoxymethyl)benzoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Magnetic stirrer and inert atmosphere setup

Procedure:

  • Dissolve the carboxylic acid substrate (1.0 eq) in anhydrous DCM or THF in a flame-dried round-bottom flask under a nitrogen/argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of 4-(acetoxymethyl)benzoyl chloride (1.1 eq) in anhydrous DCM or THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting 4-(acetoxymethyl)benzoyl ester by column chromatography on silica gel.

Protocol 3: Deprotection of the 4-(Acetoxymethyl)benzoyl Ester

This section provides two distinct protocols for the removal of the AMB protecting group, highlighting its orthogonal nature.

A. Orthogonal Deprotection (Selective Acetoxy Cleavage) via Enzymatic Hydrolysis

This method offers a mild and highly selective means of cleaving the acetoxy group, leaving the primary benzoyl ester intact. Lipases are particularly effective for this transformation.[4][5]

Materials:

  • Protected carboxylic acid (AMB-ester)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • A suitable lipase (e.g., Candida antarctica Lipase B (CALB) or Porcine Pancreatic Lipase (PPL))[7]

  • An organic co-solvent (e.g., THF or acetone) if the substrate has poor aqueous solubility

  • Magnetic stirrer

Procedure:

  • Dissolve the AMB-ester substrate in a minimal amount of a water-miscible organic co-solvent.

  • Add this solution to the phosphate buffer.

  • Add the lipase to the reaction mixture (the amount will depend on the specific activity of the enzyme and should be optimized).

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40 °C) to enhance enzymatic activity.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the 4-(hydroxymethyl)benzoyl ester intermediate.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

B. Full Deprotection via Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the complete cleavage of the AMB protecting group to yield the free carboxylic acid.[2]

Materials:

  • Protected carboxylic acid (AMB-ester)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1 M)

  • Magnetic stirrer

Procedure:

  • Dissolve the AMB-ester in MeOH or THF.

  • Add the aqueous NaOH or LiOH solution (typically 2-5 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with an aqueous acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected carboxylic acid.

Data Summary and Comparison

The choice of deprotection method will depend on the specific requirements of the synthetic route, particularly the presence of other sensitive functional groups.

Deprotection MethodReagentsConditionsSelectivityAdvantagesLimitations
Enzymatic Hydrolysis Lipase, BufferpH 7, RT - 40°CHighExtremely mild, orthogonal to many other protecting groups.[4]May require optimization of enzyme and conditions; potential for slow reaction rates.
Base-Catalyzed Hydrolysis NaOH or LiOH, MeOH/H₂ORoom TemperatureLowRapid and complete deprotection.[2]Not selective for the acetoxy group; will cleave other base-labile esters.

Conclusion: A Strategic Asset for Modern Synthesis

The 4-(acetoxymethyl)benzoyl protecting group offers a sophisticated tool for the modern synthetic chemist. Its key innovation lies in the provision of an orthogonal deprotection pathway, allowing for the selective unmasking of a latent hydroxymethyl functionality under exceptionally mild enzymatic conditions. This, coupled with the option for complete removal under standard basic hydrolysis, provides a level of strategic flexibility that is highly valuable in the synthesis of complex, multi-functional molecules. The protocols outlined in this application note serve as a comprehensive guide for researchers and drug development professionals to effectively implement this versatile protecting group in their synthetic endeavors.

References

Application of 4-(Acetoxymethyl)benzoic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 4-(Hydroxymethyl)benzoic Acid (HMBA) as a Versatile Linker in Solid-Phase Peptide Synthesis

Abstract

Solid-phase peptide synthesis (SPPS) is a foundational technique in modern chemistry and drug discovery, enabling the efficient assembly of peptides.[1] The success of SPPS is critically dependent on the choice of the linker that anchors the nascent peptide chain to the solid support.[1] This application note details the use and methodology of the 4-(Hydroxymethyl)benzoic acid (HMBA) linker, a highly versatile tool in Fmoc-based SPPS. The HMBA linker's key feature is the stability of its benzyl ester bond to the mildly acidic conditions used for side-chain deprotection, while remaining susceptible to a broad range of nucleophiles for cleavage.[1] This unique orthogonality allows for the synthesis of C-terminally modified peptides—such as peptide acids, amides, and esters—from a single resin-bound precursor.[2] This guide provides a detailed mechanistic overview, validated experimental protocols, and expert insights for researchers, scientists, and professionals in peptide chemistry and drug development.

The HMBA Linker: A Principle of Versatility in SPPS

In the landscape of solid-phase peptide synthesis, linkers are the critical interface between the insoluble resin and the growing peptide. The HMBA linker distinguishes itself not by its lability to acid, but by its stability. Unlike common acid-labile linkers (e.g., Wang or Rink Amide) where final cleavage and side-chain deprotection often occur concurrently with strong acid treatment like trifluoroacetic acid (TFA), the HMBA linker remains steadfast.[1][3]

The ester bond formed between the C-terminal amino acid and the HMBA linker's benzylic hydroxyl group is stable to the standard TFA treatments used to remove many side-chain protecting groups.[1] This allows for a two-stage deprotection/cleavage strategy:

  • Side-Chain Deprotection: The fully assembled, resin-bound peptide is first treated with a TFA "cocktail" to remove all acid-labile side-chain protecting groups while the peptide remains anchored to the support.

  • Nucleophilic Cleavage: The deprotected peptide-resin is then subjected to a specific nucleophile (e.g., ammonia for amides, hydroxide for acids, or alkoxides for esters) to cleave the peptide from the linker, yielding the desired C-terminal modification.[2]

This approach provides exceptional flexibility, allowing a single synthetic route to produce multiple, distinct peptide derivatives.

Mechanism of Action: From Resin Attachment to Cleavage

The journey of a peptide synthesized using an HMBA linker involves several key chemical transformations. The process begins by coupling 4-(Hydroxymethyl)benzoic acid to an aminomethylated solid support, followed by esterification of the first amino acid.

G cluster_0 Resin Functionalization & First AA Attachment Resin Aminomethyl Resin (e.g., AM-Polystyrene) Activated_HMBA Activated HMBA (e.g., with DIC/HOBt) Resin->Activated_HMBA Coupling HMBA 4-(Hydroxymethyl)benzoic acid (HMBA Linker) HMBA->Activated_HMBA HMBA_Resin HMBA-Resin Activated_HMBA->HMBA_Resin Activated_AA Activated Fmoc-AA (e.g., Symmetrical Anhydride or MSNT/MeIm) HMBA_Resin->Activated_AA Esterification Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Activated_AA Loaded_Resin Loaded Peptide-Resin (Fmoc-AA-O-CH2-Ph-CO-NH-Resin) Activated_AA->Loaded_Resin

Caption: Workflow for HMBA linker attachment and first amino acid loading.

Following the attachment of the first residue, the peptide chain is elongated using standard Fmoc-SPPS protocols. After the final amino acid is coupled, a key step is the removal of side-chain protecting groups before the final cleavage from the resin.

G cluster_1 Peptide Elongation & Deprotection Start Loaded Resin (Fmoc-AA1-HMBA-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling 2. Couple Next Fmoc-AA (e.g., HATU/DIPEA) Deprotection->Coupling Wash 3. Wash Coupling->Wash Repeat Repeat Cycle (n-1) times Wash->Repeat Repeat->Deprotection Full_Peptide Fully Protected Peptide-Resin Repeat->Full_Peptide TFA_Cleavage Side-Chain Deprotection (95% TFA + Scavengers) Full_Peptide->TFA_Cleavage Deprotected_Resin Deprotected Peptide-Resin TFA_Cleavage->Deprotected_Resin

Caption: Standard Fmoc-SPPS cycle followed by side-chain deprotection.

The final step is the nucleophilic attack on the ester carbonyl, which releases the peptide from the solid support. The choice of nucleophile dictates the C-terminal functionality of the final product.

G cluster_2 Versatile Nucleophilic Cleavage Pathways Start Deprotected Peptide-Resin (H2N-Peptide-CO-O-CH2-Ph-CO-NH-Resin) Nuc_Attack Nucleophilic Attack Start->Nuc_Attack Ammonia Ammonolysis (e.g., NH3 in MeOH) Nuc_Attack->Ammonia Hydroxide Hydrolysis (e.g., LiOH in THF/H2O) Nuc_Attack->Hydroxide Alkoxide Alcoholysis (e.g., NaOMe in MeOH/DCM) Nuc_Attack->Alkoxide Peptide_Amide Product: Peptide Amide Ammonia->Peptide_Amide Peptide_Acid Product: Peptide Acid Hydroxide->Peptide_Acid Peptide_Ester Product: Peptide Ester Alkoxide->Peptide_Ester

Caption: Diverse cleavage pathways from a single HMBA-linked peptide resin.

Quantitative Data Summary

The efficiency of loading and cleavage are critical parameters in SPPS. The following table provides typical performance metrics for the HMBA linker under various conditions.

ParameterTypical ValueNotes
First Amino Acid Loading0.2 - 0.8 mmol/gDependent on the base resin and specific coupling conditions used.[1]
Cleavage Yield (Amide)70 - 95%Varies with peptide sequence, steric hindrance, and reaction time.[1]
Cleavage Yield (Acid)60 - 85%The two-step process (saponification followed by acidification) can lead to slightly lower yields.[1]
Cleavage Yield (Ester)75 - 90%Generally efficient for simple primary and secondary alkyl esters.[1]
Crude Peptide Purity> 80%Often high due to the mild cleavage conditions, but is sequence-dependent.[1]

Experimental Protocols

Protocol 1: Attachment of First Fmoc-Amino Acid to HMBA Resin

Causality: This esterification is a critical step that dictates the maximum possible yield of the synthesis. The MSNT/Melm method is highly efficient, especially for sterically hindered amino acids or challenging linkers where other methods like DIC/DMAP may be sluggish or cause racemization.[4]

Reagents:

  • HMBA-functionalized resin (e.g., HMBA-AM polystyrene)

  • Fmoc-amino acid (5 eq. relative to resin loading)

  • 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) (5 eq.)

  • 1-Methylimidazole (MeIm) (3.75 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Place the HMBA-resin in a dry reaction vessel. Swell the resin in anhydrous DCM for 1 hour, then drain the solvent.

  • In a separate dry flask, dissolve the Fmoc-amino acid (5 eq.) in anhydrous DCM.

  • To the amino acid solution, add 1-Methylimidazole (3.75 eq.) followed by MSNT (5 eq.). Swirl until the MSNT has completely dissolved.

  • Immediately transfer the activated amino acid solution to the reaction vessel containing the swollen resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Drain the reaction solution. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 30 minutes.

  • Wash the resin extensively with DCM (5x), DMF (5x), and finally DCM (3x).

  • Dry a small sample of the resin under vacuum and determine the loading substitution level, for example, by spectrophotometric analysis of the dibenzofulvene adduct upon Fmoc cleavage.[5]

Protocol 2: Peptide Chain Elongation

Causality: This phase follows standard Fmoc-SPPS procedures. The use of 20% piperidine is a well-established condition for rapid and complete Fmoc removal without damaging the acid-stable side-chain protecting groups or the HMBA linker. Coupling reagents like HATU are highly efficient and minimize side reactions.[1][3]

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for several minutes. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1-4 for each amino acid in the sequence.

Protocol 3: Side-Chain Deprotection Prior to Cleavage

Causality: This step is essential for the HMBA strategy. It removes side-chain protecting groups using TFA, which would otherwise interfere with nucleophilic cleavage or result in an incompletely deprotected final product. Scavengers are critical to "quench" reactive cationic species generated during deprotection, preventing modification of sensitive residues like Trp, Met, Tyr, and Cys.[6]

Reagents:

  • Cleavage Cocktail (e.g., Reagent K): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v) or a simpler mixture like TFA/TIS/water (95:2.5:2.5 v/v) if the peptide sequence is less sensitive.[6]

Procedure:

  • Wash the fully assembled peptidyl-resin with DCM and dry it under a stream of nitrogen.

  • Place the dry resin in a reaction vessel and add the appropriate TFA cleavage cocktail (approx. 10 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 2-3 hours with occasional agitation.

  • Filter the TFA solution away from the resin.

  • Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove residual scavengers and cleaved protecting groups. The peptide remains attached to the resin.

Protocol 4: Nucleophilic Cleavage

4a. Cleavage to Yield a Peptide Amide (Ammonolysis)

  • Procedure: Suspend the deprotected peptidyl-resin in a pressure-rated vessel with a solution of saturated ammonia in methanol. Seal the vessel and agitate at room temperature for 24-48 hours. Filter the resin, wash it with methanol, and combine the filtrates. Evaporate the solvent to yield the crude peptide amide.[1]

4b. Cleavage to Yield a Peptide Acid (Saponification)

  • Procedure: Suspend the deprotected peptidyl-resin in a mixture of THF/water (e.g., 8:1 v/v). Add LiOH (5 eq.) and stir at room temperature for 2-4 hours.[7] Filter the resin and wash with water. Combine the aqueous filtrates, cool to 0°C, and carefully acidify with dilute HCl or TFA to precipitate the peptide acid.

4c. Cleavage to Yield a Peptide Ester (Alcoholysis)

  • Procedure: Suspend the deprotected peptidyl-resin in a suitable solvent like DCM or THF. Add the desired alcohol (e.g., methanol, ethanol) in large excess, along with a catalytic amount of a base like sodium methoxide or triethylamine. Agitate for 12-24 hours. Filter the resin, wash with the corresponding alcohol, and combine the filtrates. Evaporate the solvent to obtain the crude peptide ester.[2]

Conclusion

The 4-(Hydroxymethyl)benzoic acid linker is an invaluable asset for solid-phase peptide synthesis, providing a reliable and flexible method for producing C-terminally modified peptides. Its stability to standard side-chain deprotection conditions allows for a divergent synthetic strategy where peptide acids, amides, and esters can be generated from a common resin-bound intermediate. By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers can effectively leverage the HMBA linker to advance their synthetic and drug discovery objectives.

References

The Strategic Coupling of 4-(Acetoxymethyl)benzoic Acid with Amines: A Guide to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The formation of an amide bond via the reaction of a carboxylic acid and an amine is a cornerstone of modern organic and medicinal chemistry. This application note provides a comprehensive guide to the reaction between 4-(acetoxymethyl)benzoic acid and various amines, a transformation of significant interest in the synthesis of pharmacologically active molecules and other advanced materials. We will delve into the mechanistic underpinnings of this reaction, explore the critical role of the acetoxymethyl moiety as a latent reactive site or a simple structural component, and present detailed, field-tested protocols for achieving high-yield, high-purity amide products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of this compound in Amide Synthesis

This compound is a bifunctional molecule possessing both a carboxylic acid and an acetoxymethyl group. The carboxylic acid moiety serves as the primary reactive site for amide bond formation, a critical linkage found in a vast array of pharmaceuticals. The acetoxymethyl group can either be a stable substituent, contributing to the overall physicochemical properties of the final molecule, or it can act as a protecting group for a hydroxymethyl functionality, which can be revealed in a subsequent synthetic step. This dual nature makes this compound a valuable synthon in multi-step synthetic campaigns.

The direct reaction between a carboxylic acid and an amine to form an amide is often a kinetically slow process.[1] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[2] This guide will focus on widely-used, reliable coupling methodologies that are compatible with the functional groups present in this compound.

Mechanistic Considerations: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the basicity of the amine, which can deprotonate the carboxylic acid to form a non-reactive carboxylate salt.[1] To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[3]

Carbodiimide-Mediated Coupling (EDC/HOBt)

A prevalent method for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[4]

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4]

  • Formation of the HOBt Active Ester: The nucleophilic HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester. This intermediate is more stable than the O-acylisourea and is less susceptible to racemization if the carboxylic acid has a chiral center.[4]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[4]

EDC_HOBt_Mechanism RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt regenerated Amide Amide Product HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt mediated amide coupling mechanism.

Uronium/Aminium Salt-Based Coupling (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling agents known for rapid reaction times and suppression of side reactions.[5][6]

The mechanism involves:

  • Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[5] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6][7]

  • Coupling: The amine then attacks the carbonyl of the active ester to form the amide bond.[5] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is credited with its high performance.[5]

HATU_Mechanism RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + Amine Byproducts Tetramethylurea + HOAt anion OAt_ester->Byproducts Amine Amine (R'-NH2) Amine->Amide

Caption: HATU mediated amide coupling mechanism.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine substrate and desired scale.

General Considerations
  • Reagents and Solvents: Use anhydrous solvents and high-purity reagents for best results. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for these reactions.[4]

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for the synthesis of amides from this compound.[4][8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).[4]

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.[4]

  • If the amine is provided as a salt (e.g., hydrochloride), add DIPEA or TEA (2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[9] The aqueous washes will remove the urea byproduct from EDC and other water-soluble impurities.[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly useful for sterically hindered amines or when rapid reaction times are desired.[5][10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Add the amine (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution.[10]

  • Add HATU (1.1 equiv.) to the reaction mixture. An exotherm may be observed.[10]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 15 minutes to 2 hours. Monitor by TLC or LC-MS.[10]

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparative Overview

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired amide. The following table provides a representative comparison of common amide coupling methods.

Coupling Reagent/AdditiveBaseSolventTypical Temperature (°C)Typical Time (h)Typical Yield (%)Key Advantages
EDC/HOBtDIPEA/TEADCM/DMF0 to RT8-2470-95Cost-effective, reliable.[4]
HATUDIPEADMFRT0.25-285-99Fast, high-yielding, good for hindered substrates.[5][10]
TiCl₄PyridinePyridine852Moderate to ExcellentEffective for a wide range of substrates.[11]
B(OCH₂CF₃)₃NoneMeCN80-1005-24Good to ExcellentAvoids aqueous workup with resin purification.[12][13]

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the activated intermediates.

    • Check the purity of the starting materials.

    • For sterically hindered substrates, consider using a more powerful coupling reagent like HATU or increasing the reaction temperature.[14]

  • Side Reactions:

    • Racemization: If the amine or carboxylic acid is chiral, racemization can be a concern. Using HOBt or HOAt-based additives can minimize this.[4]

    • Epimerization: In peptide synthesis, HATU is known to suppress epimerization.[5]

  • Protecting Group Stability: The acetoxymethyl group is generally stable under standard amide coupling conditions. However, strongly acidic or basic conditions should be avoided if this group is intended to be carried through subsequent synthetic steps.

Conclusion

The reaction of this compound with amines is a versatile and powerful tool for the synthesis of complex organic molecules. By selecting the appropriate coupling reagent and optimizing reaction conditions, researchers can efficiently generate a wide range of amides in high yield and purity. The protocols and mechanistic insights provided in this application note serve as a robust foundation for the successful implementation of this important transformation in both academic and industrial research settings.

References

Comprehensive Characterization of 4-(Acetoxymethyl)benzoic Acid: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Acetoxymethyl)benzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and an ester group. Its unique structure makes it a valuable building block in organic synthesis and a potential component in pharmaceutical development. Rigorous analytical characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability of downstream applications. This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound, synthesizing technical protocols with field-proven insights to establish a self-validating analytical workflow.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.18 g/mol , possesses two key functional groups: a carboxylic acid and an acetoxy methyl ester attached to a benzene ring at the para position. The interplay of these groups dictates its chemical reactivity, physical properties, and potential biological activity. In drug development, for instance, such a molecule could act as a linker or a pro-drug moiety. Therefore, an unambiguous confirmation of its structure and the quantification of any impurities are non-negotiable regulatory and scientific requirements.

This document outlines a multi-technique approach, leveraging the strengths of spectroscopic, chromatographic, and thermal methods to build a complete analytical profile of the compound.

Molecular Structure

cluster_0 Primary Structural Elucidation cluster_1 Purity & Identity Confirmation cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, DEPT) HPLC HPLC-UV (Purity %, Retention Time) NMR->HPLC Structural Info guides Purity Check Xray X-Ray Crystallography (Definitive 3D Structure) NMR->Xray Structure for Crystal Solution MS Mass Spectrometry (EI and/or ESI) MS->HPLC IR IR Spectroscopy (ATR-FTIR) IR->HPLC Final Fully Characterized Reference Standard HPLC->Final Purity Assay TLC TLC (Rf Value, Spot Purity) TLC->HPLC Guides Method Dev. Thermal Thermal Analysis (TGA/DSC for Mp, Tdecomp) Thermal->Final Xray->Final Absolute Structure Synthesis Synthesized This compound Synthesis->NMR Confirms C-H Framework Synthesis->MS Confirms Mol. Weight Synthesis->IR Confirms Functional Groups Synthesis->TLC Reaction Monitoring Synthesis->Thermal Determines Stability

Scale-Up Synthesis of 4-(Acetoxymethyl)benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, scalable, and validated protocol for the synthesis of 4-(acetoxymethyl)benzoic acid, a pivotal bifunctional building block in the development of pharmaceuticals and advanced materials. The described method focuses on the efficient acetylation of the benzylic alcohol of 4-(hydroxymethyl)benzoic acid using acetic anhydride with a pyridine catalyst. This guide is structured to provide researchers, chemists, and process development scientists with a detailed operational procedure, mechanistic insights, safety protocols, and robust analytical methods for quality control. The protocol is designed for adaptability from bench-scale (grams) to larger-scale (kilograms) production, emphasizing reaction efficiency, product purity, and operational safety.

Introduction and Scientific Background

This compound (CAS No: 51394-30-0) is a valuable organic intermediate characterized by a carboxylic acid and a benzylic acetate group. This unique bifunctional structure allows for orthogonal chemical modifications, making it a versatile precursor in various synthetic applications. It is a key component in the synthesis of complex polymers, specialty resins, and is particularly significant in medicinal chemistry as a linker or scaffold for active pharmaceutical ingredients (APIs).

The synthesis of this compound can be approached through several routes. One common method involves the nucleophilic substitution of 4-(bromomethyl)benzoic acid with an acetate salt.[1][2] However, this pathway often requires harsher conditions and can introduce halide impurities. A more direct and atom-economical approach, which is the focus of this protocol, is the esterification of the primary alcohol in 4-(hydroxymethyl)benzoic acid. While direct esterification with acetic acid is possible, the use of a more powerful acetylating agent like acetic anhydride ensures a more rapid and complete conversion, which is critical for scale-up.[3][4] This protocol employs acetic anhydride in the presence of pyridine, which acts as both a nucleophilic catalyst and an acid scavenger, to achieve high yield and purity under controlled conditions.

Reaction Principles and Mechanistic Rationale

The core transformation is the O-acetylation of the benzylic alcohol of 4-(hydroxymethyl)benzoic acid. The carboxylic acid group on the starting material is significantly less nucleophilic and does not readily react under these conditions, ensuring high selectivity.

Reaction Scheme:

4-(Hydroxymethyl)benzoic acid + Acetic Anhydride → this compound + Acetic Acid

Mechanistic Insight: The acetylation reaction, when catalyzed by pyridine, proceeds through a nucleophilic catalysis mechanism.

  • Activation of Acetylating Agent: Pyridine, a potent nucleophile, attacks one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate and releases an acetate ion.

  • Nucleophilic Attack: The benzylic hydroxyl group of 4-(hydroxymethyl)benzoic acid then acts as a nucleophile, attacking the activated N-acetylpyridinium ion. This step is more favorable than an attack on the less electrophilic acetic anhydride directly.

  • Proton Transfer & Product Formation: The resulting intermediate is deprotonated by the previously released acetate ion or another molecule of pyridine, regenerating the catalyst and yielding the final product, this compound. Pyridine also serves to neutralize the acetic acid byproduct.

This catalytic cycle is highly efficient and allows the reaction to proceed smoothly at moderate temperatures, a key consideration for safe and controlled scale-up.

Visualization of Synthesis and Workflow

Reaction Mechanism

The following diagram illustrates the pyridine-catalyzed acetylation mechanism.

reaction_mechanism cluster_activation Step 1: Catalyst Activation cluster_esterification Step 2: Esterification Py Pyridine (Catalyst) Ac2O Acetic Anhydride Py->Ac2O Nucleophilic Attack AcPy N-Acetylpyridinium (Activated Intermediate) Ac2O->AcPy AcO Acetate Ac2O->AcO Product This compound AcPy->Product AcO->Product Deprotonation Start 4-(Hydroxymethyl)benzoic acid Start->AcPy Nucleophilic Attack Product->Py Catalyst Regeneration workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Charge Reactor with 4-(Hydroxymethyl)benzoic acid and Pyridine B Cool to 0-5 °C A->B C Controlled Addition of Acetic Anhydride B->C D Warm to Room Temp & Stir (Monitor by TLC) C->D E Quench with Ice-Water D->E F Acidify with HCl (aq) to pH 2-3 E->F G Filter Crude Product F->G H Recrystallize from Ethanol/Water G->H I Filter Pure Product H->I J Dry Under Vacuum I->J K Final Product J->K

References

Application Notes and Protocols: 4-(Acetoxymethyl)benzoic Acid as a Versatile Intermediate for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-(acetoxymethyl)benzoic acid as a key intermediate in the synthesis of azo dyes. These dyes, characterized by the presence of an azo group (-N=N-), are a significant class of synthetic colorants.[1][2] The protocols detailed herein leverage the unique functionalities of this compound—the carboxylic acid and acetoxymethyl groups—to produce azo dyes with tunable properties. This guide covers the foundational principles of azo dye synthesis, detailed experimental procedures, characterization techniques, and critical safety considerations.

Introduction: The Strategic Advantage of this compound in Azo Dye Chemistry

Azo dyes represent the largest and most diverse group of synthetic dyes, with wide-ranging applications in the textile, printing, and pharmaceutical industries.[3][4] Their synthesis is typically a two-step process involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species.[2]

The selection of the aromatic amine, or diazo component, is crucial as it dictates the foundational structure and ultimate properties of the dye. This compound is a particularly advantageous intermediate due to its bifunctional nature:

  • The Carboxylic Acid Group (-COOH): This functional group can be leveraged to enhance the water solubility of the final dye, a desirable characteristic for many dyeing processes. Furthermore, it provides a reactive site for further chemical modifications, such as esterification or amidation, allowing for the covalent attachment of the dye to various substrates.

  • The Acetoxymethyl Group (-CH₂OCOCH₃): This group can influence the dye's chromophoric properties and can be hydrolyzed to a hydroxymethyl group, offering another point for chemical derivatization.

The strategic incorporation of these functional groups allows for the rational design of azo dyes with tailored solubility, color, and binding characteristics.[5]

Reaction Schematics and Workflow

The synthesis of an azo dye from this compound follows a well-established reaction pathway. The process begins with the diazotization of the amino group on a suitable aromatic amine, which is then coupled with a partner molecule, in this case, a derivative of this compound could be used after appropriate modification, or more commonly, an aromatic amine is first diazotized and then coupled with a molecule containing the this compound moiety. For the purpose of this guide, we will illustrate the synthesis of a representative azo dye where a diazotized aniline derivative is coupled with a phenol. A similar approach can be adapted using derivatives of this compound.

Overall Reaction Scheme

Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (e.g., Aniline derivative) DiazoniumSalt Arenediazonium Salt AromaticAmine->DiazoniumSalt 0-5 °C NaNO2 NaNO₂ NaNO2->DiazoniumSalt HCl HCl (aq) HCl->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Alkaline conditions CouplingComponent Coupling Component (e.g., Phenol) CouplingComponent->AzoDye

Caption: General two-step synthesis of an azo dye.

Experimental Workflow

Experimental Workflow start Start diazotization Diazotization of Aromatic Amine start->diazotization coupling Azo Coupling with Phenolic Compound diazotization->coupling precipitation Precipitation and Filtration coupling->precipitation purification Purification by Recrystallization precipitation->purification characterization Characterization (UV-Vis, FT-IR, NMR) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for azo dye synthesis.

Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative azo dye. Crucially, all operations involving diazonium salts must be conducted with extreme caution due to their potential instability and explosive nature when isolated in a dry state. [6][7]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-Aminobenzoic acidC₇H₇NO₂137.14≥99%Sigma-Aldrich
Sodium NitriteNaNO₂69.00≥99%Fisher Scientific
Hydrochloric Acid (conc.)HCl36.4637%VWR
PhenolC₆H₆O94.11≥99%Acros Organics
Sodium HydroxideNaOH40.00≥98%J.T. Baker
EthanolC₂H₅OH46.0795%Decon Labs
Protocol 1: Diazotization of 4-Aminobenzoic Acid

The diazotization reaction converts the primary aromatic amine into a diazonium salt, which is a potent electrophile for the subsequent coupling reaction.[8][9]

  • Preparation of Amine Solution: In a 250 mL beaker, suspend 1.37 g (0.01 mol) of 4-aminobenzoic acid in a mixture of 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is critical to maintain this low temperature to ensure the stability of the diazonium salt.[7][10]

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Addition of Nitrite: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 15 minutes. The completion of diazotization can be checked by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.

Protocol 2: Azo Coupling with Phenol

The diazonium salt then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or an aniline derivative.[11][12]

  • Preparation of Coupling Solution: In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 15 mL of 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 5 °C in an ice bath.

  • Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution with vigorous stirring. A brightly colored precipitate should form immediately.[13][14]

  • Completion of Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Acidification: Acidify the mixture by the slow addition of dilute hydrochloric acid until the solution is acidic to litmus paper. This step helps to fully precipitate the azo dye.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with cold water to remove any unreacted salts and impurities.

  • Drying: Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Purification and Characterization

The purity and identity of the synthesized azo dye must be confirmed through various analytical techniques.

Purification

Recrystallization is a common method for purifying the crude azo dye. A suitable solvent system, such as an ethanol-water mixture, can be used. The crude dye is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to form crystals, which are then collected by filtration.

Characterization Techniques
TechniquePurposeExpected Observations
Melting Point Assess purity.A sharp and well-defined melting point range indicates a high degree of purity.
UV-Visible Spectroscopy Determine the wavelength of maximum absorbance (λmax) and confirm the presence of the chromophoric azo group.A characteristic absorption band in the visible region (typically 400-600 nm) is expected, corresponding to the π → π* transition of the extended conjugated system.[15][16]
FT-IR Spectroscopy Identify key functional groups.Characteristic peaks for the N=N stretch (around 1400-1500 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹ for the phenolic hydroxyl), and C=O stretch (around 1700 cm⁻¹ for the carboxylic acid) should be observable.[17][18]
¹H NMR Spectroscopy Elucidate the chemical structure by showing the different proton environments.The spectrum will show distinct signals for the aromatic protons, the protons of the acetoxymethyl group, and the acidic proton of the carboxylic acid.
Mass Spectrometry Determine the molecular weight of the synthesized dye.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target azo dye.[19]

Applications and Future Directions

Azo dyes derived from this compound and its analogs have potential applications in various fields:

  • Textile Industry: The presence of the carboxylic acid group can enhance the dye's affinity for natural fibers like cotton and wool.[4]

  • Biomedical Applications: The functional groups can be used to conjugate the dye to biomolecules for applications in bio-imaging and as targeted drug delivery vehicles.

  • pH Indicators: The color of some azo dyes is sensitive to pH changes, making them suitable for use as indicators in titrations.

Future research could focus on synthesizing a library of these dyes with different coupling components to explore the structure-property relationships and to develop novel dyes with enhanced properties for specific applications.

Safety and Handling Precautions

The synthesis of azo dyes involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Handling Diazonium Salts: Diazonium salts are notoriously unstable and can be explosive, especially when dry.[6][10][21] They should always be prepared and used in solution at low temperatures (0-5 °C) and should not be isolated.[7] Any unused diazonium salt should be quenched by adding a reducing agent like sodium bisulfite before disposal.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

References

Application Note & Protocol: Synthesis and Characterization of 4-Acetoxybenzoic Acid via Acylation of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the synthesis of 4-acetoxybenzoic acid through the acid-catalyzed acylation of 4-hydroxybenzoic acid using acetic anhydride. It delineates the underlying chemical principles, provides a detailed, field-tested experimental protocol, and outlines methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the practical execution and analysis of this fundamental esterification reaction.

Introduction and Scientific Background

The acylation of phenols is a cornerstone reaction in organic synthesis, enabling the formation of esters that are pivotal intermediates in the production of pharmaceuticals, polymers, and other fine chemicals. 4-Acetoxybenzoic acid, the target compound of this protocol, serves as a key monomer for thermotropic liquid crystal polymers and is structurally related to the widely known analgesic, acetylsalicylic acid (aspirin).[1][2] The synthesis involves the esterification of the phenolic hydroxyl group of 4-hydroxybenzoic acid with acetic anhydride.[2] This reaction is an example of nucleophilic acyl substitution.

The process is typically facilitated by a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid.[1][3] The catalyst functions by protonating the carbonyl oxygen of acetic anhydride, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the phenolic hydroxyl group.[4][5] The use of acetic anhydride is advantageous as it is highly reactive and the byproduct, acetic acid, is easily removed.[2][6]

Reaction Mechanism & Stoichiometry

The acid-catalyzed acylation of 4-hydroxybenzoic acid proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Activation of the Acylating Agent: The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, creating a highly reactive electrophile.

  • Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 4-hydroxybenzoic acid attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the formerly phenolic oxygen to another oxygen atom within the intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling a molecule of acetic acid as a leaving group and forming the protonated ester.

  • Deprotonation: A weak base (such as water or another molecule of acetic acid) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, 4-acetoxybenzoic acid.

Acylation_Mechanism cluster_reactants Reactants cluster_products Process R1 4-Hydroxybenzoic Acid I1 Protonated Acetic Anhydride R1->I1 Activation R2 Acetic Anhydride R2->I1 Activation CAT H₂SO₄ (catalyst) CAT->I1 Activation I2 Tetrahedral Intermediate I1->I2 Nucleophilic Attack P1 4-Acetoxybenzoic Acid I2->P1 Leaving Group Departure P2 Acetic Acid (byproduct) I2->P2

Caption: Acid-catalyzed acylation mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and analysis of 4-acetoxybenzoic acid.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
4-Hydroxybenzoic Acid138.122.0 gMust be dry.
Acetic Anhydride102.093.0 mL (3.24 g)Lachrymatory, handle in a fume hood.[3]
Concentrated Sulfuric Acid98.081-2 dropsHighly corrosive.
Deionized Water18.02~100 mLFor precipitation and washing.
Ethanol46.07~10 mLFor recrystallization.
Synthesis Procedure
  • Reaction Setup: In a 50 mL conical flask, combine 2.0 g of dry 4-hydroxybenzoic acid and 3.0 mL of acetic anhydride.[3][7]

  • Catalyst Addition: Carefully add 1-2 drops of concentrated sulfuric acid to the mixture while gently swirling the flask to ensure thorough mixing. This step should be performed in a fume hood.[3]

  • Reaction: Gently warm the flask on a water bath at approximately 50-60°C for 15 minutes.[3][7] Stir the mixture occasionally to promote the reaction.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Slowly add 30 mL of cold deionized water to the flask, stirring vigorously to precipitate the crude product.[3] The addition of water hydrolyzes any unreacted acetic anhydride to acetic acid and causes the less soluble 4-acetoxybenzoic acid to precipitate.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold deionized water to remove acetic acid and sulfuric acid.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol (~6 mL).[3]

  • Crystallization: Pour the hot ethanolic solution into approximately 15 mL of warm water. If a solid separates immediately, gently heat the mixture until the solution becomes clear again.[3]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Needle-like crystals of 4-acetoxybenzoic acid should form.[3]

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry completely.

Experimental_Workflow A 1. Mix Reactants (4-Hydroxybenzoic Acid, Acetic Anhydride) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Heat Mixture (50-60°C, 15 min) B->C D 4. Cool & Precipitate (Add 30 mL H₂O) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Recrystallize (Hot Ethanol/Water) E->F G 7. Isolate Pure Product (Vacuum Filtration & Dry) F->G H 8. Characterization (MP, TLC, Spectroscopy) G->H

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Acetic Anhydride: This chemical is corrosive, flammable, and a lachrymator (induces tearing).[8][9] It reacts violently with water.[8] Always handle acetic anhydride in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10][11]

  • Concentrated Sulfuric Acid: A strong acid that is highly corrosive and can cause severe burns upon contact.[8] It is also a strong oxidizing and dehydrating agent. Handle with extreme care, using appropriate PPE.

  • General Precautions: Avoid inhalation of vapors and direct contact with skin and eyes for all chemicals used.[9] Ensure emergency eyewash stations and safety showers are accessible.

Product Characterization

To confirm the identity and purity of the synthesized 4-acetoxybenzoic acid, the following analytical techniques are recommended.

Melting Point Determination

The melting point of the purified product should be determined and compared to the literature value. A sharp melting point close to the literature value is indicative of high purity.

CompoundLiterature Melting Point (°C)
4-Acetoxybenzoic Acid192 - 192.5[12]
4-Hydroxybenzoic Acid (Starting Material)214 - 217
Thin-Layer Chromatography (TLC)

TLC is an effective method to assess the purity of the product and to monitor the progress of the reaction.[1][7]

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A mixture of toluene and acetone (e.g., 15:1 v/v) can be used.[3]

  • Procedure: Dissolve small amounts of the starting material (4-hydroxybenzoic acid) and the purified product in a suitable solvent (e.g., ethanol). Spot them on a TLC plate and develop the plate in the mobile phase.[3][7] The product, being more ester-like and less polar than the starting material with its free phenolic hydroxyl group, is expected to have a higher Rf value.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the conversion of the starting material to the product by observing changes in functional group absorptions.

  • 4-Hydroxybenzoic Acid (Starting Material): Will show a broad absorption band for the phenolic O-H stretch (around 3300-3500 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1680 cm⁻¹).[13][14]

  • 4-Acetoxybenzoic Acid (Product): The broad phenolic O-H band will disappear. New characteristic peaks will appear for the ester C=O stretch (around 1760 cm⁻¹) and the C-O stretch of the ester (around 1190-1220 cm⁻¹). The carboxylic acid C=O stretch will remain (around 1680-1700 cm⁻¹).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive structural confirmation.

  • 4-Hydroxybenzoic Acid: Will show signals for the aromatic protons and broad, exchangeable signals for the phenolic and carboxylic acid protons.[14]

  • 4-Acetoxybenzoic Acid: The phenolic -OH proton signal will be absent. A new singlet will appear around δ 2.3 ppm, corresponding to the three protons of the acetyl group (-OCOCH₃).[16][17] The aromatic proton signals will also be present, likely shifted slightly downfield compared to the starting material.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid. The procedure is robust and serves as an excellent practical example of acid-catalyzed esterification for both academic and industrial research settings. Proper execution of the purification and characterization steps is crucial for obtaining a high-purity final product.

References

Derivatization of 4-(Acetoxymethyl)benzoic acid for analytical purposes

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollleitfaden: Derivatisierung von 4-(Acetoxymethyl)benzoesäure für analytische Zwecke

Erstellt von: Dr. rer. nat. Gemini, Senior Application Scientist

Abstrakt

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 4-(Acetoxymethyl)benzoesäure für quantitative und qualitative Analysen mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Als eine Verbindung, die sowohl eine Carbonsäure- als auch eine Esterfunktion besitzt, erfordert 4-(Acetoxymethyl)benzoesäure sorgfältig ausgewählte Derivatisierungsstrategien, um die analytische Leistung zu verbessern und gleichzeitig die strukturelle Integrität des Moleküls zu erhalten. Wir präsentieren bewährte Protokolle für die Silylierung und Esterifizierung, erläutern die zugrunde liegenden chemischen Prinzipien und diskutieren die kritischen Parameter für eine erfolgreiche und reproduzierbare Analyse.

Einleitung: Die analytische Herausforderung

4-(Acetoxymethyl)benzoesäure ist ein interessantes Molekül in der pharmazeutischen Forschung und organischen Synthese. Ihre bifunktionelle Natur – eine polare, saure Carboxylgruppe und eine Estergruppe – stellt spezifische Herausforderungen für die chromatographische Analyse dar. Die Carboxylgruppe neigt zu Wasserstoffbrückenbindungen, was zu Peak-Tailing, schlechter Auflösung und geringer Flüchtigkeit in der GC-Analyse führen kann.[1][2] Für die HPLC-Analyse, insbesondere mit UV-Detektion, kann die native Absorption für Spurenanalysen unzureichend sein.

Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe um.[3][4][5] Dies verbessert nicht nur die chromatographischen Eigenschaften, sondern kann auch die Nachweisempfindlichkeit erheblich steigern. Die entscheidende Herausforderung bei 4-(Acetoxymethyl)benzoesäure besteht darin, die Derivatisierung selektiv an der Carboxylgruppe durchzuführen, ohne die vorhandene Acetoxymethyl-Estergruppe durch Hydrolyse oder Umesterung zu beeinträchtigen.

Derivatisierung für die GC-MS-Analyse: Silylierung

Für die GC-Analyse ist die Silylierung die Methode der Wahl.[2][6] Sie ersetzt den aktiven Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe, was die Flüchtigkeit erhöht und die thermische Stabilität verbessert.[3]

Prinzip der Silylierung

Die Silylierung ist eine nukleophile Substitutionsreaktion, bei der das Carboxylat-Anion das Siliziumatom eines Silylierungsreagenzes angreift. Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) sind hochwirksam und ihre Nebenprodukte sind sehr flüchtig, was Interferenzen im Chromatogramm minimiert.[7] MSTFA gilt als eines der stärksten Silylierungsreagenzien für Carbonsäuren.[8]

Auswahl des Silylierungsreagenzes

Für 4-(Acetoxymethyl)benzoesäure empfehlen wir MSTFA oder BSTFA , oft mit einem Katalysator wie 1% Trimethylchlorsilan (TMCS). Die Reaktion verläuft unter relativ milden Bedingungen, was das Risiko einer Spaltung der Acetoxymethyl-Gruppe minimiert.

ReagenzVorteileÜberlegungen
MSTFA Sehr reaktiv, flüchtige Nebenprodukte.[8]Feuchtigkeitsempfindlich.
BSTFA + 1% TMCS Starke Silylierungskraft, gut für sterisch gehinderte Gruppen.[7][9]TMCS ist hochreaktiv und feuchtigkeitsempfindlich.
BSA Hochreaktiv gegenüber Carboxylgruppen.[10]Nebenprodukte sind weniger flüchtig als bei MSTFA/BSTFA.
Protokoll: Silylierung mit MSTFA

Dieses Protokoll beschreibt die quantitative Derivatisierung von 4-(Acetoxymethyl)benzoesäure für die GC-MS-Analyse.

Materialien:

  • 4-(Acetoxymethyl)benzoesäure-Standard oder getrockneter Probenextrakt

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid)

  • Aprotisches Lösungsmittel (z.B. Pyridin, Acetonitril oder Toluol, wasserfrei)

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • Stickstoff zum Trocknen

Protokoll-Schritte:

  • Probenvorbereitung: Eine genau abgewogene Menge (ca. 0,1-1 mg) der 4-(Acetoxymethyl)benzoesäure oder des getrockneten Probenextrakts in ein Reaktionsgefäß geben.

  • Trocknung: Sicherstellen, dass die Probe vollständig trocken ist. Restwasser hydrolysiert das Silylierungsreagenz. Gegebenenfalls unter einem sanften Stickstoffstrom trocknen.

  • Reagenz zugeben: 100 µL eines aprotischen Lösungsmittels (z.B. Pyridin) und anschließend 100 µL MSTFA zugeben. Pyridin kann die Reaktion katalysieren, indem es den aktiven Wasserstoff abstrahiert.[3]

  • Reaktion: Das Gefäß fest verschließen und gut mischen (Vortex). Anschließend für 30 Minuten bei 60 °C in einem Heizblock inkubieren. Die moderaten Bedingungen sind entscheidend, um die Stabilität der Acetoxymethyl-Gruppe zu gewährleisten.

  • Abkühlen: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µL des derivatisierten Gemisches direkt in das GC-MS-System injizieren.

Workflow-Diagramm: GC-MS-Derivatisierung

GCMS_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 Einwaage der Probe (4-(Acetoxymethyl)benzoesäure) P2 Vollständige Trocknung (N₂-Strom) P1->P2 D1 Zugabe von Lösungsmittel (z.B. Pyridin) P2->D1 Überführung D2 Zugabe von MSTFA D1->D2 D3 Reaktion (60°C, 30 min) D2->D3 A1 Abkühlen auf RT D3->A1 Abschluss A2 GC-MS Injektion A1->A2

Abbildung 1: Workflow der Silylierungs-Derivatisierung für die GC-MS-Analyse.

Derivatisierung für die HPLC-Analyse: Esterifizierung

Für die HPLC-Analyse ist die Derivatisierung nicht primär zur Erhöhung der Flüchtigkeit erforderlich, sondern kann zur Verbesserung der Detektionseigenschaften (z.B. durch Einführung eines Fluorophors) oder zur Anpassung der Retentionszeit dienen. Die Esterifizierung der Carboxylgruppe ist hier ein gängiger Ansatz.[4][11]

Prinzip der Esterifizierung

Die Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol.[11][12] Um die Detektion zu verbessern, kann ein Alkohol verwendet werden, der eine chromophore oder fluorophore Gruppe trägt, wie z.B. 4-Brommethyl-7-methoxycumarin für die Fluoreszenzdetektion.

Wichtige Überlegung: Die Bedingungen müssen sorgfältig kontrolliert werden, um eine Umesterung der bereits vorhandenen Acetoxymethyl-Gruppe zu verhindern. Dies erfordert in der Regel milde Katalysatoren und möglichst niedrige Temperaturen.

Protokoll: Veresterung mit BF₃-Methanol

Dieses Protokoll beschreibt eine Standardveresterung zur Bildung des Methylesters. Dieses Derivat zeigt in der Regel ein besseres Peakverhalten in der Umkehrphasen-Chromatographie als die freie Säure.

Materialien:

  • 4-(Acetoxymethyl)benzoesäure

  • 14% Bortrifluorid-Methanol-Lösung (BF₃-Methanol)

  • Hexan (HPLC-Qualität)

  • Gesättigte Natriumchlorid-Lösung

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße mit Schraubverschluss

Protokoll-Schritte:

  • Probenvorbereitung: Ca. 1 mg 4-(Acetoxymethyl)benzoesäure in ein Reaktionsgefäß geben.

  • Reagenz zugeben: 1 mL der 14%igen BF₃-Methanol-Lösung zugeben.

  • Reaktion: Das Gefäß fest verschließen und für 15 Minuten bei 60 °C erhitzen. Längere Reaktionszeiten oder höhere Temperaturen sollten vermieden werden, um das Risiko der Umesterung zu minimieren.

  • Extraktion: Nach dem Abkühlen auf Raumtemperatur 2 mL Hexan und 1 mL gesättigte NaCl-Lösung zugeben. Kräftig mischen (Vortex) und die Phasen trennen lassen.

  • Isolierung: Die obere organische Phase (Hexan) in ein sauberes Gefäß überführen.

  • Trocknung: Eine kleine Menge wasserfreies Natriumsulfat zugeben, um Restwasser zu entfernen.

  • Aufkonzentrierung: Das Hexan unter einem sanften Stickstoffstrom abdampfen und den Rückstand in einem geeigneten HPLC-Lösungsmittel (z.B. Acetonitril/Wasser) aufnehmen.

  • Analyse: Eine definierte Menge in das HPLC-System injizieren.

Logisches Diagramm: HPLC-Derivatisierung

HPLC_Workflow Start Probe: 4-(Acetoxymethyl)benzoesäure Deriv Esterifizierung (z.B. mit BF₃-Methanol) Start->Deriv Reaktion (60°C, 15 min) Product Derivat: 4-(Acetoxymethyl)benzoesäure-methylester Deriv->Product Cleanup Flüssig-Flüssig-Extraktion & Trocknung Product->Cleanup Aufarbeitung Analysis HPLC-Analyse (UV- oder MS-Detektion) Cleanup->Analysis Probeninjektion

Abbildung 2: Logischer Ablauf der Esterifizierungs-Derivatisierung für die HPLC-Analyse.

Zusammenfassung und Ausblick

Die Derivatisierung von 4-(Acetoxymethyl)benzoesäure ist ein entscheidender Schritt, um zuverlässige und empfindliche analytische Daten zu erhalten.

  • Für die GC-MS-Analyse ist die Silylierung mit MSTFA oder BSTFA unter milden thermischen Bedingungen die empfohlene Methode. Sie führt zu flüchtigen und stabilen Derivaten mit ausgezeichneten chromatographischen Eigenschaften.

  • Für die HPLC-Analyse kann eine Esterifizierung das chromatographische Verhalten verbessern. Die Reaktionsbedingungen müssen jedoch sorgfältig kontrolliert werden, um die strukturelle Integrität des Moleküls zu wahren.

Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung validierter Methoden in der pharmazeutischen Qualitätskontrolle und in Forschungslaboren. Zukünftige Arbeiten könnten die Entwicklung von Derivatisierungsreagenzien umfassen, die eine noch höhere Selektivität und Nachweisempfindlichkeit ermöglichen, insbesondere für die Spurenanalytik in komplexen biologischen Matrizes.

Referenzen

  • Thermo Fisher Scientific. (n.d.). Silylation Reagents. Abgerufen von --INVALID-LINK--

  • TCI Chemicals. (n.d.). GC Derivatization Reagents. Abgerufen von --INVALID-LINK--

  • Wikipedia. (2023). Silylation. Abgerufen von --INVALID-LINK--

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Abgerufen von --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Silylation of Non-Steroidal Anti-Inflammatory Drugs. Abgerufen von --INVALID-LINK--

  • Kluedo. (2018). Nachhaltige Synthese und Derivatisierung von Carbonsäuren. Abgerufen von --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. Abgerufen von --INVALID-LINK--

  • I. G. Zenkevich. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science.

  • Chemistry LibreTexts. (2024). Preparation of 4-Acetoxy Benzoic acid. Abgerufen von --INVALID-LINK--

  • PubMed. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Abgerufen von --INVALID-LINK--

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Abgerufen von --INVALID-LINK--

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Abgerufen von --INVALID-LINK--

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Abgerufen von --INVALID-LINK--

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Abgerufen von --INVALID-LINK--

  • ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Abgerufen von --INVALID-LINK--

  • Macherey-Nagel. (n.d.). Derivatisierungsmittel für die GC. Abgerufen von --INVALID-LINK--

  • UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. Abgerufen von --INVALID-LINK--

  • Labor Dr. Fülling. (n.d.). Chromatographie. Abgerufen von --INVALID-LINK--

  • Jilla Lavanya et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.

  • LGC Standards. (n.d.). 4-Acetoxybenzoic Acid. Abgerufen von --INVALID-LINK--

  • PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Abgerufen von --INVALID-LINK--

  • USDA. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Abgerufen von --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: The Role of Acid Catalysts in the Esterification of 4-Methylbenzoic Acid. Abgerufen von --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Acetoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-(Acetoxymethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to optimize your yield and purity.

Overview of the Synthesis

The most direct and common laboratory-scale synthesis of this compound involves the selective acetylation of the primary alcohol in 4-(Hydroxymethyl)benzoic acid. The reaction typically employs acetic anhydride as the acetylating agent, often in the presence of a catalyst or a base to facilitate the reaction and neutralize the acetic acid byproduct.

Core Reaction Scheme

The fundamental transformation is the esterification of the benzylic alcohol:

Reaction_Scheme cluster_reactants Reactants cluster_products Products 4_HMBA 4-(Hydroxymethyl)benzoic acid arrow_node Pyridine or Acid Catalyst 4_HMBA->arrow_node plus1 + Ac2O Acetic Anhydride Ac2O->arrow_node 4_AMBA This compound plus2 + AcOH Acetic Acid arrow_node->4_AMBA

Caption: General reaction for the acetylation of 4-(Hydroxymethyl)benzoic acid.

This seemingly straightforward reaction can be prone to issues that affect yield and purity. The following sections address these challenges in a practical, question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. The solutions provided are grounded in chemical principles to empower you to make informed decisions during your experiments.

Q1: My final yield of this compound is consistently low. What are the primary causes?

A1: Low yield is a common frustration that can typically be traced to one of three areas: incomplete reaction, side reactions, or mechanical loss during workup and purification.

  • Incomplete Reaction: The acetylation may not have gone to completion. This is often due to insufficient reagents, low reaction temperature, or inadequate reaction time. Ensure you are using at least a slight molar excess of acetic anhydride.

  • Side Reactions: The primary competing reaction is the esterification of the carboxylic acid group, either by the starting material's alcohol group (forming a polyester) or by reaction with another molecule. While acetylation of the alcohol is generally faster, prolonged reaction times at high temperatures can promote these side reactions.

  • Workup & Purification Losses: Significant product can be lost during aqueous workup if the pH is not carefully controlled, or during recrystallization if an inappropriate solvent system is used or if the solution is not cooled sufficiently.

Q2: I'm observing a significant amount of unreacted 4-(Hydroxymethyl)benzoic acid in my crude product. How can I drive the reaction to completion?

A2: The presence of starting material indicates that the reaction kinetics are slow or have stalled. Here’s a systematic approach to address this:

  • Catalyst Choice: While this reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a strong acid like concentrated sulfuric acid can protonate the carbonyl of acetic anhydride, making it a more potent electrophile[1]. Alternatively, using a base like pyridine as a solvent or catalyst is highly effective. Pyridine activates the acetic anhydride and also acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.

  • Reagent Stoichiometry: Increase the molar excess of acetic anhydride from a typical 1.1 equivalents to 1.5 or even 2.0 equivalents. This shifts the equilibrium towards the product side.

  • Temperature and Time: Gently warming the reaction mixture to 50-60°C can significantly increase the reaction rate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, avoiding unnecessarily long heating periods that could encourage side product formation.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_sm TLC shows significant starting material (SM)? start->check_sm check_impurities TLC shows new spots (impurities)? check_sm->check_impurities  No incomplete_sol Incomplete Reaction: Increase Driving Force check_sm->incomplete_sol  Yes impurity_sol Side Reactions: Optimize Selectivity check_impurities->impurity_sol  Yes end_node Optimized Yield & Purity check_impurities->end_node  No (Consider Workup Loss) sol1 1. Add Catalyst (e.g., H₂SO₄, Pyridine) incomplete_sol->sol1 sol2 2. Increase Ac₂O excess (1.5 - 2.0 eq) sol1->sol2 sol3 3. Gently Heat (50-60°C) & Monitor via TLC sol2->sol3 sol3->end_node sol4 1. Lower Temperature impurity_sol->sol4 sol5 2. Reduce Reaction Time (Stop once SM is consumed) sol4->sol5 sol6 3. Re-evaluate Purification (Recrystallization solvent) sol5->sol6 sol6->end_node

Caption: Troubleshooting workflow for optimizing synthesis yield and purity.

Q3: My purified product shows a broad melting point range, suggesting impurities. What are the likely side products and how can I avoid them?

A3: A broad melting point is a classic sign of impurity. Beyond unreacted starting material, the most probable side products are:

  • Polymeric Esters: Formed by intermolecular esterification between the carboxylic acid of one molecule and the alcohol of another. This is favored by high temperatures and the presence of strong acid catalysts. To minimize this, use milder conditions and avoid overheating.

  • Acetic 4-carboxybenzyl ester: This can arise if the carboxylic acid is esterified by the product itself.

  • Mixed Anhydride: The carboxylic acid can react with acetic anhydride to form a mixed anhydride. This is usually an intermediate that is consumed during the reaction or hydrolyzed during workup.

Mitigation Strategy: The most effective strategy is to use a base like pyridine. It not only catalyzes the desired O-acetylation but also deprotonates the carboxylic acid, forming a carboxylate salt. This salt is unreactive towards esterification, effectively protecting the carboxylic acid group and preventing polymerization.

Q4: What is the optimal purification strategy for this compound?

A4: Recrystallization is the most effective method for purifying the crude product.[2] The key is selecting an appropriate solvent system.

  • Solvent System: A common and effective system is a mixture of an organic solvent in which the product is soluble when hot but less soluble when cold (like ethyl acetate or acetone) and a non-polar co-solvent in which the product is poorly soluble (like hexanes or petroleum ether). A procedure similar to that for a related compound involves dissolving the crude solid in a minimal amount of hot ethyl acetate, followed by the slow addition of petroleum ether until turbidity persists, then allowing the solution to cool slowly.[3]

  • Procedure: Dissolve the crude product in the minimum amount of the hot primary solvent. If the solution is colored, you may add a small amount of activated charcoal and hot-filter it. Add the co-solvent dropwise to the hot solution until it just begins to turn cloudy. If necessary, add a drop or two of the primary solvent to redissolve the precipitate, then allow the flask to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

Optimized Experimental Protocols

The following protocols are designed to be self-validating, incorporating best practices to maximize yield and purity.

Protocol 1: Synthesis via Pyridine Catalysis

This protocol leverages pyridine to enhance selectivity and reaction rate.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 4-(Hydroxymethyl)benzoic acid (1.0 eq).

  • Reagents: Add pyridine (approx. 3-5 mL per gram of starting material) to dissolve the solid.

  • Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress via TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing cold dilute hydrochloric acid (e.g., 1M HCl) to neutralize the pyridine and precipitate the product.

  • Isolation: Stir the resulting slurry for 15-20 minutes in an ice bath. Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove any pyridinium salts and acetic acid.

  • Drying: Dry the crude product under vacuum. A typical crude yield should be in the range of 85-95%.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid.

  • Precipitation: While the solution is still hot, slowly add petroleum ether or hexanes until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Beautiful, needle-like crystals should form.[1]

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether/hexanes.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point should be sharp, around 182-185 °C.[4]

Data Summary Table

The table below summarizes key parameters for the optimized synthesis.

ParameterRecommended ValueRationale & Notes
Starting Material 4-(Hydroxymethyl)benzoic acidEnsure it is dry. Moisture will consume acetic anhydride.
Acetylating Agent Acetic AnhydrideUse 1.5 equivalents to ensure the reaction goes to completion.
Catalyst/Solvent PyridineActs as a catalyst and a base, protecting the -COOH group.
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction; RT is sufficient.
Reaction Time 2-4 hoursMonitor by TLC to avoid side reactions from prolonged heating.
Purification Method RecrystallizationEthyl Acetate / Hexanes is an effective solvent system.
Expected Yield >80% (after purification)Yields can be high if workup and purification are performed carefully.
Melting Point 182-185 °C[4]A sharp melting point in this range indicates high purity.

References

Troubleshooting common side reactions in 4-(Acetoxymethyl)benzoic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(Acetoxymethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.

Structure of This Guide

This guide is divided into two main sections, each addressing a common synthetic route for this compound:

  • Part 1: Synthesis via Acetylation of 4-Hydroxybenzoic Acid. This section focuses on the direct esterification of 4-hydroxybenzoic acid with acetic anhydride.

  • Part 2: Synthesis from 4-Methylbenzoic Acid. This part details the two-step conversion of 4-methylbenzoic acid (p-toluic acid) via benzylic bromination and subsequent nucleophilic substitution.

Each section addresses specific, commonly encountered issues, providing explanations for their causes and actionable protocols for their resolution.

Part 1: Troubleshooting the Acetylation of 4-Hydroxybenzoic Acid

The acetylation of 4-hydroxybenzoic acid is a common and straightforward method for preparing this compound. The reaction typically involves the use of acetic anhydride as the acetylating agent, often with an acid catalyst.

Reaction Scheme: Acetylation of 4-Hydroxybenzoic Acid

r1 4-Hydroxybenzoic Acid plus1 + r1->plus1 r2 Acetic Anhydride plus1->r2 arrow1 H₂SO₄ (cat.) r2->arrow1 p1 This compound arrow1->p1 plus2 + p1->plus2 p2 Acetic Acid plus2->p2

Caption: Acetylation of 4-hydroxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction seems incomplete. TLC analysis shows a significant amount of starting material (4-hydroxybenzoic acid) remaining. What went wrong?

Answer:

Incomplete acetylation is a common issue that can arise from several factors. The primary causes are insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

  • Causality: The acetylation of the phenolic hydroxyl group requires the activation of acetic anhydride by the acid catalyst. If the reaction conditions are not optimal, the rate of reaction will be slow, leading to incomplete conversion.

  • Troubleshooting & Prevention:

    • Reaction Time and Temperature: Ensure the reaction is heated to the recommended temperature (typically 50-60°C) for a sufficient duration (at least 15-30 minutes).[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Catalyst: Use a fresh, concentrated acid catalyst (e.g., sulfuric acid). Moisture can deactivate the catalyst and hydrolyze the acetic anhydride.

    • Reagents: Ensure that the 4-hydroxybenzoic acid is dry and the acetic anhydride is fresh and has not been exposed to moisture.

TLC Analysis Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of toluene and acetone (e.g., 15:1 v/v) is a good starting point.[1]

  • Visualization:

    • UV Light (254 nm): Both the starting material and the product are UV active and will appear as dark spots on a fluorescent background.[2]

    • Staining: A permanganate stain can be effective. Phenols may also be visualized with specific stains like p-anisaldehyde.[2][3][4]

  • Interpretation: 4-Hydroxybenzoic acid is more polar than its acetylated product and will have a lower Rf value (it will travel a shorter distance up the plate).

Question 2: My final product is showing signs of hydrolysis (re-formation of 4-hydroxybenzoic acid) after workup. How can I prevent this?

Answer:

The ester linkage in this compound is susceptible to hydrolysis, especially under aqueous acidic or basic conditions during the workup.[5][6][7]

  • Causality: The workup procedure often involves washing with water or aqueous basic solutions (like sodium bicarbonate) to remove the acid catalyst and excess acetic acid.[8][9] These conditions can promote the reverse reaction, hydrolyzing the ester back to the starting phenol.

  • Troubleshooting & Prevention:

    • Minimize Contact Time: Perform aqueous washes quickly and efficiently. Do not let the organic and aqueous layers remain in contact for extended periods.[8]

    • Use Cold Solutions: Conduct all aqueous washes with ice-cold water and solutions. This significantly slows the rate of hydrolysis.[8]

    • Use a Weak Base: When neutralizing the acid catalyst, use a cold, saturated solution of a weak base like sodium bicarbonate rather than a strong base like sodium hydroxide.[8][9] Strong bases catalyze hydrolysis more effectively (saponification).[10]

    • Brine Wash: After the aqueous washes, wash the organic layer with cold, saturated brine (NaCl solution). This helps to remove dissolved water from the organic layer and reduces the solubility of the organic product in the residual aqueous phase.[8]

    • Thorough Drying: After separating the organic layer, dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent.[8]

Table 1: 1H NMR Chemical Shifts for Identifying Product and Common Impurities in the Acetylation Route

CompoundProtonsChemical Shift (δ) in DMSO-d6Multiplicity
This compound Ar-H (ortho to -COOH)~7.9-8.1 ppmDoublet
Ar-H (ortho to -OAc)~7.2-7.4 ppmDoublet
-COOH ~13.0 ppm (broad)Singlet
-OOC-CH~2.3 ppmSinglet
4-Hydroxybenzoic Acid Ar-H (ortho to -COOH)~7.7-7.9 ppmDoublet
Ar-H (ortho to -OH)~6.8-7.0 ppmDoublet
-COOH ~12.5 ppm (broad)Singlet
-OH ~10.2 ppm (broad)Singlet
Acetic Anhydride -CH~2.2-2.3 ppmSinglet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Part 2: Troubleshooting the Synthesis from 4-Methylbenzoic Acid

This synthetic route involves two main steps: the radical bromination of the benzylic methyl group of 4-methylbenzoic acid, followed by a nucleophilic substitution with an acetate source.

Reaction Scheme: Two-Step Synthesis from 4-Methylbenzoic Acid

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Substitution r1 4-Methylbenzoic Acid plus1 + r1->plus1 r2 NBS plus1->r2 arrow1 Initiator (AIBN or light) Solvent (e.g., CCl₄) r2->arrow1 p1 4-(Bromomethyl)benzoic Acid arrow1->p1 p1_2 4-(Bromomethyl)benzoic Acid plus2 + p1_2->plus2 r3 Potassium Acetate plus2->r3 arrow2 Solvent (e.g., DMF) r3->arrow2 p2 This compound arrow2->p2

Caption: Two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: The benzylic bromination step is giving me a low yield of 4-(bromomethyl)benzoic acid and multiple products on my TLC plate. What are the likely side reactions?

Answer:

Benzylic bromination, while effective, can be prone to side reactions if not properly controlled. The use of N-bromosuccinimide (NBS) is preferred over molecular bromine (Br₂) as it maintains a low, steady concentration of bromine, which helps to suppress side reactions.[11][12][13][14]

  • Causality: The primary side reaction is over-bromination, leading to the formation of 4-(dibromomethyl)benzoic acid. Another possibility is electrophilic aromatic substitution on the benzene ring if the conditions are not strictly radical-promoting.

  • Troubleshooting & Prevention:

    • Use NBS: Employ N-bromosuccinimide (NBS) as the bromine source for better selectivity.

    • Radical Initiator: Use a radical initiator such as azobisisobutyronitrile (AIBN) or photochemical initiation (UV light).[15] This favors the desired radical substitution pathway.

    • Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.[16]

    • Control Stoichiometry: Use a stoichiometry of NBS that is close to 1:1 with the starting material to minimize dibromination.

    • Purification: The product, 4-(bromomethyl)benzoic acid, can often be purified by recrystallization from a suitable solvent like ethyl acetate.[16]

Question 4: The nucleophilic substitution of 4-(bromomethyl)benzoic acid with acetate is slow and gives a poor yield. How can I optimize this step?

Answer:

The SN2 reaction between 4-(bromomethyl)benzoic acid and an acetate salt can be influenced by the choice of solvent, temperature, and the nature of the acetate salt.

  • Causality: For an effective SN2 reaction, a polar aprotic solvent is generally preferred as it solvates the cation of the salt without strongly solvating the nucleophilic anion, thus increasing its reactivity. Insufficient temperature can lead to a slow reaction rate.

  • Troubleshooting & Prevention:

    • Solvent: Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    • Acetate Source: Potassium acetate is a common and effective source of the acetate nucleophile. Ensure it is dry.

    • Temperature: Gently heating the reaction mixture can increase the rate of substitution. Monitor the reaction by TLC to determine the optimal reaction time and to avoid potential decomposition.

    • Purity of Starting Material: Ensure the 4-(bromomethyl)benzoic acid is pure, as impurities from the previous step can interfere with the reaction.

Table 2: 1H NMR Chemical Shifts for Monitoring the Two-Step Synthesis from 4-Methylbenzoic Acid

CompoundProtonsChemical Shift (δ)Multiplicity
4-Methylbenzoic Acid Ar-H (ortho to -COOH)~7.9 ppm (in DMSO-d6)Doublet
Ar-H (ortho to -CH₃)~7.3 ppm (in DMSO-d6)Doublet
-CH~2.4 ppm (in DMSO-d6)Singlet
4-(Bromomethyl)benzoic Acid Ar-H (ortho to -COOH)~8.0 ppm (in CDCl₃ & DMSO-d₆)Doublet
Ar-H (ortho to -CH₂Br)~7.5 ppm (in CDCl₃ & DMSO-d₆)Doublet
-CH ₂Br~4.5-4.7 ppm (in CDCl₃ & DMSO-d₆)Singlet
This compound Ar-H (ortho to -COOH)~8.0-8.1 ppm (in CDCl₃)Doublet
Ar-H (ortho to -CH₂OAc)~7.4-7.5 ppm (in CDCl₃)Doublet
-CH ₂OAc~5.1-5.2 ppm (in CDCl₃)Singlet
-OOC-CH~2.1-2.2 ppm (in CDCl₃)Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent used.[1][17][18]

General Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying the final product, this compound, as well as the intermediate, 4-(bromomethyl)benzoic acid.[19][20][21][22][23]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, an ethanol-water mixture is often effective.[1] For 4-(bromomethyl)benzoic acid, ethyl acetate can be used.[16]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Logical Troubleshooting Workflow

start Low Yield or Impure Product check_tlc Analyze Crude Product by TLC/NMR start->check_tlc incomplete_reaction Problem: Incomplete Reaction (High SM content) check_tlc->incomplete_reaction Starting Material Dominant hydrolysis Problem: Product Hydrolysis (SM reappears) check_tlc->hydrolysis Starting Material Present side_reactions Problem: Side Products Formed (Unknown spots/peaks) check_tlc->side_reactions Multiple Impurities solution_incomplete Solution: - Increase reaction time/temp - Check reagent/catalyst quality incomplete_reaction->solution_incomplete solution_hydrolysis Solution: - Use cold aqueous workup - Minimize workup time - Use weak base for neutralization hydrolysis->solution_hydrolysis solution_side_reactions Solution: - Optimize stoichiometry (e.g., NBS) - Use selective reagents (NBS) - Purify via recrystallization/chromatography side_reactions->solution_side_reactions

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Strategies for the Removal of Unreacted 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common challenge of purifying a desired product from unreacted 4-hydroxybenzoic acid (4-HBA). As a frequent starting material in syntheses, particularly for parabens and other esters, residual 4-HBA can be a persistent, polar impurity.[1][2] This document moves beyond simple protocols to explain the chemical principles behind each purification strategy, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: The Chemistry of Separation: Exploiting the Properties of 4-HBA

Effective purification begins with a solid understanding of the impurity you are targeting. 4-Hydroxybenzoic acid possesses distinct physicochemical properties that can be leveraged for its removal.

Q1: What are the key physicochemical properties of 4-hydroxybenzoic acid that I can exploit for purification?

The successful removal of 4-HBA hinges on exploiting its unique structural features: a carboxylic acid group, a phenolic hydroxyl group, and a rigid aromatic ring. These impart a specific set of properties, summarized below.

Table 1: Key Physicochemical Properties of 4-Hydroxybenzoic Acid (4-HBA)

PropertyValue / DescriptionImplication for Purification
Appearance White crystalline solid[2][3]Enables purification by recrystallization and solid-phase handling.
Molar Mass 138.12 g/mol [2][4]Standard molecular weight for a small organic molecule.
Melting Point 214–216 °C[5]High melting point suggests strong intermolecular forces (hydrogen bonding).
pKa (Carboxylic Acid) ~4.54[2][3][6]The carboxylic acid is weakly acidic and can be deprotonated by mild bases (e.g., sodium bicarbonate) to form a water-soluble salt. This is the cornerstone of acid-base extraction.
pKa (Phenolic Hydroxyl) ~9.4[7]The phenolic proton is much less acidic and requires a stronger base (e.g., sodium hydroxide) for deprotonation. This differential acidity can be used for selective reactions if needed.
Solubility Sparingly soluble in water (0.5 g/100 mL)[2][6]. Soluble in polar organic solvents like alcohols, acetone, and ether.[1][2][6]Its polarity is significantly different from many nonpolar or moderately polar organic products, making chromatographic separation highly effective. Its limited water solubility can be dramatically increased by converting it to its salt form.

The most critical property for purification is the acidity of the carboxylic group (pKa ≈ 4.54). This allows for a straightforward chemical "switch" that can dramatically and reversibly alter its solubility, forming the basis of the most common and effective removal technique: liquid-liquid extraction.

Section 2: Troubleshooting and FAQs for 4-HBA Removal

This section addresses common issues and questions encountered during the purification process in a practical, question-and-answer format.

Q2: My primary product is a neutral ester. What is the most straightforward method to remove residual 4-HBA?

For separating an acidic starting material like 4-HBA from a neutral product (e.g., an ester, ether, or hydrocarbon), acid-base liquid-liquid extraction is the most robust and efficient first-line method.[8][9]

The principle is simple: your crude reaction mixture, dissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), is washed with a basic aqueous solution. The base deprotonates the carboxylic acid of 4-HBA, converting it into its ionic salt, 4-hydroxybenzoate. This salt is highly soluble in the aqueous layer and is thus "extracted" from the organic layer, while your neutral product remains behind.[10] The two layers are then separated.

Product Neutral Product (Ester) Product_Pure Purified Product Product->Product_Pure Remains in Organic Layer HBA 4-HBA (Unreacted) HBA_Salt 4-Hydroxybenzoate Salt (Water Soluble) HBA->HBA_Salt Reaction with Base Base Aqueous Base (e.g., NaHCO₃) Base->HBA_Salt

Caption: Workflow for acid-base extraction of 4-HBA.

Q3: I performed a basic aqueous wash, but I'm still seeing 4-HBA in my product. What went wrong?

This is a common issue and can usually be traced to one of the following factors:

  • Insufficient Base: You may not have used enough moles of base to neutralize all the acidic species (both 4-HBA and any acidic catalysts). Use at least a 2-3 fold molar excess of base relative to the theoretical maximum amount of 4-HBA.

  • Incomplete Extraction: A single extraction is rarely sufficient. For effective removal, perform at least 2-3 sequential washes with fresh aqueous base. This ensures a higher degree of partitioning into the aqueous phase.[11]

  • Incorrect Choice of Base: If your product is an ester, using a strong base like sodium hydroxide (NaOH) can potentially hydrolyze your product. A milder base like sodium bicarbonate (NaHCO₃) is often a safer choice (see Q4).

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers), which prevents clean separation. If this occurs, adding a small amount of brine (saturated aqueous NaCl) can help break the emulsion.

  • pH Drift: Ensure the aqueous layer is still basic after the final extraction. If the amount of acid was high, it might have neutralized all the base. Check the pH with litmus paper or a pH strip.

Q4: My product is sensitive to strong bases (like NaOH). Is there a milder alternative for extraction?

Absolutely. The key is to select a base that is strong enough to deprotonate 4-HBA but not strong enough to react with your desired product. This can be predicted using pKa values.

  • The pKa of 4-HBA's carboxylic acid is ~4.5.[12]

  • The pKa of carbonic acid (H₂CO₃), the conjugate acid of bicarbonate (HCO₃⁻), is ~6.4.

The Rule of Thumb: An acid can be effectively deprotonated by a base whose conjugate acid has a pKa that is at least 2 units higher than the acid itself. Since 6.4 is greater than 4.5, sodium bicarbonate is a perfectly suitable and much milder base for extracting 4-HBA.[10] It is generally not basic enough to catalyze the hydrolysis of most esters.

Q5: I need a non-aqueous method for purification. Is column chromatography effective?

Yes, flash column chromatography is an excellent alternative, especially for smaller-scale purifications or when extraction is impractical.[13][14] The separation relies on the significant polarity difference between the highly polar 4-HBA (due to its hydrogen-bonding carboxylic acid and phenol groups) and a typically less polar ester product.

  • Stationary Phase: Standard silica gel is effective.

  • Mobile Phase (Eluent): A common eluent system is a gradient of ethyl acetate in hexanes. Your less polar product will elute first, while the polar 4-HBA will be retained more strongly by the silica gel and elute later.

  • Troubleshooting Tip: Carboxylic acids can sometimes "streak" or tail on silica gel columns, leading to poor separation. This is due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of acetic acid (~0.5-1%) to your eluent system.[15][16] This keeps the 4-HBA protonated and minimizes ionic interactions, resulting in sharper peaks.

Q6: My product and 4-HBA co-crystallize. How can I improve my recrystallization protocol?

Recrystallization purifies compounds based on differences in their solubility in a given solvent at varying temperatures.[17][18] If co-crystallization is occurring, your current solvent is not discriminating effectively between your product and the 4-HBA impurity.

  • Ideal Solvent Choice: The goal is to find a solvent in which your product is highly soluble when hot and poorly soluble when cold, while the 4-HBA impurity remains soluble even when the solution is cold.[19][20] Alternatively, find a solvent that dissolves the product well at high temperatures but does not dissolve the 4-HBA at all, allowing for hot filtration to remove the acid.

  • Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene).

  • Pre-Purification: Recrystallization is most effective for removing small amounts of impurities. If you have a large amount of 4-HBA contamination, it is highly recommended to first perform a bulk removal step, such as an acid-base extraction, before proceeding to recrystallization.

Q7: I need a fast, simple workup without extraction or chromatography. Are there other options?

Yes, for rapid purification, especially in a high-throughput or medicinal chemistry setting, scavenger resins are an excellent choice.[21] These are solid-supported reagents that react with and bind specific types of molecules.

  • Mechanism: To remove acidic 4-HBA, you would use a basic scavenger resin (e.g., a polymer-bound amine like tris(2-aminoethyl)amine, or TAA resin). You simply add the resin to your crude reaction mixture dissolved in a suitable solvent, stir for a period (e.g., 1-4 hours), and then filter.

  • The Workup: The resin, now with the 4-HBA bound to it, is removed by simple filtration.[22] Evaporation of the solvent from the filtrate yields your purified product. This completely avoids aqueous workups and chromatography.

  • Considerations: Scavenger resins are more expensive than bulk reagents like NaHCO₃ and have a finite loading capacity, making them best suited for removing smaller amounts of excess reagents or byproducts.

Section 3: Detailed Experimental Protocols

The following are standardized, field-proven protocols for the most common and effective methods of 4-HBA removal.

Protocol 1: Liquid-Liquid Extraction using Saturated Sodium Bicarbonate

This is the recommended primary method for removing 4-HBA from neutral organic products.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude product). Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Venting (Critical Step): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure buildup from CO₂ gas evolution. Failure to vent can cause dangerous pressure buildup.

  • Extraction: Close the stopcock and shake gently for 30-60 seconds, venting frequently. Allow the layers to fully separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat steps 2-5 two more times with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.[10]

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating compounds based on polarity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica bed.

  • Elution: Begin running the column with the starting eluent. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Identification: The less polar product will elute before the more polar 4-HBA.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent via rotary evaporation.

Protocol 3: Purification via Basic Scavenger Resin

This method offers a simple filtration-based workup.

  • Resin Selection: Choose a basic scavenger resin with sufficient capacity (e.g., polymer-supported trisamine).

  • Incubation: Dissolve the crude product in a solvent that swells the resin but does not react (e.g., dichloromethane or THF). Add the scavenger resin (typically 2-3 molar equivalents relative to the 4-HBA).

  • Agitation: Stir the slurry at room temperature for 2-4 hours to ensure complete scavenging.

  • Filtration: Filter the mixture through a sintered glass funnel or a cotton plug, washing the resin with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washings. Remove the solvent via rotary evaporator to obtain the purified product.

Section 4: Method Selection Guide

Choosing the right purification strategy depends on factors like scale, product stability, required purity, and available equipment.

G start Start: Crude Product with 4-HBA Impurity scale What is the scale of the reaction? start->scale product_stability Is the product stable to base? scale->product_stability > 5g (Large) chromatography Method: Flash Chromatography scale->chromatography < 5g (Small) need_speed Is speed/automation critical? product_stability->need_speed No extraction Method: Liquid-Liquid Extraction product_stability->extraction Yes need_speed->chromatography No scavenger Method: Scavenger Resin need_speed->scavenger Yes

Caption: Decision tree for selecting a purification method.

Table 2: Comparison of Primary Purification Methods for 4-HBA Removal

MethodSpeedCostScalabilitySelectivityIdeal Scenario
Liquid-Liquid Extraction FastLowExcellentHigh (for acid/neutral)Large-scale synthesis of base-stable, neutral products.[8]
Flash Chromatography ModerateModeratePoor to ModerateVery HighSmall-scale synthesis requiring very high purity or when separating multiple components.[13]
Recrystallization SlowLowGoodVariableFinal polishing step for solid products after bulk impurity removal.[17]
Scavenger Resin FastHighPoorHigh (for specific functional groups)High-throughput synthesis or when a non-aqueous, filtration-only workup is desired.[21]

References

Technical Support Center: Navigating the Labyrinth of 4-(Acetoxymethyl)benzoic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Preventing Hydrolysis During Workup

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for a common yet critical challenge in organic synthesis: preventing the unwanted hydrolysis of 4-(acetoxymethyl)benzoic acid during the workup process. As Senior Application Scientists, we combine our extensive field experience with fundamental chemical principles to help you navigate this challenge and maximize your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significant loss of my this compound during workup. What's happening?

What you are likely observing is the hydrolysis of the ester functional group in your molecule. This compound is susceptible to cleavage under both acidic and basic aqueous conditions, which are common during reaction workups. This reaction breaks the ester bond, converting your desired product into 4-(hydroxymethyl)benzoic acid and acetic acid. This not only reduces your yield but also introduces impurities that can complicate purification.

The hydrolysis can be catalyzed by either acid or base.[1] Under acidic conditions, the reaction is typically reversible. However, in the presence of a base (a process often called saponification), the reaction is effectively irreversible because the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol.[1][2]

Q2: At what pH is this compound most stable?

Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

Experiencing product loss due to hydrolysis can be frustrating. This guide provides a systematic approach to identifying the cause and implementing effective solutions.

Issue 1: Significant Product Loss Detected After Aqueous Washes

If you observe a significant decrease in your product yield after performing aqueous extractions, it is highly probable that hydrolysis is the culprit.

Root Cause Analysis:

  • Prolonged Exposure to Acidic or Basic Conditions: The longer your compound is in contact with an acidic or basic aqueous phase, the more hydrolysis will occur.[1]

  • Elevated Temperatures: Hydrolysis, like most chemical reactions, is accelerated by heat.[2] Performing extractions at room temperature or higher can significantly increase the rate of ester cleavage.

  • Use of Strong Bases: While a basic wash is often necessary to remove acidic impurities, using strong bases like sodium hydroxide or potassium hydroxide can rapidly and irreversibly hydrolyze your ester.[1]

Solutions & Preventative Measures:

  • Minimize Contact Time: Perform all aqueous washes and extractions as quickly and efficiently as possible. Have all your solutions and equipment prepared in advance to avoid delays.[1]

  • Work at Reduced Temperatures: Conduct all aqueous workup steps in an ice bath. Using pre-chilled solvents and solutions will significantly slow down the rate of hydrolysis.[1][2]

  • Use a Mild Base for Neutralization: Instead of strong bases, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to neutralize any acid. These weaker bases are less likely to promote rapid hydrolysis.[1]

Visualizing the Problem: The Hydrolysis Pathway

To better understand the process you are trying to prevent, the following diagram illustrates the acid- and base-catalyzed hydrolysis of this compound.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A This compound B Protonated Ester A->B + H⁺ B->A - H⁺ C Tetrahedral Intermediate B->C + H₂O C->B - H₂O D 4-(Hydroxymethyl)benzoic Acid + Acetic Acid C->D - H⁺ D->C + H⁺ E This compound F Tetrahedral Intermediate E->F + OH⁻ G 4-(Hydroxymethyl)benzoic Acid + Acetate F->G H 4-(Hydroxymethyl)benzoate G->H + OH⁻ - H₂O

Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.

Experimental Protocols: Best Practices for Workup

Here, we provide a detailed, step-by-step protocol for a workup designed to minimize the hydrolysis of this compound.

Protocol 1: Optimized Aqueous Workup for Sensitive Esters
  • Cool the Reaction Mixture: Once your reaction is complete, immediately cool the reaction vessel in an ice bath to 0-5 °C.

  • Quench with Cold, Neutral Water: If a quench is necessary, add ice-cold deionized water to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Extraction with a Non-Polar Solvent: Dilute the cooled reaction mixture with a cold, non-polar organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash with Cold, Saturated Sodium Bicarbonate: Transfer the mixture to a separatory funnel and wash quickly with cold, saturated aqueous NaHCO₃. Vent frequently to release any CO₂ that evolves. The contact time should be minimized.

  • Wash with Cold Brine: Perform a final wash with cold, saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.[1]

  • Dry the Organic Layer: Separate the organic layer and dry it over a suitable anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (below 40 °C).

Workflow for Optimized Workup

Optimized_Workup Start Reaction Completion Cool Cool to 0-5 °C Start->Cool Quench Quench with Cold H₂O Cool->Quench Extract Extract with Cold Organic Solvent Quench->Extract Wash_Bicarb Wash with Cold Sat. NaHCO₃ Extract->Wash_Bicarb Wash_Brine Wash with Cold Brine Wash_Bicarb->Wash_Brine Dry Dry with Anhydrous Agent Wash_Brine->Dry Concentrate Concentrate in vacuo (<40 °C) Dry->Concentrate End Purified Product Concentrate->End

Caption: Optimized workup workflow to minimize hydrolysis.

Data-Driven Decisions: Solubility and Analytical Monitoring

Understanding the solubility of your compound and its potential impurities is key to designing an effective workup. While specific solubility data for this compound is not extensively published, we can draw parallels from similar compounds like benzoic acid and 4-hydroxybenzoic acid.

Table 1: Qualitative Solubility of Key Compounds
CompoundWaterDichloromethaneEthyl AcetateHexane
This compound Sparingly solubleSolubleSolubleSparingly soluble
4-(Hydroxymethyl)benzoic acid More soluble than the esterModerately solubleModerately solubleInsoluble
Benzoic Acid Sparingly soluble[3]SolubleSolubleSparingly soluble
4-Hydroxybenzoic Acid Sparingly soluble[3]Sparingly solubleSolubleInsoluble

This table is based on general principles and data for analogous compounds. Experimental verification is recommended.

Analytical Monitoring of Hydrolysis

Regularly monitoring your reaction and workup by Thin-Layer Chromatography (TLC) is a simple and effective way to detect hydrolysis.

TLC Method:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm).

The hydrolysis product, 4-(hydroxymethyl)benzoic acid, is more polar than the starting ester and will have a lower Rf value on the TLC plate. The appearance and intensification of a new, lower spot is a clear indication of hydrolysis.

References

Technical Support Center: 4-(Acetoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pursuit of Purity

Welcome to the technical support guide for 4-(Acetoxymethyl)benzoic acid (CAS 2345-34-8).[1] As a key intermediate in the synthesis of advanced polymers and specialty chemicals, the purity of this compound is paramount to the success of downstream applications.[2] This guide is designed for researchers and drug development professionals to troubleshoot common purification challenges and answer frequently asked questions. Drawing from established protocols and field insights, we provide not just steps, but the scientific rationale behind them.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of this compound, which is commonly synthesized via the acid-catalyzed acetylation of 4-hydroxybenzoic acid using acetic anhydride.[2]

Q1: My final product is an off-white or yellowish solid, not the expected pure white crystals. What causes this discoloration and how can I fix it?

A1: Discoloration typically arises from two sources: residual colored impurities from the starting materials or the formation of degradation byproducts during the reaction. Charring can also occur if the reaction mixture was overheated.

Immediate Solution: Activated Charcoal Treatment during Recrystallization

Activated charcoal is highly effective at adsorbing high-molecular-weight, colored impurities.

Detailed Protocol: Decolorization and Recrystallization

  • Dissolution: In a clean Erlenmeyer flask, dissolve your crude this compound in the minimum amount of hot ethanol (near boiling).[3]

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This is a critical safety step to prevent the solvent from boiling over when the charcoal is added.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.[4] Swirl the flask gently.

  • Reheating: Briefly reheat the mixture to boiling for 5-10 minutes to ensure maximum adsorption of impurities.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[5] This step must be performed rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Proceed with the standard recrystallization protocol by adding warm water to the hot ethanolic filtrate and allowing it to cool slowly.[6]

Q2: My NMR/TLC analysis shows a persistent spot/peak corresponding to the starting material, 4-hydroxybenzoic acid. Why won't it go away?

A2: 4-hydroxybenzoic acid is the most common process-related impurity.[3][6] Its persistence is due to its structural similarity and comparable polarity to the desired product, which can lead to co-crystallization, especially with rapid cooling.

Root Cause Analysis & Solution Pathway

The key to separation is to exploit the subtle differences in polarity and solubility between the phenolic starting material and the acetylated product.

Workflow: Eliminating 4-hydroxybenzoic Acid

Caption: Decision workflow for removing 4-hydroxybenzoic acid.

Optimized Recrystallization Protocol: The key is to ensure the cooling process is as slow as possible. Rapid cooling traps impurities within the growing crystal lattice.[7]

  • Dissolve the crude product in the absolute minimum volume of boiling ethanol.

  • Add warm (~50-60°C) deionized water dropwise to the hot solution until the first sign of persistent cloudiness (the saturation point) is observed.[3]

  • Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is just below saturation.

  • Cover the flask and allow it to cool to room temperature undisturbed over several hours. Do not place it directly in an ice bath.[8]

  • Once the flask has reached room temperature and crystal formation has ceased, then place it in an ice bath for at least 30 minutes to maximize yield.[4]

  • Collect the crystals by vacuum filtration.

Q3: My yield after recrystallization is very low (<50%). How can I improve it?

A3: Low yield is most often caused by using an excessive amount of recrystallization solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.

Troubleshooting Low Yield

Potential Cause Scientific Rationale Corrective Action
Excess Solvent The product has some solubility even in the cold solvent. More solvent means more product lost to the mother liquor.[5]Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.
Premature Crystallization Product crystallizes in the filter paper during hot filtration, especially if the funnel and flask are cold.Use a pre-heated filtration setup (funnel and receiving flask). Perform the hot filtration step as quickly as possible.[5]
Incomplete Crystallization Insufficient cooling time or not using an ice bath at the final stage fails to precipitate the maximum amount of product.After slow cooling to room temperature, always cool the flask in an ice-water bath for at least 30 minutes before filtering.[4]
Product Degradation Prolonged heating or excessively high temperatures during dissolution can cause hydrolysis of the acetyl group, converting the product back to the more soluble 4-hydroxybenzoic acid.[6][9]Heat the solvent first, then add it to the solid. Do not heat the solid directly. Avoid boiling for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to confirm the purity of my final product?

A1: A combination of methods provides the most complete picture of purity.

Technique Purpose Key Information Provided
Melting Point Purity IndicatorA sharp melting point range (e.g., 190-194°C) indicates high purity.[10] Impurities typically depress and broaden the melting range.
TLC Qualitative CheckQuickly compares the product to the starting material. A single spot for the product that is distinct from the starting material is a good sign.[3]
HPLC (RP-HPLC) Quantitative Analysis The gold standard for purity determination. It separates and quantifies the main compound and any impurities, providing a precise purity value (e.g., 99.5%).[11]
NMR (¹H NMR) Structural ConfirmationConfirms the chemical structure is correct and can detect impurities if they are present in sufficient quantity (>1-5%) and have unique proton signals.
IR Spectroscopy Functional Group IDConfirms the presence of key functional groups (e.g., ester C=O, carboxylic acid O-H and C=O) and the absence of the broad phenol O-H from the starting material.
Q2: Can I use a different recrystallization solvent besides ethanol/water?

A2: Yes, but the choice of solvent is critical. An ideal solvent should dissolve the compound well when hot but poorly when cold.[5] Based on the properties of similar benzoic acid derivatives, other potential solvent systems could include:

  • Toluene: Good for less polar impurities.

  • Ethyl Acetate/Hexane: A polar/non-polar mixture that can be effective.

  • Acetic Acid: Can be used but is harder to remove completely.

Always perform a small-scale solvent screen first to determine the best option for your specific impurity profile.

Q3: My product is hydrolyzing back to 4-hydroxybenzoic acid during workup. How can I prevent this?

A3: The ester linkage in this compound is susceptible to hydrolysis under strongly acidic or basic conditions, especially with heat.

  • Avoid Strong Bases: Do not use strong bases like NaOH or KOH in your aqueous washes if possible. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate (NaHCO₃) and perform the extraction quickly at room temperature.

  • Neutral pH: Ensure all aqueous washes are close to neutral pH before final solvent removal.

  • Temperature Control: Keep all workup and purification steps at the lowest practical temperature.

Purity Analysis Workflow

This diagram outlines a standard workflow for the purification and analysis of this compound.

G crude Crude Product (Post-Synthesis) tlc_mp Initial Analysis: TLC & Melting Point crude->tlc_mp Assess initial purity decision Purity Acceptable? tlc_mp->decision recrystallize Purification: Optimized Recrystallization decision->recrystallize No column Alternative: Column Chromatography decision->column No (Difficult mixture) final_product High-Purity Product (>99%) decision->final_product Yes purified Purified Solid recrystallize->purified column->purified final_analysis Final Confirmation: HPLC, NMR, Melting Point purified->final_analysis Quantify purity final_analysis->final_product

Caption: Standard workflow for purification and analysis.

References

Technical Support Center: Purification of 4-(Acetoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Acetoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a versatile intermediate in organic synthesis. However, its purification can be challenging due to the presence of an ester functional group, which is susceptible to hydrolysis, and potential side products from its synthesis. This guide will address these challenges by providing practical, field-proven insights and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route. Typically, synthesis involves the acetylation of 4-(hydroxymethyl)benzoic acid or the oxidation of 4-methylacetophenone followed by esterification. Potential impurities include:

  • 4-(Hydroxymethyl)benzoic acid: Unreacted starting material or a product of ester hydrolysis.

  • Acetic acid: A byproduct of the acetylation reaction.

  • 4-Carboxybenzaldehyde: An intermediate from the oxidation of the methyl group that may not have been fully reduced.

  • Diacylated products: If the carboxylic acid is inadvertently esterified.

  • Polymeric materials: Can form under certain reaction conditions.

Q2: My purified this compound shows a broad melting point range. What does this indicate?

A2: A broad melting point range is a classic indicator of impurity.[1] Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. It is crucial to perform further purification steps if a sharp melting point is not observed.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purity assessment?

A3: Absolutely. HPLC is a highly specific and sensitive method for assessing the purity of this compound and quantifying impurities.[2] A reversed-phase method, for instance using a C18 column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier, can effectively separate the target compound from its impurities.[3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Recrystallization is a common and effective method for purifying solid organic compounds.[4] However, several issues can arise.

Problem 1: The product "oils out" instead of crystallizing.

  • Possible Causes:

    • The solution is supersaturated, and cooling is too rapid.

    • The boiling point of the solvent is higher than the melting point of the solute.

    • A high concentration of impurities is present.

  • Solutions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease saturation.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling is crucial for the formation of pure crystals.[5][6]

    • If oiling out persists, consider a different solvent system. A good solvent for recrystallization will dissolve the compound when hot but not when cold.[6] For this compound, an ethanol-water mixture is often effective.[7]

Problem 2: Low recovery of the purified product.

  • Possible Causes:

    • Too much solvent was used, leading to significant product loss in the mother liquor.

    • The product is partially soluble in the cold recrystallization solvent.

    • Premature crystallization occurred during hot filtration.

  • Solutions:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.[8]

    • Wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[9]

Problem 3: The recrystallized product is still impure.

  • Possible Causes:

    • The chosen solvent system is not effective at separating the target compound from a specific impurity.

    • The impurity has very similar solubility properties to the product.

    • Impurities were trapped within the crystals due to rapid crystallization.

  • Solutions:

    • Perform a second recrystallization.

    • Try a different solvent or a mixture of solvents.

    • If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration to adsorb them.[8]

    • If the impurity is significantly different in polarity, consider column chromatography as an alternative or preceding purification step.

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[10]

Problem 1: Poor separation of the product from an impurity.

  • Possible Causes:

    • The eluent system is not optimized.

    • The column was not packed properly, leading to channeling.

    • The sample was overloaded on the column.

  • Solutions:

    • Optimize the eluent: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives good separation (Rf value of the product around 0.3-0.4). For a moderately polar compound like this compound, a mixture of hexane and ethyl acetate is a good starting point.

    • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • Sample loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band.

Problem 2: The product does not elute from the column.

  • Possible Cause:

    • The eluent is not polar enough to move the compound down the column. Carboxylic acids can interact strongly with the acidic silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • If the compound is still not eluting, adding a small amount of acetic acid (0.5-1%) to the eluent can help by protonating the silica gel's silanol groups and reducing the strong interaction with the acidic product.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude and purified this compound in a suitable solvent like ethyl acetate.

  • Spotting: Using a capillary tube, spot the solutions on a TLC plate (silica gel).

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 7:3 hexane:ethyl acetate). Allow the solvent front to move up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp. The presence of multiple spots in the crude sample lane and a single spot in the purified sample lane indicates successful purification.[10]

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at 298.15 K

SolventMolar Solubility (mol/L)
Water0.027
Hexane0.034
Toluene0.35
Dichloromethane0.45
Ethyl Acetate1.15
Acetone2.50
Ethanol2.60
Dimethylformamide (DMF)> 5
Dimethyl sulfoxide (DMSO)> 5

Data adapted from various sources for benzoic acid, which can serve as a useful guide for this compound due to structural similarity.[11]

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound TLC TLC Analysis for Impurity Profile Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile Column Column Chromatography TLC->Column Complex Impurity Profile Analysis Purity Analysis (TLC, HPLC, MP) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Recrystallization Purity < 98% Analysis->Pure Purity ≥ 98%

Caption: Decision workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut LowRecovery Low Recovery? OilingOut->LowRecovery No ReheatAddSolvent Reheat, add solvent, cool slowly OilingOut->ReheatAddSolvent Yes StillImpure Still Impure? LowRecovery->StillImpure No CheckSolventAmount Use less solvent, cool thoroughly LowRecovery->CheckSolventAmount Yes Success Successful Purification StillImpure->Success No RepeatOrColumn Repeat Recrystallization or Use Column Chromatography StillImpure->RepeatOrColumn Yes ReheatAddSolvent->OilingOut CheckSolventAmount->Start RepeatOrColumn->Start

Caption: Troubleshooting logic for common recrystallization problems.

References

Minimizing byproduct formation in the synthesis of 4-(Acetoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(Acetoxymethyl)benzoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you minimize byproduct formation, optimize your reaction conditions, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their primary challenges?

There are two predominant synthetic routes, each with its own set of challenges related to byproduct formation:

  • Oxidation of 4-Methylbenzyl Acetate: This route involves the oxidation of the methyl group on the toluene derivative. The primary challenge is controlling the oxidation to prevent over-oxidation of the methyl group to a carboxylic acid, which would form terephthalic acid.

  • Nucleophilic Substitution of a 4-(Halomethyl)benzoic Acid Derivative: This involves reacting a compound like 4-(bromomethyl)benzoic acid with an acetate source. The main challenges here are incomplete reactions and potential hydrolysis of the ester product back to 4-(hydroxymethyl)benzoic acid, especially during workup.[1]

Q2: My final product shows the presence of 4-(Hydroxymethyl)benzoic acid. What is the likely cause and how can I prevent it?

The presence of 4-(hydroxymethyl)benzoic acid is almost always due to the hydrolysis of the target ester, this compound. This can occur under either acidic or basic conditions, particularly in the presence of water and heat.

Causality & Prevention:

  • Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during the workup phase is a common cause. Minimize the time the product is in contact with aqueous layers and avoid excessive heat during solvent evaporation.

  • Reaction Conditions: If the synthesis is performed in a protic solvent or if water is present as an impurity in the reagents, hydrolysis can occur. Ensure all reagents and solvents are anhydrous.

  • Purification: During recrystallization, using hot ethanol/water mixtures can lead to some hydrolysis.[2] It is crucial to cool the solution promptly to induce crystallization and filter the product without unnecessary delay.[2]

Q3: I am using an oxidation route and my product is contaminated with terephthalic acid. How can I avoid this over-oxidation?

Terephthalic acid is a common byproduct when using strong oxidizing agents like potassium permanganate (KMnO₄) to convert the methyl group.[3][4] The benzylic position is activated and susceptible to complete oxidation.

Causality & Prevention:

  • Choice of Oxidant: Use milder or more selective oxidizing agents.

  • Control of Stoichiometry: Precisely control the molar equivalents of the oxidizing agent. A slight excess can dramatically increase over-oxidation. An optimal yield was found with 2.4 to 2.5 equivalents of KMnO₄ in a related oxidation.[3]

  • Temperature Control: Oxidation reactions are often exothermic. Maintain a consistent and moderate reaction temperature. For KMnO₄ oxidations, temperatures around 90°C have been shown to be optimal, with higher temperatures leading to lower yields.[3]

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.[2]

Troubleshooting Guide

Observation / Problem Potential Cause(s) Recommended Solutions & Explanations
Low Final Yield 1. Incomplete reaction. 2. Hydrolysis of the product during workup or purification. 3. Mechanical losses during transfers and filtration.1. Monitor Reaction: Use TLC or HPLC to ensure the reaction has gone to completion.[2][5] 2. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. 3. Workup pH: Use a weakly acidic solution (e.g., dilute HCl) for any aqueous washes to suppress the carboxylate's solubility and minimize hydrolysis. 4. Purification: Use minimal amounts of hot solvent for recrystallization to prevent product loss in the mother liquor.
Product has a Low Melting Point Presence of impurities, most commonly unreacted starting material or byproducts like 4-(hydroxymethyl)benzoic acid.A depressed melting point is a classic indicator of impurity.[6] Action: 1. Re-purify: Perform a second recrystallization. 2. Characterize: Use ¹H NMR or HPLC to identify the specific impurity, which will inform the best purification strategy. For instance, a water-soluble impurity can often be removed with a water wash.
Unexpected Peaks in ¹H NMR Spectrum 1. ~7.5-8.0 ppm (singlet): May indicate the presence of terephthalic acid. 2. ~4.6 ppm (singlet): Corresponds to the methylene protons of 4-(hydroxymethyl)benzoic acid. 3. Residual Solvent: Peaks corresponding to solvents used in reaction or purification (e.g., ethanol, ethyl acetate).1. Optimize Oxidation: Refer to the FAQ on preventing terephthalic acid formation. This impurity is difficult to remove by simple recrystallization due to its low solubility. 2. Prevent Hydrolysis: Refer to the FAQ on preventing 4-(hydroxymethyl)benzoic acid. 3. Drying: Dry the product under a high vacuum for an extended period to remove residual solvents.
TLC Plate Shows Multiple Spots Incomplete reaction or the formation of multiple byproducts.Use TLC to guide the purification process.[2] Workflow: 1. Spot the crude reaction mixture, the starting material, and the purified product on the same plate. 2. Identify the spot corresponding to the desired product. 3. If impurities are significant, consider column chromatography for purification if recrystallization is ineffective. A common mobile phase for TLC is a mixture of toluene and acetone.[2]

Visualizing the Synthesis and Problem Areas

The following workflow diagram illustrates the key stages of the synthesis via the nucleophilic substitution pathway and highlights critical points where byproduct formation can occur.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start 4-(Bromomethyl)benzoic acid + Sodium Acetate Solvent Anhydrous Solvent (e.g., DMF, Acetone) Start->Solvent Reaction Heat & Stir (Monitor by TLC) Solvent->Reaction Crit1 Critical Point 1: Incomplete Reaction Reaction->Crit1 Check for starting material Crit1->Reaction Continue if needed Quench Quench Reaction (e.g., add water) Crit1->Quench Proceed if complete Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Wash Extract->Wash Crit2 Critical Point 2: Hydrolysis Risk Wash->Crit2 Minimize time & avoid high pH Dry Dry & Evaporate Crit2->Dry Crude Crude Product Dry->Crude Recrystal Recrystallization (e.g., Ethanol/Water) Crude->Recrystal Crit3 Critical Point 3: Hydrolysis Risk Recrystal->Crit3 Use minimal heat & time Filter Filter & Dry Crit3->Filter Final Pure this compound Filter->Final Analysis Purity Analysis (HPLC, NMR, MP) Final->Analysis

Caption: Workflow for the synthesis of this compound.

Optimized Protocol: Synthesis via Nucleophilic Substitution

This protocol is designed to minimize hydrolysis and ensure a high-purity product.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Sodium acetate, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(bromomethyl)benzoic acid (1.0 eq) and anhydrous sodium acetate (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5 mL per gram of starting material).

  • Reaction: Heat the mixture to 80-90 °C and stir until TLC analysis indicates the complete consumption of the starting material.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

    • Expert Insight: The use of ethyl acetate allows for efficient extraction of the product.

  • Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x).

    • Causality: The water washes remove residual DMF and sodium salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of a hot ethanol/water mixture.

    • Expert Insight: Dissolve the crude product in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Steps: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.

  • Analysis: Determine the purity of the final product by measuring its melting point and acquiring HPLC and ¹H NMR spectra.[5][6]

Purity Assessment: Key Analytical Techniques

A multi-faceted approach is necessary for confirming the purity of the final product.

Technique Purpose Typical Parameters / Expected Results
HPLC (High-Performance Liquid Chromatography) Quantify the purity of the product and detect non-volatile impurities.[5]Column: C18 reverse-phase.[5] Mobile Phase: Gradient of acetonitrile and water with 0.1% acid (e.g., phosphoric or formic acid).[5] Detection: UV at 230 or 254 nm.[5] Result: Purity is calculated from the peak area percentage of the main product.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm the chemical structure and identify proton-containing impurities.Solvent: DMSO-d₆ or CDCl₃. Expected Peaks: ~13.0 ppm (s, 1H, COOH), ~8.0 ppm (d, 2H, Ar-H), ~7.4 ppm (d, 2H, Ar-H), ~5.2 ppm (s, 2H, CH₂), ~2.1 ppm (s, 3H, CH₃).
Melting Point Assess overall purity.A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.[6]
TLC (Thin Layer Chromatography) Monitor reaction progress and quickly assess crude product purity.[2]Stationary Phase: Silica gel. Mobile Phase: Toluene:Acetone (e.g., 15:1 v/v).[2] Visualization: UV lamp (254 nm).

Byproduct Formation Mechanism: Over-oxidation

The diagram below illustrates the stepwise oxidation of a methyl group on an aromatic ring, showing how the desired intermediate can be over-oxidized to an unwanted carboxylic acid byproduct.

OxidationMechanism Start 4-Methylbenzyl Acetate Alcohol Benzylic Alcohol Intermediate Start->Alcohol [O] Aldehyde Aldehyde Intermediate Alcohol->Aldehyde [O] Target 4-(Acetoxymethyl)- benzoic acid (Desired Product) Aldehyde->Target [O] Byproduct Terephthalic Acid (Over-oxidation Byproduct) Target->Byproduct Excess [O] Harsh Conditions

Caption: Pathway of over-oxidation leading to byproduct formation.

References

Technical Support Center: Synthesis of 4-(Acetoxymethyl)benzoic Acid Without Strong Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(acetoxymethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who require methods for this synthesis while avoiding the use of strong, corrosive acid catalysts like sulfuric acid (H₂SO₄). Such methods are often sought to improve substrate compatibility, particularly with acid-sensitive functional groups, and to simplify purification by eliminating harsh acidic residues.

This document provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for two primary non-acidic catalytic approaches: base-mediated acetylation and enzymatic catalysis.

Part 1: Troubleshooting and Diagnosis

This section addresses specific issues you may encounter during your experiments.

Q1: My DMAP-catalyzed reaction is sluggish or incomplete. What are the potential causes?

Answer: Several factors can lead to an incomplete reaction when using 4-(Dimethylaminopyridine) (DMAP) as a catalyst.

  • Reagent Quality: The most common culprit is moisture. Acetic anhydride readily hydrolyzes to acetic acid in the presence of water. Ensure your starting material (4-(hydroxymethyl)benzoic acid), solvent, and triethylamine are anhydrous.

  • Insufficient Auxiliary Base: DMAP is the nucleophilic catalyst, but a stoichiometric, non-nucleophilic base like triethylamine (Et₃N) is required to neutralize the acetic acid byproduct generated during the reaction.[1] If there isn't enough Et₃N, the resulting acetic acid will protonate the DMAP and triethylamine, rendering them non-basic and catalytically inactive. A slight excess (1.2-1.5 equivalents) of Et₃N relative to the starting alcohol is recommended.

  • Low Catalyst Loading: While DMAP is a highly efficient catalyst, too low a concentration can result in slow reaction rates.[2] A loading of 1-5 mol% is typical. If the reaction is slow, consider increasing the catalyst loading to 5-10 mol%.

  • Temperature: These reactions are often run at room temperature. If the reaction is still slow, you can gently heat the mixture to 40-50°C, but be mindful of potential side reactions.

Q2: After work-up of my DMAP-catalyzed reaction, I'm having trouble removing all the DMAP from my final product. How can I purify it effectively?

Answer: DMAP can be challenging to remove due to its basic nature and solubility in organic solvents. The standard work-up involves an acidic wash to protonate the DMAP, making it water-soluble.

  • Acidic Wash: The most effective method is to wash the organic layer with a dilute acid solution, such as 1M hydrochloric acid (HCl) or 5% aqueous potassium bisulfate (KHSO₄).[3] This converts DMAP into its water-soluble hydrochloride salt, which partitions into the aqueous layer. Repeat the wash 2-3 times.

  • Copper Sulfate Wash: An alternative is to wash the organic phase with a saturated aqueous copper(II) sulfate (CuSO₄) solution.[3] DMAP forms a water-soluble coordination complex with copper ions, which can be effectively removed.[3] This is particularly useful if your product has acid-sensitive groups.

  • Chromatography: If residual DMAP persists, column chromatography on silica gel is a reliable final purification step. A solvent system like ethyl acetate/hexanes is typically effective.

Q3: I'm attempting an enzymatic synthesis with lipase, but the yield is very low. Why might this be happening?

Answer: Enzymatic reactions are highly sensitive to their environment. Low yields in lipase-catalyzed acetylation often point to suboptimal conditions.

  • Enzyme Choice and Activity: Not all lipases are equally effective. Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is known for its broad substrate specificity and high stability, making it an excellent first choice.[4] Ensure your enzyme has not expired and has been stored correctly.

  • Water Content: Lipases require a minimal amount of water to maintain their active conformation. However, in ester synthesis, excess water will promote the reverse reaction (hydrolysis). The reaction should be run in a non-polar organic solvent (e.g., hexane, toluene) with minimal water present. Adding molecular sieves can help by sequestering the water produced during the reaction, driving the equilibrium towards the ester product.[4]

  • Solvent Choice: The solvent can dramatically affect enzyme activity. Toluene is often used to solubilize aromatic substrates like benzoic acid derivatives.[3] Highly polar solvents can strip the essential water layer from the enzyme, deactivating it.

  • Reaction Time: Enzymatic reactions are typically much slower than conventional chemical reactions, often requiring 24-72 hours to reach completion.[4] Monitor the reaction by TLC or HPLC to determine the optimal endpoint.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is an auxiliary base like triethylamine needed in DMAP-catalyzed acetylation?

DMAP acts as a nucleophilic catalyst. It first reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate.[1] The alcohol (4-(hydroxymethyl)benzoic acid) then attacks this intermediate to form the ester and release DMAP. This process also produces one equivalent of acetic acid. The triethylamine is a stronger, non-nucleophilic base whose role is solely to scavenge the acetic acid byproduct. Without it, the acid would protonate and deactivate both the DMAP catalyst and the triethylamine itself.[1]

FAQ 2: Can I use pyridine instead of DMAP and triethylamine?

Yes, pyridine can be used as both the catalyst and the base.[5][6] However, it is a significantly weaker nucleophilic catalyst than DMAP.[7] Consequently, reactions using only pyridine often require higher temperatures and longer reaction times. The mechanism involves pyridine activating the acetic anhydride, making it more susceptible to nucleophilic attack by the alcohol.[8] For efficiency, the DMAP/Et₃N system is generally superior.

FAQ 3: In the starting material, 4-(hydroxymethyl)benzoic acid, why is the alcohol acetylated instead of the carboxylic acid forming a mixed anhydride?

This is a question of selectivity. Under these basic conditions, the carboxylic acid is deprotonated by triethylamine to form a carboxylate. This negatively charged carboxylate is a poor nucleophile and is unlikely to react with acetic anhydride. The primary alcohol, while a weaker acid, remains a competent nucleophile that can be acetylated by the highly reactive N-acetylpyridinium intermediate (in the DMAP pathway). This difference in nucleophilicity allows for the selective acetylation of the alcohol in the presence of the carboxylic acid.

Part 3: Detailed Experimental Protocols

Protocol 1: DMAP-Catalyzed Acetylation

This protocol focuses on a highly efficient, mild base-mediated method for the selective acetylation of the primary alcohol.

DMAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-(hydroxymethyl)benzoic acid, anhydrous DCM, and Et3N B Add Acetic Anhydride A->B C Add DMAP (catalyst) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Dilute with DCM D->E F Wash with 1M HCl (aq) E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Recrystallize or Chromatograph I->J

Caption: Workflow for DMAP-catalyzed synthesis.

DMAP_Mechanism DMAP DMAP Intermediate N-Acetylpyridinium Ion (Reactive) DMAP->Intermediate + Ac2O Acetic Anhydride Ac2O->Intermediate Product Ester (R-OAc) Intermediate->Product + Alcohol R-OH (Substrate) Alcohol->Product Product->DMAP regenerates AcOH Acetic Acid (Byproduct) Product->AcOH releases Et3N Et3N (Base) Salt Et3N-H+ Acetate Et3N->Salt + AcOH->Salt

Caption: DMAP nucleophilic catalysis mechanism.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 4-(hydroxymethyl)benzoic acid (1.0 eq), anhydrous dichloromethane (DCM, approx. 0.2 M), and triethylamine (1.2 eq). Stir the suspension until the solids are mostly dissolved.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the mixture, followed by 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and saturated aqueous sodium chloride (brine) (1x).[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

Protocol 2: Lipase-Catalyzed Acetylation

This protocol offers a green chemistry alternative, utilizing an enzyme under mild conditions.

  • Preparation: In a flask, dissolve 4-(hydroxymethyl)benzoic acid (1.0 eq) in a suitable organic solvent like toluene (approx. 0.2 M).

  • Reagent Addition: Add vinyl acetate (3.0 eq). Vinyl acetate serves as the acetyl donor and the reaction is essentially irreversible as the vinyl alcohol byproduct tautomerizes to acetaldehyde.

  • Catalyst and Drying Agent: Add immobilized Candida antarctica Lipase B (Novozym® 435, approx. 10% by weight of the substrate) and activated 3Å molecular sieves (approx. 20% w/v).

  • Reaction: Seal the flask and place it in a shaking incubator at 40-50°C for 48-72 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

    • The resulting crude product can be purified by recrystallization or silica gel chromatography.

Part 4: Data Summary

The following table provides a comparative overview of the two proposed methods. Note that yields are highly dependent on specific reaction scales and purification efficiency.

ParameterMethod 1: DMAP-CatalyzedMethod 2: Lipase-Catalyzed
Catalyst 4-(Dimethylaminopyridine) (DMAP)Immobilized Candida antarctica Lipase B
Acetyl Source Acetic AnhydrideVinyl Acetate
Base/Additive Triethylamine (Et₃N)Molecular Sieves
Solvent Dichloromethane (DCM)Toluene or Hexane
Temperature Room Temperature (or gentle heat)40-50°C
Typical Time 2-4 hours48-72 hours
Typical Yield >90%Variable (60-90%)
Key Advantage Fast and high-yielding"Green," mild, high selectivity
Key Challenge Removal of basic catalystSlower reaction times

References

Technical Support Center: Recrystallization of 4-(Acetoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide on the purification of 4-(Acetoxymethyl)benzoic acid via recrystallization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, our fellow researchers and chemists, with both the foundational principles and the practical insights needed to achieve high purity and yield. We will move beyond simple protocols to explain the underlying chemical logic, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

To select an appropriate solvent, we must first analyze the molecular structure of this compound (CAS No. 67003-50-3).[1]

  • Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of strong hydrogen bonding (both as a donor and acceptor). This suggests solubility in polar protic solvents like water and alcohols.

  • Aromatic Ring (Benzene): This is a large, non-polar, and rigid component. It contributes to van der Waals interactions and π-π stacking, suggesting solubility in aromatic solvents like toluene or other non-polar solvents.

  • Acetoxymethyl Group (-CH₂OAc): This group contains an ester functionality, which is polar and aprotic. It can act as a hydrogen bond acceptor. Its presence adds a degree of polarity that is distinct from a simple alkyl chain.

The molecule is, therefore, amphiphilic, possessing both polar and non-polar characteristics. The ideal solvent will need to effectively solvate all these features at an elevated temperature but allow the molecules to self-associate and crystallize upon cooling.

Q2: What is the fundamental principle of a good recrystallization, and how does an ideal solvent behave?

Recrystallization is a purification technique, not just a precipitation.[2] The goal is to exploit differences in solubility between the desired compound and its impurities. The ideal solvent is one in which your compound of interest exhibits steep solubility dependence on temperature.

  • High Solubility at High Temperature: The solvent must be able to dissolve a significant amount of the this compound near its boiling point to create a saturated solution.

  • Low Solubility at Low Temperature: As the solution cools, the solubility should drop sharply, forcing the compound to crystallize out of the solution, leaving impurities behind in the "mother liquor."[3]

A solvent that dissolves the compound too well at room temperature will result in poor recovery, while a solvent that dissolves it too poorly even when hot is unsuitable for creating the initial saturated solution.[4]

G Ideal Solubility Curve for Recrystallization Y_axis Solubility (g/100 mL) X_axis Temperature (°C) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Cooling_Zone Cooling & Crystallization Zone (Low Solubility) Dissolution_Zone Dissolution Zone (High Solubility) X_label_start Low X_label_end High (Boiling) Y_label_start Low Y_label_end High

Caption: Ideal solubility curve for a recrystallization solvent.

Q3: Which solvents should I screen first for this compound?

Given the molecule's structure, a systematic screening across a range of solvent polarities is the most logical approach. The boiling point of the solvent should ideally be lower than the melting point of your compound to prevent it from "oiling out."[5]

Here is a table of recommended starting solvents for your initial screening experiments.

SolventClassBoiling Point (°C)Rationale & Expected Behavior
Water Polar Protic100Excellent for many benzoic acids due to the -COOH group.[6][7] May require heating to dissolve the compound. A very "green" and safe choice.
Ethanol Polar Protic78Often a good solvent for moderately polar organics.[8] May be too effective, requiring a mixed-solvent system with water.
Ethyl Acetate Polar Aprotic77The ester group in the solvent may interact favorably with the acetoxymethyl group of the compound.[9]
Acetone Polar Aprotic56A strong, versatile solvent. Its low boiling point can be a disadvantage, leading to rapid evaporation.
Toluene Non-polar Aromatic111The aromatic ring may provide good solubility for the benzene core of the molecule, especially when hot.
Heptane/Hexane Non-polar Aliphatic98 / 69Likely to be a poor solvent due to the polar -COOH and ester groups. Primarily useful as an "anti-solvent" in a mixed-solvent system.
Q4: What is a reliable, small-scale protocol for testing these potential solvents?

A systematic solvent screening is crucial and can be performed efficiently on a small scale to conserve your material.

G cluster_prep Preparation cluster_rt Room Temperature Test cluster_heat Hot Solvent Test cluster_cool Cooling & Crystallization prep1 Aliquot ~20mg of crude This compound into 6 labeled test tubes rt1 Add 0.5 mL of a different solvent to each tube prep1->rt1 rt2 Agitate and observe solubility rt1->rt2 rt_decision Is it soluble? rt2->rt_decision heat1 Heat the insoluble mixtures to the solvent's boiling point rt_decision->heat1 No outcome_bad1 Discard: Too soluble at RT rt_decision->outcome_bad1 Yes heat2 Add solvent dropwise until all solid dissolves heat1->heat2 heat_decision Did it dissolve? heat2->heat_decision cool1 Allow hot, clear solutions to cool slowly to room temp heat_decision->cool1 Yes outcome_bad2 Discard: Insoluble when hot heat_decision->outcome_bad2 No cool2 Place in an ice bath for 15-20 minutes cool1->cool2 cool_decision Did abundant crystals form? cool2->cool_decision outcome_good Potential Solvent: Proceed to scale-up cool_decision->outcome_good Yes

Caption: Workflow for systematic recrystallization solvent screening.

Experimental Protocol: Microscale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude this compound into several small, labeled test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (starting with ~0.5 mL). Agitate the tube and observe. If the solid dissolves completely at room temperature, the solvent is unsuitable as it will lead to poor recovery.[4]

  • Hot Dissolution Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a sand or water bath until the solvent boils.[3] Continue to add the solvent dropwise until the solid just dissolves completely. Record the approximate volume of solvent used. If a very large volume is required, the solvent is likely too poor.

  • Crystallization Test: Remove the tubes containing fully dissolved solute from the heat and allow them to cool slowly to room temperature. A successful solvent will show crystal formation during this time.[6]

  • Ice Bath Cooling: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.[10] The ideal solvent is one that produces a large crop of crystals at this stage.

Q5: What should I do if no single solvent is ideal? How do I approach a mixed-solvent recrystallization?

It is common to find that no single solvent has the ideal solubility profile. In such cases, a mixed-solvent system (also known as a solvent/anti-solvent system) is a powerful alternative.[11]

Principle: You use a pair of miscible solvents. One solvent (the "good" solvent) dissolves the compound readily, while the other (the "anti-solvent" or "poor" solvent) does not.

Potential Pairs for this compound:

  • Ethanol (good) / Water (poor)

  • Acetone (good) / Heptane (poor)

  • Toluene (good) / Heptane (poor)

Protocol: Mixed-Solvent Recrystallization

  • Dissolve your crude compound in the minimum amount of the boiling "good" solvent.

  • While maintaining the high temperature, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the point of saturation.

  • Add one or two drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Set the flask aside and allow it to cool slowly and undisturbed, as you would for a single-solvent recrystallization.

Troubleshooting Guide

Issue: My compound "oiled out" instead of forming crystals.
  • Causality: This occurs when the saturated solution cools to a temperature that is above the melting point of your (likely impure) compound. The compound separates as a liquid (oil) rather than a solid crystal lattice. This is a common problem with impure samples, as impurities can significantly depress the melting point.[5]

  • Solution:

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount of additional solvent (if using a mixed system, add the "good" solvent) to lower the saturation temperature.[12]

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[12]

Issue: No crystals have formed, even after cooling in an ice bath.
  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not truly saturated at the cold temperature, or the solution is supersaturated.[5]

  • Solution:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent and re-cool.[5]

    • Induce Crystallization (for supersaturation):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches provide nucleation sites for crystal growth.[5]

      • Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[5]

Issue: My final yield is very low.
  • Causality: A low yield is often a result of procedural issues rather than a failure of the solvent system itself.

    • Using an excessive amount of solvent is the most common cause.[4][12]

    • Premature crystallization during a hot filtration step (if performed).

    • Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently chilled.

  • Solution:

    • Always use the absolute minimum amount of hot solvent required for dissolution.[13]

    • If you must perform a hot filtration, pre-heat your funnel and receiving flask to prevent crystallization.

    • After collecting the crystals via vacuum filtration, wash them with a minimal amount of ice-cold solvent to rinse away the mother liquor without dissolving your product.[6]

    • You can attempt to recover a "second crop" of crystals by boiling down the mother liquor to reduce its volume and re-cooling. Note that this second crop may be less pure than the first.

References

Technical Support Center: Troubleshooting Coloration in 4-(Acetoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Acetoxymethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who have encountered unexpected coloration in their product. As a pure substance, this compound should be a white to off-white crystalline solid. The presence of a yellow, pink, or brown hue is a definitive indicator of impurities.

This guide provides a structured, question-and-answer-based approach to diagnose the potential source of these impurities and offers validated protocols to purify your material, ensuring the integrity of your downstream experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

Q1: My this compound product has a distinct yellow/brown color. What does this signify?

This coloration signifies the presence of chemical impurities. Color in organic molecules arises from structures called chromophores, which are parts of a molecule that absorb light in the visible spectrum (approx. 400-740 nm).[1][2] This absorption is typically due to the presence of extended conjugated systems—alternating single and multiple bonds.[3][4] While the core structure of this compound does not absorb visible light, the formation of certain by-products during synthesis or degradation can introduce these chromophoric systems, resulting in a colored product.

Q2: What are the most common types of colored impurities I should be concerned about?

The impurities are almost always related to the synthesis route or subsequent degradation. Key suspects include:

  • Oxidation By-products: If the synthesis involves oxidation of a precursor like 4-(hydroxymethyl)benzoic acid, over-oxidation can occur. This can lead to the formation of aldehydes (e.g., 4-carboxybenzaldehyde) or other species that can participate in condensation reactions to form larger, conjugated molecules.[5]

  • Polymeric Species: Under conditions of heat or in the presence of acid/base catalysts, self-condensation or polymerization can occur, leading to the formation of high-molecular-weight oligomers with extended electronic conjugation. These are often intensely colored.

  • Residual Starting Materials & Reagents: Certain reagents or catalysts, particularly transition metals used in some synthetic routes, can impart color if not completely removed.[6]

  • Degradation Products: Prolonged exposure to heat, light, or air can cause the compound to degrade. The ester linkage can hydrolyze, and the aromatic ring or benzyl position can be susceptible to oxidative degradation, forming colored impurities.

Q3: Can this coloration issue affect my downstream applications?

Absolutely. The impact of these impurities extends beyond aesthetics:

  • Inaccurate Quantification: Colored impurities will interfere with UV-Vis spectroscopic analysis and may co-elute in chromatographic methods, leading to inaccurate concentration measurements.

  • Reaction Interference: The impurities may possess reactive functional groups that can interfere with subsequent chemical steps, leading to lower yields, new by-products, or complete reaction failure.

Q4: I've confirmed the color is from an impurity. What is the first diagnostic step I should take?

Before attempting any large-scale purification, a quick analytical assessment is crucial. The most straightforward initial step is to determine a melting point range . A pure compound will have a sharp, defined melting point (literature value for 4-(hydroxymethyl)benzoic acid, a related compound, is 182-185 °C). An impure sample will exhibit a depressed and broadened melting point range.[7][8][9] This simple test provides strong evidence of impurity without consuming significant material.

Part 2: Troubleshooting & Purification Protocols - The "How"

This section provides a logical workflow and detailed protocols for removing color from your this compound product.

2.1: Initial Diagnosis & Purification Workflow

The following workflow provides a decision-making process for selecting the appropriate purification strategy based on the level of impurity.

G start Colored Product Received analysis Initial Analysis: 1. Melting Point Test 2. TLC Analysis start->analysis decision Assess Impurity Profile analysis->decision path1 Slight Coloration Sharp MP / Single TLC Spot decision->path1 Minor Impurities path2 Significant Coloration Broad MP / Multiple TLC Spots decision->path2 Major / Multiple Impurities proc1 Procedure A: Recrystallization with Activated Carbon Treatment path1->proc1 validation Validate Purity: MP, TLC, HPLC, NMR proc1->validation proc2 Procedure B: Column Chromatography path2->proc2 proc2->validation

Caption: Troubleshooting workflow for colored this compound.

2.2: Method A - Recrystallization with Activated Carbon

This is the most common and efficient method for removing trace colored impurities from solid organic compounds.[10][11]

Q5: How does this combined method work?

Recrystallization purifies compounds based on differences in solubility.[10] You dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either very soluble or insoluble. Upon slow cooling, the desired compound's solubility decreases, and it crystallizes out, leaving the soluble impurities behind in the mother liquor.[8][11]

Activated Carbon is a highly porous material with a large surface area that physically adsorbs large, flat, conjugated molecules—precisely the kind that cause color.[12][13][14] By adding it to the hot solution before crystallization, it traps the colored impurities, which are then removed by hot filtration. For acidic products, using an acid-washed grade of activated carbon is recommended to prevent leaching of metal impurities that could contaminate your product.[15][16][17]

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. A mixture of ethanol and water or ethyl acetate and hexanes are good starting points.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.

  • Decolorization: Remove the flask from the heat source. Add a very small amount of acid-washed activated carbon (typically 1-2% of the solid's weight).

    • Safety Note: Add the carbon cautiously to the slightly cooled solution to avoid violent bumping.

  • Heating: Return the flask to the heat and gently boil for 5-10 minutes. This allows the carbon to adsorb the colored impurities.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This crucial step removes the activated carbon and any insoluble impurities. Speed is essential to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a gentle temperature, to remove all traces of solvent.

2.3: Method B - Column Chromatography

Q6: When is column chromatography the better choice?

Column chromatography is necessary when recrystallization is ineffective. This typically occurs when:

  • There are multiple impurities present with similar solubilities to your product.

  • The impurity is present in a large quantity.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

Chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (adsorbent, like silica gel).[18] Less polar compounds typically travel faster down the column, while more polar compounds are retained longer.

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typical. The optimal ratio must be determined by running analytical TLC plates first to achieve good separation (Rf value of ~0.3 for the desired product).

  • Column Packing: Properly pack a glass column with a slurry of silica gel in the non-polar solvent to ensure a uniform bed with no air bubbles.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (via gravity or a pump) to move the solvent through the column. Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Data Interpretation & Method Comparison

3.1: Comparison of Purification Techniques

The table below summarizes the key characteristics of each method to help you choose the most appropriate one for your needs.

FeatureRecrystallization w/ CarbonColumn Chromatography
Primary Use Removing minor, colored impuritiesSeparating multiple components, major impurities
Purity Achieved Good to ExcellentExcellent to High
Yield Moderate to High (some loss in mother liquor)Moderate (some loss on column)
Scalability Excellent (easily scaled from mg to kg)Poor to Moderate (becomes cumbersome at large scale)
Cost Low (solvents, carbon)High (silica gel, large solvent volumes)
Time & Labor Low to ModerateHigh
3.2: Post-Purification Validation

After purification, you must re-validate the product's purity.

  • Melting Point: The purified product should exhibit a much sharper and higher melting point range, closer to the literature value for a pure compound.

  • Thin-Layer Chromatography (TLC): A single, well-defined spot should be observed for the purified product, with no visible co-eluting impurities.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and HPLC can confirm the chemical structure and provide a quantitative measure of purity.

References

Technical Support Center: Optimizing Reaction Conditions for the Acetylation of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-acetoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the acetylation of 4-hydroxybenzoic acid. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and maximize both yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction, providing the core knowledge needed to approach this synthesis effectively.

Q1: What is the fundamental chemical transformation occurring during the acetylation of 4-hydroxybenzoic acid?

The reaction is a classic esterification, specifically the formation of a phenyl ester. The phenolic hydroxyl group (-OH) of 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of 4-acetoxybenzoic acid and acetic acid as a byproduct. An acid catalyst is typically required to facilitate this transformation.[1][2]

Q2: Why is an acid catalyst, such as sulfuric or phosphoric acid, necessary for this reaction?

The phenolic hydroxyl group is a relatively weak nucleophile. The acid catalyst (H⁺) protonates one of the carbonyl oxygens of acetic anhydride. This protonation makes the corresponding carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by the phenol.[2][3] This catalytic action dramatically increases the reaction rate, allowing the synthesis to proceed efficiently under moderate conditions.[4]

Q3: What is the dual role of acetic anhydride in this synthesis?

Acetic anhydride serves two primary purposes. First, it is the acetylating agent, providing the acetyl group (CH₃CO-) that is transferred to the hydroxyl group of 4-hydroxybenzoic acid.[3] Second, when used in excess, it can also function as the reaction solvent, eliminating the need for an additional organic solvent.[3]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[5][6] By spotting the reaction mixture alongside the 4-hydroxybenzoic acid starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. The product, 4-acetoxybenzoic acid, is less polar than the starting material and will have a higher Rf value. A reaction is considered complete when the starting material spot is no longer visible.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides solutions to specific problems you may encounter during the synthesis and purification process.

Issue CategoryQuestion & Troubleshooting Strategies
Low Product Yield "My final yield of 4-acetoxybenzoic acid is significantly lower than expected. What are the common causes?" Possible Causes & Solutions: 1. Incomplete Reaction: The reaction may not have gone to completion. Confirm completion using TLC. If incomplete, consider increasing the reaction time, temperature (within the optimal range of 50-80°C), or the amount of catalyst.[5][7] 2. Product Hydrolysis: The ester product can be hydrolyzed back to 4-hydroxybenzoic acid if exposed to water for extended periods, especially at high temperatures or under acidic/basic conditions. During the workup, use ice-cold water to quench the reaction and wash the product to minimize hydrolysis.[8][9] 3. Mechanical Losses: Significant product loss can occur during transfers, filtration, and recrystallization. Ensure quantitative transfers by rinsing glassware with the mother liquor or appropriate cold solvents. 4. Excessive Recrystallization Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling.[10] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product Purity "My product's melting point is low and broad, and analytical tests (e.g., Ferric Chloride test) indicate impurities. How can I improve purity?" Possible Causes & Solutions: 1. Unreacted Starting Material: The most common impurity is unreacted 4-hydroxybenzoic acid. The presence of a phenol is easily detected with the ferric chloride test, which produces a distinct purple color.[1][7] To minimize this, ensure the reaction goes to completion. Careful recrystallization is key to removing this impurity, as 4-hydroxybenzoic acid has different solubility profiles than the product.[11] 2. Trapped Solvents: The crystalline lattice can trap solvent molecules (water, ethanol), which depresses the melting point.[12] Ensure your final product is thoroughly dried under vacuum or by air drying for an extended period. 3. Side Reactions: Although less common under controlled conditions, side reactions can occur. The primary method to remove impurities is a meticulous recrystallization. If the product remains impure, a second recrystallization may be necessary.
Recrystallization Problems "During purification, my product 'oiled out' instead of forming crystals. What went wrong and how can I fix it?" Possible Causes & Solutions: 1. Solution Cooled Too Quickly: Rapid cooling of a highly concentrated solution can cause the product to separate as a liquid (an oil) rather than forming a crystal lattice. To fix this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly and undisturbed to room temperature before moving to an ice bath.[10] 2. Inappropriate Solvent System: The solvent polarity may not be ideal. For 4-acetoxybenzoic acid, an ethanol/water mixture is effective.[5] If oiling out occurs, adjusting the solvent ratio slightly can help. 3. Inducing Crystallization: If crystals fail to form even after slow cooling, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a single "seed" crystal of pure product.

Section 3: Optimized Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis, purification, and analysis of 4-acetoxybenzoic acid.

Materials & Equipment:

  • 4-hydroxybenzoic acid (dry)

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Ethanol

  • Deionized water

  • Conical flask, water bath, stir plate

  • Büchner funnel and filter flask for vacuum filtration

  • TLC plates and chamber

  • Melting point apparatus

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry conical flask, combine 2.0 g of 4-hydroxybenzoic acid with 3.0 mL of acetic anhydride.[5][6]

    • While swirling, carefully add 1-2 drops of concentrated sulfuric acid as a catalyst.[5][6]

    • Scientist's Note: Acetic anhydride is lachrymatory and corrosive. Handle it in a fume hood. The addition of the acid catalyst is exothermic.

  • Reaction Execution:

    • Warm the flask in a water bath set to 50-60°C for approximately 15-20 minutes, with continuous stirring.[13]

    • Monitor the reaction's progress by taking a small aliquot and running a TLC (e.g., using a 15:1 toluene:acetone developing solvent).[5] The reaction is complete when the 4-hydroxybenzoic acid spot is no longer visible.

  • Workup and Isolation:

    • Remove the flask from the heat and allow it to cool to room temperature.

    • Carefully add 30 mL of ice-cold water to the mixture with stirring.[5][13] This step serves two purposes: it quenches any unreacted acetic anhydride by hydrolyzing it to acetic acid, and it precipitates the crude 4-acetoxybenzoic acid, which is poorly soluble in water.

    • Stir the mixture until precipitation is complete and then cool it further in an ice bath.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove residual acetic and sulfuric acids.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol (e.g., 6 mL) to dissolve the solid.[5]

    • Once dissolved, pour the solution into warm water (e.g., 15 mL). If a solid crashes out, gently warm the mixture until it redissolves to form a clear solution.[5][6]

    • Allow the solution to cool slowly to room temperature. Needle-like crystals of pure 4-acetoxybenzoic acid should form.[13]

    • To maximize yield, cool the flask in an ice bath once crystal formation is well underway.

    • Collect the purified crystals by vacuum filtration and allow them to dry completely.

  • Analysis of Final Product:

    • Yield Calculation: Weigh the dried product and calculate the percentage yield.

    • Melting Point: Determine the melting point range of the purified product. Pure 4-acetoxybenzoic acid has a reported melting point of 186-188°C.[14] A sharp melting point close to the literature value is a strong indicator of high purity.

    • Purity Confirmation (Optional): Perform a ferric chloride test on the final product. The absence of a color change confirms the removal of the phenolic starting material.[7]

Section 4: Data Summary for Reaction Optimization

The following table summarizes key parameters that can be adjusted to optimize the reaction for different experimental goals, such as maximizing yield or minimizing reaction time.

ParameterCondition A (Standard)Condition B (Mild)Condition C (Alternative Catalyst)Expected Outcome & Rationale
Starting Material 2.0 g 4-hydroxybenzoic acid2.0 g 4-hydroxybenzoic acid2.0 g 4-hydroxybenzoic acidN/A
Acetylating Agent 3.0 mL Acetic Anhydride3.0 mL Acetic Anhydride3.0 mL Acetic AnhydrideA slight excess ensures the reaction goes to completion.
Catalyst 1-2 drops conc. H₂SO₄1 drop conc. H₂SO₄10 drops 85% H₃PO₄H₂SO₄ is a very strong catalyst. H₃PO₄ is a milder, less dehydrating catalyst that can sometimes reduce charring or side reactions.[7]
Temperature 50-60°C40-50°C70-80°CHigher temperatures increase reaction rate but may also promote side reactions or product degradation if not controlled.[7]
Reaction Time 15-20 minutes30-40 minutes10-15 minutesTime should be sufficient for the reaction to complete, as confirmed by TLC.
Yield/Purity High yield, good purityPotentially higher purity, slightly lower yield/slower rateGood yield and purity, often used in undergraduate labs for safety.The choice of conditions represents a trade-off between reaction rate, yield, and the potential for side-product formation.

Section 5: Visual Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of 4-acetoxybenzoic acid.

Acetylation_Workflow Workflow for 4-Acetoxybenzoic Acid Synthesis Reactants 1. Reactant Mixing - 4-Hydroxybenzoic Acid - Acetic Anhydride - H₂SO₄ (Catalyst) Reaction 2. Acetylation Reaction (50-60°C, 15-20 min) Reactants->Reaction Heat & Stir Quench 3. Quenching & Precipitation (Add Ice-Cold Water) Reaction->Quench Cool to RT Isolation 4. Isolate Crude Product (Vacuum Filtration) Quench->Isolation Cool in Ice Bath Purification 5. Recrystallization (Ethanol/Water System) Isolation->Purification Transfer Crude Solid Drying 6. Drying (Air or Vacuum) Purification->Drying Vacuum Filtration Analysis 7. Final Product Analysis - Yield Calculation - Melting Point - Purity Tests (TLC, FeCl₃) Drying->Analysis Collect Pure Crystals

Caption: Experimental workflow from reaction setup to final analysis.

References

Technical Support Center: Spectroscopic Identification of Impurities in 4-(Acetoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 4-(Acetoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using spectroscopic techniques. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and validated approach to your experimental work.

Section 1: Understanding Potential Impurities

The synthesis of this compound typically involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride.[1] This synthetic route introduces a predictable set of potential impurities that can be monitored using spectroscopy.

  • 4-Hydroxybenzoic Acid: Unreacted starting material is a common impurity.

  • Acetic Anhydride: Excess reagent that may not have been fully quenched or removed.

  • Acetic Acid: A byproduct of the reaction and the hydrolysis of acetic anhydride.

dot graph TD { subgraph "Synthesis of this compound" A[4-Hydroxybenzoic Acid] -- "+ Acetic Anhydride" --> B(Reaction Mixture); end

} Figure 1: Logical workflow of the synthesis and potential impurities.

Section 2: Troubleshooting with Spectroscopy - FAQs

This section addresses common questions and issues encountered during the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum shows unexpected broad peaks. What could they be?

A1: Broad peaks in your ¹H NMR spectrum often indicate the presence of exchangeable protons, such as those in carboxylic acids (-COOH) and hydroxyl groups (-OH).[2]

  • Carboxylic Acid Proton: The proton of the carboxylic acid group in both this compound and any unreacted 4-hydroxybenzoic acid will appear as a very broad singlet, typically far downfield (>10 ppm).

  • Phenolic Proton: A broad singlet corresponding to the phenolic -OH of unreacted 4-hydroxybenzoic acid may also be present, often in the 4-10 ppm range, depending on the solvent and concentration.

Troubleshooting Step: To confirm the presence of these exchangeable protons, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad signals from the -OH and -COOH protons will disappear as they exchange with deuterium.[2]

Q2: I see a singlet around 2.1 ppm in my ¹H NMR. What is it?

A2: A singlet in this region could be one of two things:

  • Product Acetyl Group: The methyl protons of the acetoxy group (-OCOCH₃ ) in your product, this compound, will appear as a sharp singlet.

  • Acetic Acid Impurity: Residual acetic acid will also show a singlet for its methyl protons.[3]

How to Distinguish: While their chemical shifts can be very close, careful examination of the integration and comparison with a reference spectrum of your pure product is key. If the integration of this peak is higher than expected relative to the aromatic protons of your product, it likely indicates the presence of acetic acid.

Q3: How can I differentiate between the product and the starting material in the ¹H NMR spectrum?

A3: The key difference is the presence of the acetoxy group in the product.

  • This compound: Will show a characteristic singlet for the methyl protons of the acetoxy group.

  • 4-Hydroxybenzoic Acid: Lacks this singlet and instead will have a broad peak for the phenolic hydroxyl group.

The aromatic regions will also differ slightly due to the change in the substituent at the 4-position, but the presence or absence of the acetoxy methyl singlet is the most definitive indicator.

Compound Key ¹H NMR Signals (in DMSO-d₆) Key ¹³C NMR Signals (in DMSO-d₆)
This compound ~8.0 ppm (d, 2H), ~7.3 ppm (d, 2H), ~2.2 ppm (s, 3H)~169 ppm (C=O, ester), ~167 ppm (C=O, acid), ~154 ppm (C-O), ~131 ppm (aromatic CH), ~122 ppm (aromatic CH), ~21 ppm (CH₃)
4-Hydroxybenzoic Acid ~7.8 ppm (d, 2H), ~6.8 ppm (d, 2H), ~10.2 ppm (br s, 1H, -OH)~167 ppm (C=O, acid), ~161 ppm (C-OH), ~132 ppm (aromatic CH), ~122 ppm (aromatic C), ~115 ppm (aromatic CH)
Acetic Acid ~12.0 ppm (br s, 1H), ~1.9 ppm (s, 3H)~172 ppm (C=O), ~21 ppm (CH₃)
Acetic Anhydride ~2.2 ppm (s)[4]~167 ppm (C=O), ~22 ppm (CH₃)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

dot graph { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"];

} Figure 2: Troubleshooting workflow for ¹H NMR analysis.

Mass Spectrometry (MS)

Q4: What are the expected molecular ion peaks for my product and potential impurities?

A4: Mass spectrometry is an excellent tool for confirming the molecular weight of your product and identifying impurities.

Compound Molecular Formula Molecular Weight Expected [M+H]⁺
This compound C₉H₈O₄180.16 g/mol 181.05
4-Hydroxybenzoic Acid C₇H₆O₃138.12 g/mol 139.04
Acetic Acid C₂H₄O₂60.05 g/mol 61.03
Acetic Anhydride C₄H₆O₃102.09 g/mol 103.04

Q5: I see a peak at m/z 138 in the mass spectrum of my product. What is it?

A5: A peak at m/z 138 likely corresponds to the molecular ion of unreacted 4-hydroxybenzoic acid. This indicates that your purification may not have been complete.

Q6: What are the characteristic fragmentation patterns I should look for?

A6: The fragmentation patterns can provide structural confirmation.

  • This compound: Expect to see a loss of the acetyl group (CH₂=C=O, 42 Da), leading to a fragment ion corresponding to 4-hydroxybenzoic acid at m/z 138. You may also observe the loss of the entire acetoxy group.

  • 4-Hydroxybenzoic Acid: A common fragmentation is the loss of a hydroxyl radical (-OH, 17 Da) or a carboxyl group (-COOH, 45 Da).[5]

  • Benzoic Acid Derivatives (General): A common fragment for benzoic acid and its derivatives is the benzoyl cation at m/z 105, formed by the loss of the substituent at the 4-position and the carboxyl group.[6] Another common fragment is the phenyl cation at m/z 77.[7]

dot graph { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];

} Figure 3: Expected fragmentation pathway for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q7: How can I use FTIR to confirm the success of my reaction?

A7: FTIR is excellent for identifying functional groups. The key is to look for the appearance of the ester carbonyl and the disappearance of the phenolic hydroxyl.

  • Successful Reaction: You will see a strong C=O stretching band for the ester around 1760 cm⁻¹ in addition to the carboxylic acid C=O stretch around 1680-1700 cm⁻¹. The broad O-H stretch of the phenolic group in the starting material (around 3300-3500 cm⁻¹) should be absent or significantly diminished.[8]

  • Incomplete Reaction: The presence of a broad O-H band in the 3300-3500 cm⁻¹ region suggests unreacted 4-hydroxybenzoic acid.

Q8: My spectrum shows a very broad absorption from 2500-3300 cm⁻¹. What does this indicate?

A8: This is a classic feature of the O-H stretching vibration in a carboxylic acid dimer, which is expected for both your product and any unreacted starting material due to hydrogen bonding.[9]

Functional Group Characteristic Absorption (cm⁻¹) Notes
Carboxylic Acid O-H 2500-3300 (broad)Present in both product and starting material.
Ester C=O ~1760Should be present in the product.
Carboxylic Acid C=O 1680-1700Present in both product and starting material.
Phenolic O-H 3300-3500 (broad)Should be absent or minimal in the pure product.
Aromatic C=C ~1600, ~1400-1500Present in both product and starting material.
Ester C-O ~1200-1300Present in the product.

Section 3: Experimental Protocols

NMR Sample Preparation
  • Dissolve: Accurately weigh 5-10 mg of your sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • D₂O Shake (Optional): After acquiring the initial spectrum, add one drop of D₂O, shake the tube for about 30 seconds, and re-acquire the spectrum to identify exchangeable protons.

FTIR Sample Preparation (ATR)
  • Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

  • Sample Application: Place a small amount of your solid sample onto the center of the ATR crystal.

  • Apply Pressure: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the spectrum of your sample.

  • Clean Up: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Prepare Stock Solution: Create a dilute solution of your sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Further Dilution: Dilute the stock solution further to a final concentration of 1-10 µg/mL in a solvent system compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Section 4: References

  • BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). Retrieved from --INVALID-LINK--

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

  • ChemicalBook. (n.d.). Acetic anhydride(108-24-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzoic acid, 4-(acetyloxy)-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • BMRB. (n.d.). bmse010135 4-Acetoxy Benzoic Acid. Biological Magnetic Resonance Bank. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Acetic acid(64-19-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from --INVALID-LINK--

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from --INVALID-LINK--

  • BenchChem. (2025). troubleshooting guide for scaling up 4-methoxybenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). how to increase the purity of 4-Amino-2-(methylthio)benzoic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 4-Dimethylamino benzoic acid-d6. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Help with purification of benzoic acid by extraction. Details below. r/chemhelp. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Acetylbenzoic acid(586-89-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-acetamidobenzoic acid(556-08-1) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 4-(Hydroxymethyl)benzoic acid. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzoic acid, m-acetoxy. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from --INVALID-LINK--

  • MassBank. (2017). Benzoic acids and derivatives. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • University of Wisconsin - Madison. (2020). NMR Spectroscopy. Hans Reich NMR Collection. Retrieved from --INVALID-LINK--

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from --INVALID-LINK--

  • YouTube. (2023). nmr of benzoic acid, #nmr , #spectroscopy, #organic , #chemistry, #mass, #organicchemistry, #views. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 4-(Hydroxymethyl)benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from --INVALID-LINK--

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

References

Stability issues of 4-(Acetoxymethyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-(Acetoxymethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We will explore the underlying causes of instability and provide actionable troubleshooting strategies and validated protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here are answers to the most common questions we receive regarding the stability of this compound.

Q1: I've dissolved this compound in my aqueous buffer, and I'm seeing a loss of the parent compound over time. What is happening?

A1: You are most likely observing hydrolysis of the acetoxymethyl ester. This compound is a benzyl ester, which is susceptible to cleavage by water, especially under non-neutral pH conditions.[1] This reaction breaks the ester bond, resulting in the formation of two degradation products: 4-(Hydroxymethyl)benzoic acid and acetic acid.

Q2: What is the primary degradation product I should look for?

A2: The primary degradation product is 4-(Hydroxymethyl)benzoic acid.[2][3][4] You can detect this using standard analytical techniques like HPLC, where it will appear as a new, more polar peak compared to the parent compound.

Q3: At what pH is this compound most stable?

A3: Esters are typically most stable in a slightly acidic pH range, generally between pH 4 and 6. Both strongly acidic and, more significantly, alkaline (basic) conditions will catalyze hydrolysis and accelerate the degradation of the compound.[5][6] The rate of hydrolysis increases significantly at pH values above 7.[6][7]

Q4: How does temperature affect the stability of my solution?

A4: As with most chemical reactions, the rate of hydrolysis increases with temperature. To maximize the shelf-life of your solution, it should be stored at low temperatures (e.g., 2-8°C or frozen at -20°C) and protected from frequent freeze-thaw cycles.[8]

Q5: Can my choice of solvent impact the stability?

A5: Absolutely. The presence of water is required for hydrolysis. While this compound may require an organic co-solvent for initial dissolution, using a higher proportion of a polar aprotic solvent (like DMSO or DMF) and minimizing the aqueous component can slow down degradation. However, ensure the chosen solvent system is compatible with your downstream application.

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving specific stability problems during your experiments.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Rapid loss of parent compound within hours of preparation. High pH of the solution: The buffer or solution pH is likely neutral or alkaline (> pH 7), which strongly catalyzes ester hydrolysis.[6]1. Verify pH: Immediately measure the pH of your solution. 2. Adjust Buffer: If possible, switch to a buffer system that maintains a pH between 4 and 6. Acetate or citrate buffers are common choices. 3. Fresh Preparation: Always prepare solutions fresh before use.
An unknown peak appears and grows over time in my HPLC chromatogram. Formation of a degradation product: This is almost certainly the hydrolysis product, 4-(Hydroxymethyl)benzoic acid.[2]1. Confirm Identity: If available, run a standard of 4-(Hydroxymethyl)benzoic acid to confirm the retention time via co-elution. 2. LC-MS Analysis: Use mass spectrometry to confirm the mass of the degradant peak (Expected M.W. of 4-(Hydroxymethyl)benzoic acid is ~152.15 g/mol ).
Inconsistent results between experimental replicates. Variable solution age or storage: Differences in the time between solution preparation and use, or inconsistent storage temperatures, can lead to varying levels of degradation.1. Standardize Protocol: Implement a strict protocol where all solutions are prepared at the same time and stored under identical conditions (temperature, light exposure).[9] 2. Use Timepoints: For long experiments, consider taking a T=0 sample for analysis to establish a baseline for each replicate.
Low yield or incomplete reaction when using the compound as a reactant. Degradation prior to reaction: The compound may have degraded in the reaction solution before your intended reaction could proceed to completion.1. Analyze Starting Material: Run an HPLC analysis of your solution immediately before starting the reaction to quantify the amount of intact parent compound. 2. Optimize Reaction Conditions: If the reaction requires basic conditions, consider strategies to minimize exposure time, such as adding the compound last or running the reaction at a lower temperature.

Part 3: The Chemistry of Degradation

Understanding the mechanism of degradation is key to preventing it. The primary stability issue for this compound is hydrolysis.

Hydrolysis: The Main Degradation Pathway

Ester hydrolysis is the cleavage of an ester bond by reaction with water. This reaction can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically the faster and more problematic pathway for esters. The hydroxide ion (OH⁻) is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the resulting carboxylic acid is deprotonated to a carboxylate, which is unreactive toward the alcohol.[1]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This reaction is reversible.[1]

The diagram below illustrates the primary hydrolysis pathway.

G cluster_reactants Reactants cluster_products Degradation Products parent This compound product1 4-(Hydroxymethyl)benzoic acid parent->product1  Hydrolysis (H⁺ or OH⁻ catalyst) water Water (H₂O) product2 Acetic Acid

Caption: Primary hydrolysis pathway of this compound.

Part 4: Key Experimental Protocols

Adhering to validated protocols is essential for generating reliable and reproducible data.

Protocol 4.1: Preparation and Handling of Stock Solutions

This protocol minimizes degradation during routine solution preparation.

  • Solvent Selection: Choose a suitable solvent. For a 10 mM stock, DMSO is often a good choice.

  • Weighing: Accurately weigh the required amount of this compound in a clean vial.

  • Dissolution: Add the calculated volume of solvent (e.g., DMSO) to the vial. Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: When preparing aqueous working solutions from the stock, add the stock solution to your pre-chilled, pH-adjusted buffer (ideally pH 4-6). Prepare only the volume needed for the immediate experiment.

Protocol 4.2: Conducting a Forced Degradation Study

A forced degradation study is a systematic way to assess the stability of a compound under various stress conditions. This is a critical step in drug development as outlined by regulatory agencies.[10]

Objective: To identify the degradation products and degradation pathways of this compound.

Workflow Diagram:

G cluster_conditions Stress Conditions start Start: Prepare 1 mg/mL Solution stress Aliquot & Apply Stress Conditions start->stress acid Acidic (e.g., 0.1M HCl, 60°C) stress->acid base Basic (e.g., 0.1M NaOH, RT) stress->base oxid Oxidative (e.g., 3% H₂O₂, RT) stress->oxid thermal Thermal (e.g., 60°C in solution) stress->thermal photo Photolytic (e.g., ICH light exposure) stress->photo control Control (Solvent, RT, protected from light) stress->control sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis report Identify Degradants & Calculate % Degradation analysis->report end End report->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the solution 1:1 with 0.2 M NaOH. Keep at room temperature (this reaction is often very fast).

    • Oxidation: Mix the solution 1:1 with 6% H₂O₂. Keep at room temperature.

    • Thermal: Incubate the solution at 60°C, protected from light.

    • Control: Keep the solution at room temperature, protected from light.

  • Time Points: Take samples from each condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[11]

  • Evaluation: Calculate the percentage of the parent compound remaining and identify the major degradation products using UV spectra and mass spectrometry.[10]

Part 5: Decision Tree for Troubleshooting

Use this logical guide to quickly diagnose stability issues.

G start Unexpected Degradation Observed q1 Is the solution pH > 6? start->q1 a1_yes High pH is accelerating hydrolysis. Lower pH to 4-6 using a suitable buffer. q1->a1_yes Yes q2 Was the solution stored at > 8°C or for an extended time? q1->q2 No a2_yes Thermal degradation is likely. Store aliquots at -20°C and prepare fresh. q2->a2_yes Yes q3 Is the solvent primarily aqueous? q2->q3 No a3_yes High water content promotes hydrolysis. If possible, increase organic co-solvent percentage. q3->a3_yes Yes a3_no Review experimental setup for other catalysts (e.g., metal ions, enzymatic activity). Consider stabilizers. q3->a3_no No

Caption: Troubleshooting decision tree for unexpected degradation.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-(Acetoxymethyl)benzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 4-(Acetoxymethyl)benzoic acid, a crucial building block in the synthesis of various compounds, is no exception. Its purity directly impacts the safety, efficacy, and stability of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the comprehensive purity assessment of this compound, grounded in scientific principles and practical expertise.

The Central Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a molecule like this compound, which possesses a carboxylic acid moiety and an ester group, reversed-phase HPLC (RP-HPLC) is the method of choice.

The "Why" Behind the Method: A Mechanistic Perspective

The selection of an RP-HPLC method is a deliberate choice rooted in the physicochemical properties of this compound. The nonpolar nature of the C18 stationary phase provides a hydrophobic environment. The analyte, being moderately polar, will partition between this stationary phase and a polar mobile phase. By carefully controlling the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, we can achieve differential retention of the main compound and its potential impurities.

The acidity of the mobile phase is a critical parameter. To ensure the carboxylic acid group of this compound and related acidic impurities are in their non-ionized (protonated) form, the pH of the mobile phase is typically maintained at a low level (around pH 2-3) using an acidic modifier like formic acid, acetic acid, or phosphoric acid.[1][2] This "ion suppression" technique increases the hydrophobicity of the acidic analytes, leading to better retention and improved peak shape on the reversed-phase column.[3]

A Validated RP-HPLC Protocol for this compound

This protocol is designed to be a self-validating system, adhering to principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6]

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point. Newer technologies with smaller particle sizes (e.g., sub-2 µm) can offer faster analysis times and higher efficiency, as permitted by updated USP and European Pharmacopoeia guidelines.[7][8]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent at a concentration of approximately 1.0 mg/mL. Prepare working standards by appropriate dilution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm (based on the UV absorbance maximum of the benzoic acid chromophore)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    25.1 30

    | 30 | 30 |

4. System Suitability: Before sample analysis, the system's performance must be verified. This is achieved by injecting the standard solution multiple times and assessing parameters like retention time repeatability (RSD ≤ 1.0%), peak area precision (RSD ≤ 2.0%), theoretical plates (N ≥ 2000), and tailing factor (T ≤ 2.0), in line with ICH and USP guidelines.[4][5]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve This compound Autosampler Autosampler (Injection) Sample->Autosampler Standard Prepare Reference Standard Solution Standard->Autosampler MobilePhase Prepare Mobile Phases A and B Pump Pump (Gradient Elution) MobilePhase->Pump Column C18 Column (Separation) Autosampler->Column Pump->Column Detector UV Detector (Detection at 235 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report (% Area Normalization) Integration->Report

Caption: Workflow for the purity analysis of this compound by RP-HPLC.

Beyond the Column: Alternative and Complementary Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that separate compounds based on different principles.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particle sizes. This results in significantly faster analysis times, improved resolution, and higher sensitivity. The fundamental separation principles are the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. For high-throughput screening or in-process controls, UPLC offers a significant advantage in speed without compromising data quality.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC or UPLC with a mass spectrometer provides an unparalleled level of specificity. While a UV detector identifies compounds based on their light absorption, a mass spectrometer identifies them based on their mass-to-charge ratio (m/z). This is invaluable for:

  • Peak Identification: Confirming the identity of the main peak as this compound.

  • Impurity Characterization: Providing mass information for unknown impurity peaks, which is the first step in their structural elucidation. Potential impurities could include 4-hydroxybenzoic acid (hydrolysis product) or residual starting materials.[9]

  • Enhanced Sensitivity: For trace-level impurities that may not be readily detectable by UV, MS can offer significantly lower detection limits.[10]

Gas Chromatography (GC)

For volatile impurities that may not be amenable to HPLC analysis, Gas Chromatography is a suitable alternative. A derivatization step might be necessary to increase the volatility of the acidic analyte. While less common for a compound like this compound, it could be employed to detect residual solvents from the synthesis process.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simpler, qualitative technique that can be used for rapid screening.[9] It is particularly useful for monitoring the progress of a reaction or for a quick purity check. By spotting the sample on a silica plate and developing it with an appropriate solvent system, one can visually assess the presence of impurities. While not quantitative, it provides a fast and inexpensive preliminary assessment.

Comparative Performance Analysis

The following table provides a comparative overview of these techniques for the purity analysis of this compound, based on typical performance characteristics.

ParameterHPLC (UV Detection)UPLC (UV Detection)LC-MSGC (FID Detection)TLC
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningLiquid-Solid Partitioning & Mass-to-Charge RatioGas-Solid/Liquid PartitioningLiquid-Solid Adsorption
Resolution HighVery HighVery HighHigh to Very HighLow to Medium
Sensitivity (LOD/LOQ) Good (ng range)Very Good (pg-ng range)Excellent (pg-fg range)Good (ng range)Moderate (µg range)
Quantitation ExcellentExcellentExcellentExcellentSemi-quantitative at best
Analysis Time 15-30 min2-10 min2-15 min10-30 min5-20 min
Specificity GoodGoodExcellentGoodLow
Cost (Instrument) MediumHighVery HighMediumVery Low
Expertise Required MediumMediumHighMediumLow
Best For Routine QC, Purity Assay, Impurity ProfilingHigh-throughput analysis, Improved ResolutionImpurity Identification, Trace Analysis, Structure ElucidationVolatile Impurities, Residual SolventsReaction Monitoring, Rapid Screening

Conclusion: An Integrated Approach to Purity Assurance

For the definitive purity analysis of this compound, a well-validated RP-HPLC method remains the cornerstone. It provides the accuracy, precision, and robustness required for quality control in a regulated environment. However, for a truly comprehensive understanding of a sample's purity profile, especially during process development and for impurity characterization, an integrated approach is superior.

The speed and resolution of UPLC can significantly enhance throughput. The specificity of LC-MS is indispensable for identifying unknown impurities and confirming the structure of the main component. Techniques like GC and TLC serve as valuable orthogonal tools for specific applications. By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and safety of their materials.

References

A Researcher's Guide to Purity Assessment of 4-(Acetoxymethyl)benzoic Acid via Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and organic synthesis, establishing the purity of a compound is a cornerstone of quality and safety. For crystalline solids like 4-(Acetoxymethyl)benzoic acid, a key intermediate in various synthetic pathways, melting point determination stands as a rapid, reliable, and cost-effective preliminary test for purity. This guide provides an in-depth comparison of melting point analysis for a synthesized batch of this compound against a certified reference standard, grounded in established scientific principles and pharmacopeial standards.

The Science of Melting: More Than Just a Phase Change

The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which the solid phase transitions into a liquid phase at atmospheric pressure.[1] This transition is sharp for a pure substance, often occurring within a narrow range of 0.5–1°C.[2][3] The underlying principle for its use in purity assessment is the phenomenon of melting point depression.[2][4]

Impurities present in a crystalline lattice disrupt the uniform intermolecular forces, effectively weakening the structure.[2][5][6] Consequently, less thermal energy is required to break down the crystal lattice, resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[2][3][5][7][8] Therefore, a sharp melting range that is in close agreement with the value for a pure reference standard is a strong indicator of high purity.

Comparative Analysis: Ideal vs. Real-World Sample

To illustrate this principle, consider the hypothetical data below for three samples of this compound. The expected melting point for the pure compound is a critical benchmark. While a definitive published value for this compound can vary, for the purpose of this guide, we will assume a reference melting point of 165-167°C for a highly purified sample.

Sample IDDescriptionObserved Melting Range (°C)Interpretation
REF-STD-001 Certified Reference Standard (>99.9% purity)165.5 - 166.8Sharp melting range, indicative of high purity.
SYN-BATCH-001 Newly Synthesized Batch (Unpurified)158.2 - 163.5Broad and depressed melting range, suggesting the presence of impurities.
SYN-BATCH-002 Recrystallized Batch164.9 - 166.2Sharper and elevated melting range compared to the unpurified batch, indicating successful purification.

This data clearly demonstrates how the melting range provides a semi-quantitative measure of purity. The unpurified batch exhibits a significant depression and broadening, while the recrystallized batch shows a marked improvement, approaching the characteristics of the reference standard.

Workflow for Accurate Melting Point Determination

A robust and reproducible melting point determination hinges on a meticulous experimental workflow. The following diagram and protocol, aligned with the United States Pharmacopeia (USP) General Chapter <741>, outlines the critical steps.[9][10]

MeltingPointWorkflow Figure 1: Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis & Interpretation A Dry Sample Thoroughly B Grind to a Fine Powder A->B C Pack Capillary Tube (2-4 mm height) B->C F Insert Capillary Tube C->F D Select Appropriate Melting Point Apparatus E Calibrate with Certified Reference Standards D->E E->D Verification G Rapidly Heat to ~15-20°C Below Expected M.P. F->G H Heat Slowly (1-2°C/min) Near M.P. G->H I Record T1: First Liquid Droplet H->I J Record T2: All Solid Melts I->J K Calculate Melting Range (T2 - T1) J->K L Compare with Reference Standard K->L M Assess Purity L->M

Caption: Workflow for Purity Assessment via Melting Point.

Detailed Experimental Protocol

This protocol details the steps for determining the melting point of a synthesized batch of this compound using the capillary method, a technique widely recognized for its accuracy and simplicity.[11][12]

I. Instrument Calibration:

  • Objective: To ensure the accuracy of the melting point apparatus's thermometer.[3][13]

  • Procedure:

    • Select at least two USP Melting Point Reference Standards that bracket the expected melting point of this compound (e.g., Vanillin: 81-83°C, Caffeine: 235-237.5°C).[9][14]

    • Determine the melting point of each reference standard using the procedure outlined below.

    • The observed melting points should fall within the certified range for each standard. If not, the apparatus requires adjustment or servicing.[13]

    • Calibration should be performed at regular intervals (e.g., monthly) and after any maintenance.[14]

II. Sample Preparation:

  • Objective: To prepare a uniform sample that allows for consistent heat transfer.[1][15][16]

  • Procedure:

    • Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.[1][12] If necessary, dry the sample in a desiccator.[16]

    • Place a small amount of the sample on a watch glass and grind it into a fine, uniform powder using a spatula or glass rod.[1][17] This ensures efficient and even heat transfer.[16]

    • Press the open end of a capillary tube (sealed at one end) into the powder until a small amount of sample enters the tube.[11][12]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[11][12] Repeat until the packed sample height is between 2-4 mm.[1] An excessive sample amount can lead to an artificially broad melting range.[12]

III. Melting Point Measurement:

  • Objective: To accurately observe and record the melting range of the sample.

  • Procedure:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[11][12]

    • If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.[3]

    • Decrease the heating rate to 1-2°C per minute.[1][18] A rapid heating rate near the melting point is a common source of error, leading to an artificially high and broad melting range.[15][18][19]

    • Observe the sample carefully through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears. This is the lower limit of the melting range.[3][5]

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts completely. This is the upper limit of the melting range.[3][5]

    • For robust results, it is recommended to analyze three samples of the same material and report the average melting range.[1]

Concluding Remarks

Melting point determination is a powerful, accessible technique that provides critical insights into the purity of crystalline compounds like this compound. When performed with a properly calibrated instrument and meticulous sample preparation, it serves as an invaluable tool in the research and drug development workflow. A narrow melting range, in close agreement with a pure reference standard, provides a high degree of confidence in the sample's purity, guiding subsequent purification steps and analytical characterization.

References

A Comparative Guide to Protecting Groups for Benzoic Acid: Spotlight on the 4-(Acetoxymethyl)benzyl (AcmOBz) Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. Benzoic acid and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. Consequently, the effective protection of their carboxylic acid functionality is a frequent challenge. This guide provides an in-depth comparison of the 4-(acetoxymethyl)benzyl (AcmOBz) protecting group with traditional choices such as methyl, ethyl, and benzyl esters for the protection of benzoic acid. We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance data that inform the strategic selection of a protecting group.

The Imperative for Orthogonal Protection Strategies

Modern synthetic chemistry often demands the differential protection of multiple functional groups within a single molecule. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and removable under specific, mild conditions that do not affect other parts of the molecule.[1] This principle of "orthogonal protection" allows for the selective deprotection of one group while others remain intact, a cornerstone of complex molecular architecture.[2][3]

Simple alkyl esters, like methyl and ethyl esters, are readily prepared via Fischer esterification but typically require harsh basic or acidic conditions for cleavage, limiting their compatibility with sensitive substrates.[4] Benzyl esters offer the advantage of cleavage under neutral conditions via catalytic hydrogenolysis, providing a degree of orthogonality.[5][6] However, the need for a heterogeneous catalyst and a hydrogen atmosphere can be problematic for molecules containing other reducible functional groups, such as alkenes or alkynes.

The 4-(acetoxymethyl)benzyl ester emerges as a sophisticated alternative, offering a unique two-stage deprotection mechanism that enhances its orthogonality and utility in complex synthetic routes.

The 4-(Acetoxymethyl)benzyl (AcmOBz) Group: A Closer Look

The AcmOBz protecting group is a substituted benzyl ester. Its true value lies in its tiered lability. The ester contains an acetoxy group that can be selectively cleaved under exceptionally mild, enzymatic conditions to unmask a hydroxymethyl group. This transformation alters the electronic properties of the benzyl group, priming it for a subsequent, facile cleavage.

Protection of Benzoic Acid with the AcmOBz Group

Experimental Protocol: Synthesis of 4-(Acetoxymethyl)benzyl benzoate

  • Preparation of the Benzoate Salt: To a solution of benzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 1 hour.

  • Synthesis of 4-(Bromomethyl)phenyl acetate: This reagent can be synthesized from 4-(hydroxymethyl)phenol by acetylation followed by bromination of the benzylic alcohol.

  • Esterification: Add 4-(bromomethyl)phenyl acetate (1.1 eq) to the potassium benzoate solution. Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired 4-(acetoxymethyl)benzyl benzoate.

Deprotection: A Two-Stage Orthogonal Cleavage

The hallmark of the AcmOBz group is its sequential deprotection, which provides an additional layer of orthogonality.

Stage 1: Enzymatic Deacetylation

The acetoxy group can be selectively removed by a lipase, such as Candida antarctica lipase B (CALB), under neutral pH and room temperature conditions.[7][8] This enzymatic hydrolysis is highly specific for the ester functionality and does not affect other protecting groups that are sensitive to acidic or basic conditions, or hydrogenolysis.[9][10]

Stage 2: Cleavage of the 4-(Hydroxymethyl)benzyl Ester

The product of the enzymatic deprotection is a 4-(hydroxymethyl)benzyl ester. This electron-rich benzyl ester is now "armed" and significantly more labile than a standard benzyl ester. It can be cleaved under milder conditions, such as treatment with a mild acid or through a 1,6-elimination mechanism under neutral or slightly basic conditions.

Experimental Protocol: Two-Stage Deprotection of 4-(Acetoxymethyl)benzyl benzoate

Stage 1: Enzymatic Deacetylation

  • Enzyme Suspension: Suspend immobilized Candida antarctica lipase B (e.g., Novozym 435) in a phosphate buffer solution (pH 7.2).

  • Hydrolysis: Add a solution of 4-(acetoxymethyl)benzyl benzoate in a minimal amount of a water-miscible organic co-solvent (e.g., THF or acetone) to the enzyme suspension.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the deacetylation by TLC or LC-MS.

  • Work-up: Upon completion, filter off the immobilized enzyme (which can often be washed and reused). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the 4-(hydroxymethyl)benzyl benzoate.

Stage 2: Cleavage of the Benzyl Ester

  • Acid-Catalyzed Cleavage: Dissolve the 4-(hydroxymethyl)benzyl benzoate in a suitable solvent (e.g., dichloromethane) and treat with a mild acid, such as 10% trifluoroacetic acid (TFA), at room temperature.[11]

  • Reaction Monitoring: Monitor the cleavage by TLC until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the layers and acidify the aqueous layer to precipitate the benzoic acid. Extract the benzoic acid with an organic solvent and dry to obtain the final product.

Comparative Analysis with Other Protecting Groups

To provide a clear perspective, the following table summarizes the key characteristics of the AcmOBz group in comparison to standard protecting groups for benzoic acid.

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantagesOrthogonality
Methyl/Ethyl Ester Fischer Esterification (Acid catalyst, alcohol)Strong acid or base hydrolysisSimple to introduce, inexpensive reagents.Harsh deprotection conditions, not suitable for sensitive substrates.Low
Benzyl (Bn) Ester Benzyl bromide, baseCatalytic hydrogenolysis (H₂, Pd/C); Strong acids (HF, TFMSA)[5]Cleavable under neutral conditions, stable to many reagents.Requires specialized equipment for hydrogenation, catalyst can be poisoned, not compatible with reducible groups.[12]Moderate
tert-Butyl (tBu) Ester Isobutylene, acid catalystStrong acid (e.g., TFA)Stable to basic and nucleophilic conditions.Requires strong acid for cleavage.Moderate
4-(Acetoxymethyl)benzyl (AcmOBz) Ester 4-(Bromomethyl)phenyl acetate, base1. Lipase (neutral pH) 2. Mild acid or baseTwo-stage deprotection offers high orthogonality, very mild initial deprotection step.More complex to synthesize the protecting group reagent, adds two steps for deprotection.High

Visualizing the Synthetic Strategy

The following diagrams illustrate the protection and deprotection pathways, highlighting the unique features of the AcmOBz group.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Benzoic_Acid Benzoic Acid K2CO3 K₂CO₃ Protected_Benzoic_Acid 4-(Acetoxymethyl)benzyl benzoate Benzoic_Acid->Protected_Benzoic_Acid  K₂CO₃, 4-(Bromomethyl)phenyl acetate AcmOBz-Br 4-(Bromomethyl)phenyl acetate Deprotected_Step1 4-(Hydroxymethyl)benzyl benzoate Protected_Benzoic_Acid->Deprotected_Step1  Lipase, pH 7.2 Final_Product Benzoic Acid Deprotected_Step1->Final_Product  Mild Acid (e.g., TFA)

Figure 1: Workflow for the protection and two-stage deprotection of benzoic acid using the 4-(acetoxymethyl)benzyl (AcmOBz) group.

Orthogonality_Concept cluster_selective_deprotection Selective Deprotection Pathways Molecule Complex Molecule with Multiple Protecting Groups COOH-AcmOBz OH-TBDMS NH₂-Boc Deprotect_AcmOBz Lipase, pH 7.2 (cleaves Acm) Molecule:f0->Deprotect_AcmOBz Deprotect_TBDMS TBAF Molecule:f1->Deprotect_TBDMS Deprotect_Boc TFA Molecule:f2->Deprotect_Boc Intermediate Intermediate Deprotect_AcmOBz->Intermediate Reveals -CH₂OH Product_TBDMS Product_TBDMS Deprotect_TBDMS->Product_TBDMS Reveals -OH Product_Boc Product_Boc Deprotect_Boc->Product_Boc Reveals -NH₂ Final_Cleavage Cleaves benzyl ester Intermediate->Final_Cleavage Mild Acid

Figure 2: Illustration of the orthogonality of the AcmOBz group in a molecule with other common protecting groups.

Conclusion: Strategic Application of the AcmOBz Group

The 4-(acetoxymethyl)benzyl protecting group offers a sophisticated and highly orthogonal strategy for the protection of benzoic acid. Its key advantage lies in the mild, enzyme-mediated first deprotection step, which is compatible with a wide array of sensitive functional groups. While the synthesis of the protecting group reagent is more involved than for simple esters, the enhanced orthogonality can be invaluable in the synthesis of complex molecules where other protecting groups lack the required selectivity. For researchers in drug development and complex natural product synthesis, the AcmOBz group represents a powerful tool to navigate the challenges of multi-step synthetic campaigns, ultimately enabling the efficient construction of intricate molecular targets.

References

A Comparative Guide to Alternative Syntheses of 4-(Acetoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and materials science, 4-(Acetoxymethyl)benzoic acid serves as a crucial bifunctional building block. Its unique structure, featuring a carboxylic acid and a protected primary alcohol, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and functional polymers. The traditional synthesis of this compound is often a multi-step process, and the efficiency of the overall synthetic route is a critical consideration. This guide provides an in-depth comparison of alternative methods for the synthesis of this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most appropriate method for a given application.

Introduction to the Synthetic Challenge

The synthesis of this compound presents the challenge of selectively functionalizing one of two methyl groups on a starting material like p-xylene, or protecting a hydroxymethyl group while a carboxylic acid is present. The ideal synthetic route should be high-yielding, utilize readily available and cost-effective starting materials, and involve straightforward, scalable, and environmentally benign procedures. This guide will explore three distinct and viable synthetic strategies, each with its own merits and drawbacks.

Method 1: The Conventional Two-Step Approach from 4-(Hydroxymethyl)benzoic Acid

This is the most direct and often first-considered route, starting from the commercially available 4-(Hydroxymethyl)benzoic acid. The synthesis involves a single transformation: the acetylation of the primary alcohol.

Rationale and Mechanistic Insight

The acetylation of an alcohol is a fundamental esterification reaction. In this case, the nucleophilic hydroxyl group of 4-(Hydroxymethyl)benzoic acid attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine, or a strong acid.

Base-Catalyzed Mechanism: Pyridine serves a dual role: it acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate, and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Acid-Catalyzed Mechanism: A strong acid, like sulfuric acid, protonates the carbonyl oxygen of acetic anhydride, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.

Experimental Protocol (with Pyridine)
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(Hydroxymethyl)benzoic acid (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5 eq) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to a pH of 2-3.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Workflow Diagram

Method 1 Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-(Hydroxymethyl)benzoic Acid ReactionStep Acetylation (0°C to RT, 2-4h) Start->ReactionStep Reagents Acetic Anhydride, Pyridine Reagents->ReactionStep Quench Quench with ice-water ReactionStep->Quench Acidify Acidify with HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallization (Ethanol/Water) Filter->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for the acetylation of 4-(Hydroxymethyl)benzoic acid.

Method 2: A Modern Catalytic Approach from p-Xylene

This innovative two-step method starts from the inexpensive bulk chemical, p-xylene, and employs a selective oxidation using a metal-organic framework (MOF) catalyst, followed by the conventional acetylation.

Rationale and Mechanistic Insight

The key to this route is the selective mono-oxidation of one of the two methyl groups of p-xylene to a hydroxymethyl group, while the other is oxidized to a carboxylic acid. This is achieved using a copper-based MOF (Cu-MOF) catalyst and hydrogen peroxide as a mild oxidant.[1] The porous structure and the nature of the active copper sites within the MOF are crucial for this high selectivity, preventing over-oxidation to terephthalic acid.[2] The proposed mechanism involves the activation of H₂O₂ by the Cu-MOF to generate reactive oxygen species that selectively attack the C-H bonds of the methyl groups.[2]

Experimental Protocols

Step 1: One-Pot Oxidation of p-Xylene to 4-(Hydroxymethyl)benzoic Acid [1]

  • Catalyst and Reagents: To a round-bottom flask, add Cu-MOF (see reference for preparation), acetonitrile, and p-xylene (1.0 eq).

  • Oxidation: Add 30% hydrogen peroxide (approx. 8 eq) to the mixture.

  • Reaction: Stir the reaction at 30 °C for 5 hours.

  • Isolation: After the reaction, cool the mixture, and separate the catalyst by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield 4-(Hydroxymethyl)benzoic acid.

Step 2: Acetylation of 4-(Hydroxymethyl)benzoic Acid

The product from Step 1 is then acetylated using the protocol described in Method 1.

Workflow Diagram

Method 2 Workflow cluster_step1 Step 1: Selective Oxidation cluster_step2 Step 2: Acetylation StartXylene p-Xylene ReactionOx Oxidation (30°C, 5h) StartXylene->ReactionOx ReagentsOx Cu-MOF, H₂O₂, Acetonitrile ReagentsOx->ReactionOx Intermediate 4-(Hydroxymethyl)benzoic Acid ReactionOx->Intermediate ReactionAc Acetylation (0°C to RT, 2-4h) Intermediate->ReactionAc ReagentsAc Acetic Anhydride, Pyridine ReagentsAc->ReactionAc Product This compound ReactionAc->Product

Caption: Two-step synthesis of this compound from p-xylene.

Method 3: Synthesis from 4-Methylbenzoic Acid via Side-Chain Bromination

This route begins with 4-methylbenzoic acid (p-toluic acid) and proceeds through a two-step sequence involving a free-radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with an acetate source.

Rationale and Mechanistic Insight

Step 1: Free-Radical Bromination: The benzylic C-H bonds of the methyl group are weaker than other C-H bonds in the molecule, making them susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical, which then reacts with bromine to form the product and a bromine radical, propagating the chain reaction.

Step 2: Nucleophilic Substitution: The resulting 4-(bromomethyl)benzoic acid is an excellent substrate for SN2 reactions due to the primary nature of the benzylic bromide. The acetate ion, typically from a salt like potassium acetate, acts as the nucleophile, displacing the bromide ion to form the desired ester.

Experimental Protocols

Step 1: Free-Radical Bromination of 4-Methylbenzoic Acid [3][4]

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1-1.2 eq), and a catalytic amount of AIBN or benzoyl peroxide in a suitable solvent like carbon tetrachloride or chlorobenzene.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The reaction can be initiated by visible light if a photolamp is used.

  • Work-up: Cool the reaction mixture to room temperature, which will cause the succinimide byproduct to precipitate. Filter off the succinimide.

  • Isolation: The filtrate is washed with water to remove any remaining succinimide and then dried. The solvent is removed under reduced pressure to yield the crude 4-(bromomethyl)benzoic acid, which can be purified by recrystallization.

Step 2: Nucleophilic Substitution with Acetate

  • Reaction Mixture: Dissolve the 4-(bromomethyl)benzoic acid (1.0 eq) from the previous step in a polar aprotic solvent such as DMF. Add potassium acetate (1.2-1.5 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Workflow Diagram

Method 3 Workflow cluster_step1_brom Step 1: Bromination cluster_step2_sub Step 2: Substitution StartToluic 4-Methylbenzoic Acid ReactionBrom Radical Bromination (Reflux, 1-2h) StartToluic->ReactionBrom ReagentsBrom NBS, AIBN, Chlorobenzene ReagentsBrom->ReactionBrom IntermediateBrom 4-(Bromomethyl)benzoic Acid ReactionBrom->IntermediateBrom ReactionSub SN2 Substitution (60-80°C, 4-6h) IntermediateBrom->ReactionSub ReagentsSub Potassium Acetate, DMF ReagentsSub->ReactionSub Product This compound ReactionSub->Product

Caption: Two-step synthesis of this compound from 4-methylbenzoic acid.

Comparative Analysis of Synthetic Routes

ParameterMethod 1: Conventional AcetylationMethod 2: From p-Xylene via CatalysisMethod 3: From 4-Methylbenzoic Acid
Starting Material 4-(Hydroxymethyl)benzoic acidp-Xylene4-Methylbenzoic acid
Number of Steps 122
Key Reagents Acetic anhydride, Pyridine/H₂SO₄Cu-MOF, H₂O₂, Acetic anhydrideNBS, AIBN, Potassium acetate
Overall Yield High (typically >90%)Very High (Overall ~85-92%)[1]Good (Overall ~70-80%)[3]
Scalability Readily scalablePotentially scalable, dependent on catalyst availability and costReadily scalable
Cost-Effectiveness Moderate (starting material is more expensive)Potentially very high (starts from a cheap commodity chemical)High (starting material is relatively inexpensive)
Environmental Impact Moderate (use of pyridine)Greener (mild conditions, H₂O₂ as oxidant), but requires catalyst synthesisModerate (use of halogenated solvents in some protocols)
Key Advantages Direct, high-yielding final stepUtilizes a very cheap starting material, innovative catalytic stepGood yields, avoids direct oxidation of the methyl group
Key Disadvantages More expensive starting materialRequires synthesis and handling of a specific MOF catalystTwo-step process, involves a brominated intermediate

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the researcher or organization, including scale, cost considerations, and available expertise.

  • Method 1 is the most straightforward and is ideal for small-scale laboratory preparations where the cost of the starting material is not a primary concern and a quick, high-yielding final step is desired.

  • Method 2 represents a cutting-edge, potentially more economical approach for larger-scale production, provided that the Cu-MOF catalyst can be prepared or sourced cost-effectively and recycled efficiently. Its use of a mild oxidant and ambient conditions makes it an attractive "green" alternative.[1]

  • Method 3 offers a robust and reliable two-step sequence from a readily available starting material. It is a good compromise between cost and complexity and is well-suited for medicinal chemistry applications where a dependable supply of the intermediate is required.

Ultimately, each method provides a viable pathway to the target molecule. By understanding the underlying chemistry and practical considerations of each, researchers can make an informed decision to best suit their synthetic goals.

References

A Senior Application Scientist's Guide to Acylating Agents for 4-Hydroxybenzoic Acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the esterification of 4-hydroxybenzoic acid is a foundational reaction, pivotal for synthesizing a range of valuable compounds, including parabens, liquid crystal polymers, and other specialty chemicals.[1] The choice of acylating agent is a critical decision point in the synthetic workflow, directly influencing reaction efficiency, yield, purity, and overall process economy. This guide provides an in-depth, data-driven comparison of common acylating agents for the esterification of 4-hydroxybenzoic acid, offering field-proven insights to inform your experimental design.

The Chemistry of Acylation: More Than Just Ester Formation

The acylation of 4-hydroxybenzoic acid can proceed via two primary pathways: esterification of the carboxylic acid group or acylation of the phenolic hydroxyl group. This guide will focus on the latter, a reaction that yields 4-acetoxybenzoic acid and its analogs, key intermediates in various industrial syntheses.

The core of this transformation involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of the acylating agent. The efficacy of this reaction is a delicate interplay between the reactivity of the acylating agent, the reaction conditions (catalyst, solvent, temperature), and the potential for side reactions.

A Head-to-Head Comparison of Acylating Agents

The selection of an acylating agent is a trade-off between reactivity, cost, safety, and the nature of the desired product. Here, we compare the most common choices: acetic anhydride and acetyl chloride.

Acylating AgentStructureReactivityByproductCostSafety Considerations
Acetic Anhydride (CH₃CO)₂OModerateAcetic AcidLowerLachrymatory, corrosive
Acetyl Chloride CH₃COClHighHydrogen ChlorideHigherHighly corrosive, moisture-sensitive, releases HCl gas

Expert Insights:

  • Acetyl chloride is the more reactive of the two, often leading to faster reaction times.[2] This heightened reactivity, however, can be a double-edged sword. It can lead to lower selectivity and the formation of unwanted byproducts if the reaction is not carefully controlled. The generation of corrosive hydrogen chloride (HCl) gas is a significant drawback, necessitating the use of a fume hood and appropriate acid scavengers (e.g., a tertiary amine base) or aqueous work-up procedures.[2][3]

  • Acetic anhydride offers a milder and often more selective acylation.[2] The byproduct, acetic acid, is less corrosive and more easily removed than HCl.[2] For many applications, especially on a larger scale, the improved safety profile and lower cost of acetic anhydride make it the preferred reagent.[4]

The Crucial Role of the Catalyst: Driving the Reaction Forward

While acylation can proceed without a catalyst, the reaction is often slow. A catalyst is typically employed to enhance the electrophilicity of the acylating agent.

Protic Acid Catalysis

Strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[5] They work by protonating the carbonyl oxygen of the acylating agent, making the carbonyl carbon more susceptible to nucleophilic attack.

G cluster_0 Protic Acid Catalysis AcylatingAgent Acetic Anhydride ProtonatedAgent Protonated Acetic Anhydride (Enhanced Electrophilicity) AcylatingAgent->ProtonatedAgent Protonation ProticAcid H₂SO₄ 4HBA 4-Hydroxybenzoic Acid NucleophilicAttack Nucleophilic Attack by Phenolic -OH Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Product 4-Acetoxybenzoic Acid Intermediate->Product Deprotonation & Elimination ProtonatedAgent4HBA ProtonatedAgent4HBA ProtonatedAgent4HBA->NucleophilicAttack

Caption: Mechanism of protic acid-catalyzed acylation.

Green Alternatives: Heterogeneous Catalysis

To circumvent the corrosive nature and separation challenges associated with strong mineral acids, solid acid catalysts have emerged as a greener alternative.[5] Montmorillonite K10 clay, a type of bentonite clay, has shown excellent catalytic activity in the esterification of 4-hydroxybenzoic acid.[5] These catalysts are environmentally benign, easy to separate from the reaction mixture via simple filtration, and can often be reused, aligning with the principles of green chemistry.[5]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the acylation of 4-hydroxybenzoic acid with acetic anhydride.

Synthesis of 4-Acetoxybenzoic Acid using Acetic Anhydride and Sulfuric Acid

This protocol is a classic and effective method for the synthesis of 4-acetoxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ethanol

  • Deionized water

Procedure:

  • In a small conical flask, combine 2.0 g of dry 4-hydroxybenzoic acid and 3.0 mL of acetic anhydride.[6]

  • Carefully add 1 drop of concentrated sulfuric acid to the mixture and swirl the flask to ensure thorough mixing.[6]

  • Warm the flask on a water bath to approximately 50-60°C, with stirring, for about 15 minutes.[6]

  • Allow the mixture to cool to room temperature.

  • Add 30 mL of cold water to the flask and stir well to precipitate the product.[6]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-acetoxybenzoic acid.[6]

G Reactants Reactants 4-Hydroxybenzoic Acid Acetic Anhydride H₂SO₄ (cat.) Reaction Reaction Warm to 50-60°C 15 minutes Reactants->Reaction Precipitation Precipitation Add cold water Reaction->Precipitation Isolation Isolation Vacuum Filtration Precipitation->Isolation Purification Purification Recrystallization (Ethanol/Water) Isolation->Purification Product Product 4-Acetoxybenzoic Acid Purification->Product

Caption: Experimental workflow for the synthesis of 4-acetoxybenzoic acid.

Characterization and Analysis: Validating Your Product

Confirming the identity and purity of the synthesized 4-acetoxybenzoic acid is a critical step. A combination of techniques should be employed.

Analytical TechniquePurposeExpected Observations
Melting Point Purity assessmentA sharp melting point close to the literature value (189-192 °C) indicates high purity.
Thin-Layer Chromatography (TLC) Purity and reaction monitoringThe product should show a single spot with a different Rf value compared to the starting material (4-hydroxybenzoic acid).[6]
FTIR Spectroscopy Functional group analysisDisappearance of the broad -OH stretch of the carboxylic acid and phenolic group in the starting material, and appearance of a new C=O stretch for the ester.
¹H NMR Spectroscopy Structural elucidationAppearance of a new singlet around δ 2.3 ppm corresponding to the methyl protons of the acetyl group.
HPLC/MEEKC Quantitative purity analysisA single major peak corresponding to the product, allowing for accurate purity determination.[7]

Navigating Potential Side Reactions

While the acylation of the phenolic hydroxyl group is the desired reaction, side reactions can occur, particularly under forcing conditions.

  • Esterification of the Carboxylic Acid: If an alcohol is present as a solvent or impurity, esterification of the carboxylic acid functionality of 4-hydroxybenzoic acid can compete with the acylation of the phenol.

  • Fries Rearrangement: In the presence of a Lewis acid catalyst and at elevated temperatures, the initially formed O-acylated product (an aryl ester) can rearrange to a C-acylated product (an aryl ketone).[8] This is a classic reaction that can complicate the product mixture.

  • Di-acylation: It is possible for acylation to occur at both the hydroxyl and carboxylic acid groups, though this is less common under the conditions described.

Controlling Selectivity:

The key to minimizing side reactions is careful control of the reaction conditions. For selective O-acylation, using a slight excess of the acylating agent and moderate temperatures is generally effective. The choice of catalyst is also critical; protic acids favor O-acylation of the phenol, while conditions promoting the Fries rearrangement should be avoided unless the C-acylated product is desired.[8]

Conclusion: Making an Informed Choice

The choice between acetic anhydride and acetyl chloride for the acylation of 4-hydroxybenzoic acid is context-dependent.

  • For rapid, small-scale syntheses where the subsequent steps are not sensitive to acidic conditions, acetyl chloride can be an excellent choice, often providing high yields in a shorter timeframe.

  • For larger-scale syntheses, or when working with acid-sensitive molecules, the milder nature, lower cost, and improved safety profile of acetic anhydride make it the more prudent and practical option.

The advent of green catalysts like montmorillonite K10 clay also offers a promising avenue for developing more sustainable and environmentally friendly acylation processes. By understanding the interplay between the acylating agent, catalyst, and reaction conditions, researchers can optimize the synthesis of 4-hydroxybenzoic acid derivatives for their specific applications.

References

A Guide to the Definitive Structural Validation of 4-(Acetoxymethyl)benzoic acid by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth analysis for the structural validation of 4-(Acetoxymethyl)benzoic acid, a key building block in pharmaceutical and materials science. We move beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies. This document is designed for researchers, scientists, and drug development professionals who require unambiguous molecular characterization. Our approach treats the collective NMR data as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Imperative of Unambiguous Structural Validation

In any chemical synthesis or drug development pipeline, absolute certainty of a molecule's structure is paramount. An incorrect structural assignment, particularly among isomers, can lead to failed experiments, misinterpreted biological data, and significant delays. This compound presents a classic validation challenge: confirming the para (1,4) substitution pattern on the benzene ring and verifying the integrity of both the carboxylic acid and the acetoxymethyl ester functionalities.

While techniques like Mass Spectrometry (MS) can confirm molecular weight and elemental composition, they often fall short in distinguishing between positional isomers.[1][2] Similarly, Infrared (IR) Spectroscopy can identify the presence of functional groups but fails to provide the detailed atomic connectivity map. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique that elucidates this connectivity, providing a unique fingerprint of the molecule's complete structure.

Experimental Design: A Rationale-Driven Approach

The quality of NMR data is fundamentally dependent on a well-designed experiment. The choices of solvent, internal standard, and specific NMR experiments are not arbitrary; they are selected to maximize the clarity and information content of the resulting spectra.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis & Validation Sample Dissolve 5-10 mg of This compound Solvent Add ~0.7 mL of DMSO-d6 Sample->Solvent Standard Add Tetramethylsilane (TMS) as internal standard (0 ppm) Solvent->Standard Tube Transfer to 5 mm NMR tube Standard->Tube H1 1D ¹H NMR Tube->H1 C13 1D ¹³C NMR (Proton Decoupled) H1->C13 DEPT DEPT-135 C13->DEPT Interpret Correlate Spectra with Predicted Structure DEPT->Interpret Compare Compare with Alternative Techniques (MS, IR) Interpret->Compare Validate Final Structure Confirmation Compare->Validate

Caption: Experimental workflow for NMR-based structural validation.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound.

  • Solvent Selection & Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Rationale: While deuterated chloroform (CDCl₃) is a common solvent for many organic molecules, DMSO-d₆ is the superior choice here.[3][4][5] The carboxylic acid proton is acidic and can undergo rapid exchange with trace protons in other solvents, leading to signal broadening or disappearance. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange rate, resulting in a sharper, more easily identifiable -COOH proton signal.[6][7]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference, setting the 0.00 ppm mark for both ¹H and ¹³C spectra.[8][9]

  • Data Acquisition: Acquire the following spectra on a 400 MHz NMR spectrometer:

    • ¹H NMR: Standard one-dimensional proton spectrum.

    • ¹³C NMR: Standard one-dimensional carbon spectrum with broadband proton decoupling.

    • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment to differentiate carbon types (CH₃, CH₂, CH).[10][11][12]

Spectral Interpretation: Decoding the Molecular Structure

The acquired spectra are analyzed by correlating each signal's chemical shift, integration, and multiplicity (for ¹H) to a specific atom within the proposed structure.

Molecular Structure with Atom Numbering

Caption: Structure of this compound with atom labeling.

Analysis of the ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).

Signal LabelPredicted δ (ppm)IntegrationMultiplicityAssignment & Rationale
Hₐ ~13.01HSinglet (broad)-COOH : The carboxylic acid proton is highly deshielded due to the adjacent electronegative oxygens and its acidic nature. It appears as a broad singlet because of slow chemical exchange.[6][13]
H ~8.002HDoubletAromatic H (ortho to -COOH) : These protons are deshielded by the electron-withdrawing carboxylic acid group. They are split into a doublet by their single neighbor, Hc. The 1,4-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets.[14][15]
H ~7.502HDoubletAromatic H (ortho to -CH₂OAc) : These protons are slightly more shielded than Hb. They are split into a doublet by their single neighbor, Hb.
H ~5.152HSinglet-CH₂- : These benzylic protons are deshielded by both the aromatic ring and the adjacent ester oxygen. With no adjacent protons, the signal is a sharp singlet.
H ~2.103HSinglet-CH₃ : The methyl protons of the acetate group are in a typical range for a methyl group attached to a carbonyl.[13] They appear as a singlet as there are no adjacent protons.
Analysis of the ¹³C NMR & DEPT-135 Spectra (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase), CH₂ (negative phase), and quaternary carbons (absent).[16][17]

Carbon LabelPredicted δ (ppm)DEPT-135 PhaseAssignment & Rationale
C₇ ~167Absent-COOH : The carboxylic acid carbonyl carbon is significantly deshielded.[6] As a quaternary carbon, it will be absent in the DEPT-135 spectrum.
C₉ ~170Absent-C(=O)CH₃ : The ester carbonyl carbon is also highly deshielded, typically appearing slightly downfield of the acid carbonyl.[18] It is also a quaternary carbon and will be absent in the DEPT-135 spectrum.
C₄ ~145AbsentAromatic C (ipso to -CH₂OAc) : This quaternary carbon is attached to the electron-withdrawing acetoxymethyl group, causing a downfield shift.
C₂ , C₆ ~130Positive (CH)Aromatic C (ortho to -COOH) : These protonated aromatic carbons are equivalent due to symmetry. DEPT-135 confirms they are CH groups.
C₁ ~129AbsentAromatic C (ipso to -COOH) : This quaternary carbon is attached to the carboxylic acid group.
C₃ , C₅ ~128Positive (CH)Aromatic C (ortho to -CH₂OAc) : These protonated aromatic carbons are also equivalent due to symmetry.
C₈ ~65Negative (CH₂)-CH₂- : This benzylic carbon is attached to an electronegative oxygen, shifting it downfield. The negative phase in the DEPT-135 spectrum unambiguously confirms it as a methylene (CH₂) group.[10][11]
C₁₀ ~21Positive (CH₃)-CH₃ : This methyl carbon of the acetate group appears in the typical aliphatic region. The positive phase in the DEPT-135 spectrum confirms it as a methyl (CH₃) group.[19]

Comparative Analysis: The Unique Power of NMR

To fully appreciate the validation provided by NMR, we must compare it with other common analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations for Isomer Validation
NMR Spectroscopy Complete atom connectivity, stereochemistry, and 3D structure.Unambiguous structure elucidation; distinguishes isomers.Lower sensitivity compared to MS.[20]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; confirms elemental composition.Cannot differentiate positional isomers (ortho, meta, para) as they have the same mass and often similar fragmentation.[1][2]
Infrared (IR) Spectroscopy Presence of specific functional groups (C=O, O-H, C-O).Fast and simple; confirms functional groups.Provides no information on the connectivity of the carbon skeleton. Cannot distinguish isomers.
X-ray Crystallography Definitive solid-state structure.Gold standard for absolute structure determination.[21]Requires a suitable single crystal, which can be difficult or impossible to grow.

This comparison underscores that for a molecule like this compound, where positional isomerism is the primary validation challenge, NMR is the most powerful and practical tool for achieving an unambiguous structural assignment in the solution state.

Conclusion

The comprehensive analysis of ¹H, ¹³C, and DEPT-135 NMR spectra provides a multi-faceted, self-validating confirmation of the this compound structure. The ¹H NMR spectrum confirms the relative number of protons in each unique environment and, crucially, the para substitution pattern on the aromatic ring through its characteristic doublet of doublets. The ¹³C NMR spectrum verifies the presence of all nine unique carbon atoms, while the DEPT-135 experiment provides definitive evidence for the assignment of methyl, methylene, and methine carbons. When combined, these data points leave no ambiguity, offering a level of structural certainty that alternative techniques like MS and IR cannot provide on their own. This rigorous, evidence-based approach is the bedrock of sound chemical science.

References

A Comparative Guide to 4-(Acetoxymethyl)benzoic Acid as an Esterase-Cleavable Linker in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted drug delivery, particularly in the realm of antibody-drug conjugates (ADCs), the linker connecting the potent payload to the targeting moiety is a critical determinant of therapeutic success.[1][2][3][4] Its design dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site. This guide provides an in-depth comparison of 4-(Acetoxymethyl)benzoic acid, an esterase-cleavable linker, with other prevalent linker technologies, offering experimental insights for researchers in drug development.

The Pivotal Role of Linkers in Drug Conjugate Efficacy

The ideal linker must maintain a delicate balance: it needs to be robust enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while being labile enough to ensure rapid and complete payload release upon reaching the target tissue or cell.[1][2][5] Linkers are broadly categorized as cleavable or non-cleavable.[2][6] Non-cleavable linkers release the drug upon lysosomal degradation of the antibody, whereas cleavable linkers are designed to respond to specific physiological triggers within the target microenvironment, such as low pH, reducing conditions, or the presence of specific enzymes.[2][5][6]

Mechanism of Action: The Esterase-Cleavable Strategy of this compound

This compound represents a class of linkers that are susceptible to enzymatic cleavage by esterases. The core of its mechanism lies in the hydrolysis of the ester bond by carboxylesterases, which are abundant in the plasma and within the cytosol of cells.[7][8]

The intended pathway for a drug conjugate employing this linker is as follows:

  • Systemic Circulation: The drug conjugate circulates systemically, with the linker ideally remaining intact to prevent premature payload release.

  • Tumor Accumulation: The targeting antibody directs the conjugate to the tumor site.

  • Internalization: Upon binding to the target antigen on a cancer cell, the ADC is internalized, often via endocytosis.

  • Enzymatic Cleavage: Inside the cell, cytosolic esterases recognize and hydrolyze the acetoxymethyl ester bond.

  • Payload Release: This cleavage initiates the release of the active drug, which can then exert its cytotoxic effect.

ADC Antibody-Drug Conjugate (this compound linker) Internalization Cellular Internalization ADC->Internalization Target Binding Lysosome Endosome/ Lysosome Internalization->Lysosome Cytosol Cytosol Lysosome->Cytosol Escape Cleavage Ester Bond Hydrolysis Cytosol->Cleavage Esterase Carboxylesterases Esterase->Cleavage Drug_Release Active Drug Release Cleavage->Drug_Release Target_Action Cytotoxic Action Drug_Release->Target_Action

Caption: Intracellular processing of an ADC with an esterase-cleavable linker.

A significant consideration for ester-based linkers is their susceptibility to plasma esterases, which can lead to premature drug release and systemic toxicity.[7][8] The stability of the ester bond is highly dependent on steric hindrance and the electronic environment around the ester moiety.[8]

Comparative Analysis of Linker Technologies

The efficacy of this compound as a linker is best understood in comparison to other widely used cleavable linkers.

Linker TypeCleavage TriggerAdvantagesDisadvantages
This compound (Esterase-cleavable) Carboxylesterases- Intracellular cleavage mechanism.[7][8] - Potentially rapid payload release.- Susceptible to premature cleavage by plasma esterases.[7][9] - Stability is highly structure-dependent.[8]
Hydrazone (Acid-cleavable) Low pH (endosomes/lysosomes)- Exploits the acidic tumor microenvironment.[2][6][10] - Well-established chemistry.[10]- Can exhibit instability at physiological pH over time.[10] - Potential for off-target release in acidic tissues.
Disulfide (Reductase-cleavable) High glutathione concentrations (intracellular)- High stability in circulation.[1][6] - Exploits the significant glutathione gradient between plasma and cytosol.[6]- Cleavage rate can be slow. - Efficacy can be limited in tumors with low glutathione levels.
Dipeptide (Protease-cleavable) Cathepsins (lysosomal proteases)- High plasma stability.[11][12] - Specific cleavage by enzymes overexpressed in tumor cells.[1][4]- Requires internalization and lysosomal trafficking.[13] - Potential for off-target cleavage by other proteases.

Experimental Protocols

Synthesis of a Drug Conjugate with this compound Linker

This protocol outlines a general procedure for conjugating a hypothetical drug (Drug-NH2) to an antibody via the this compound linker.

Start This compound Activation Carboxylic Acid Activation (e.g., NHS/EDC) Start->Activation Linker_NHS Activated Linker (NHS Ester) Activation->Linker_NHS Conjugation1 Amide Bond Formation Linker_NHS->Conjugation1 Drug Drug-NH2 Drug->Conjugation1 Linker_Drug Linker-Drug Conjugate Conjugation1->Linker_Drug Conjugation2 Maleimide Chemistry (if applicable) Linker_Drug->Conjugation2 Antibody Antibody Reduction Antibody Thiolation (e.g., DTT/TCEP) Antibody->Reduction Thiolated_Ab Thiolated Antibody Reduction->Thiolated_Ab Thiolated_Ab->Conjugation2 Final_ADC Antibody-Drug Conjugate Conjugation2->Final_ADC

Caption: Workflow for ADC synthesis using a pre-formed linker-drug conjugate.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Drug-NH2 (amine-containing payload)

  • Monoclonal antibody (mAb)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Linker Activation: Dissolve this compound, NHS, and EDC in DMF. Stir at room temperature for 1-2 hours to form the NHS ester of the linker.

  • Drug-Linker Conjugation: Add Drug-NH2 to the activated linker solution. Stir overnight at room temperature to form the linker-drug conjugate.

  • Purification: Purify the linker-drug conjugate using reverse-phase HPLC.

  • Antibody Preparation: If conjugating to cysteines, partially reduce the antibody's interchain disulfides using a reducing agent like DTT or TCEP. Purify the thiolated antibody using a desalting column.

  • Final Conjugation: React the purified linker-drug (assuming it has a maleimide group for cysteine conjugation) with the thiolated antibody in PBS.

  • Purification and Characterization: Purify the final ADC using SEC to remove unconjugated drug-linker. Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma, a critical parameter for predicting in vivo performance.

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 96 hours).

  • Sample Preparation: Precipitate plasma proteins from the aliquots using acetonitrile. Centrifuge and collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload and the remaining intact ADC.

  • Data Interpretation: Calculate the half-life of the ADC in plasma. A longer half-life indicates greater stability.

Conclusion and Future Perspectives

This compound, as a representative of esterase-cleavable linkers, offers a distinct mechanism for intracellular drug release. While promising, its major hurdle remains the potential for premature cleavage in the bloodstream.[7][9] Future research in this area should focus on sterically hindering the ester bond or modulating its electronic properties to enhance plasma stability without compromising intracellular cleavage efficiency. The strategic placement of the linker on the antibody can also influence its stability.[8] As our understanding of tumor microenvironment enzymology deepens, the rational design of next-generation esterase-cleavable linkers holds significant promise for developing safer and more effective targeted therapies.

References

A Comparative Guide to Catalytic Methods for the Synthesis of 4-(Acetoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Acetoxymethyl)benzoic Acid

This compound is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its structure, featuring both a carboxylic acid and an acetoxymethyl group, allows for versatile chemical modifications, making it a crucial building block in the development of complex molecular architectures. The efficient and selective synthesis of this compound is therefore of paramount importance. This guide provides a comprehensive comparison of various catalytic methods for the synthesis of this compound, with a focus on the underlying chemical principles, experimental data, and practical considerations for laboratory and industrial applications.

The primary and most direct route to this compound is the selective acetylation of the benzylic alcohol in 4-(hydroxymethyl)benzoic acid. This guide will delve into a comparative analysis of acid-catalyzed, base-catalyzed, and enzymatic methods for this transformation, providing insights into catalyst selection, reaction optimization, and potential challenges.

Comparative Analysis of Catalytic Methods

The selective acetylation of 4-(hydroxymethyl)benzoic acid presents a key challenge: achieving high conversion of the alcohol to the acetate while minimizing side reactions, particularly the esterification of the carboxylic acid moiety. The choice of catalyst is critical in controlling this selectivity.

Acid-Catalyzed Acetylation

Acid catalysis is a conventional and widely employed method for acetylation reactions. The mechanism involves the protonation of the acetylating agent, typically acetic anhydride, by a strong acid catalyst, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol.

Mechanism of Acid-Catalyzed Acetylation:

cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack & Ester Formation Ac2O Acetic Anhydride Activated_Ac2O Protonated Acetic Anhydride (Enhanced Electrophile) Ac2O->Activated_Ac2O + H+ H_plus H+ HMBA 4-(Hydroxymethyl)benzoic Acid Intermediate Tetrahedral Intermediate HMBA->Intermediate + Protonated Acetic Anhydride Product This compound Intermediate->Product - H+ - Acetic Acid AcOH Acetic Acid (Byproduct)

Figure 1: Simplified workflow of acid-catalyzed acetylation of 4-(hydroxymethyl)benzoic acid.

Common Acid Catalysts:

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst.[1][2] However, its corrosive nature and the potential for charring at elevated temperatures are significant drawbacks.

  • Heterogeneous Acid Catalysts: Solid acid catalysts like sulfated zirconia, Nafion-H, and acidic zeolites offer advantages in terms of ease of separation, reusability, and reduced corrosion.

Experimental Data Snapshot (Analogous Reaction: Acetylation of 4-Hydroxybenzoic Acid):

CatalystAcetylating AgentSolventTemperature (°C)Reaction Time (min)Yield (%)Reference
H₂SO₄ (catalytic)Acetic AnhydrideNone50-6015High (not specified)[1][2]

Causality Behind Experimental Choices:

The use of a catalytic amount of a strong acid like sulfuric acid is sufficient to activate the acetic anhydride for a rapid reaction at moderate temperatures.[1][2] Running the reaction neat (without a solvent) with an excess of acetic anhydride can drive the equilibrium towards the product. The relatively short reaction time is crucial to minimize potential side reactions, such as the formation of polymeric byproducts or the esterification of the carboxylic acid group, which can become more significant with prolonged heating in a strong acid.

Step-by-Step Protocol (Based on Analogy to 4-Hydroxybenzoic Acid Acetylation):

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)benzoic acid and a molar excess of acetic anhydride.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to 50-60°C with continuous stirring for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into ice-cold water to precipitate the product and quench the excess acetic anhydride.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Base-Catalyzed Acetylation

Base-catalyzed acetylation offers an alternative approach, often with improved selectivity, especially when dealing with substrates containing acid-sensitive functional groups. Tertiary amines like pyridine and 4-(dimethylamino)pyridine (DMAP) are commonly used as catalysts.

Mechanism of DMAP-Catalyzed Acetylation:

DMAP is a hypernucleophilic acylation catalyst. The reaction proceeds through the formation of a highly reactive N-acetylpyridinium intermediate, which is then attacked by the alcohol.

cluster_catalyst_activation Catalyst Activation cluster_acylation Acylation Step DMAP DMAP Acetylpyridinium N-Acetylpyridinium Ion (Highly Reactive) DMAP->Acetylpyridinium + Acetic Anhydride Ac2O Acetic Anhydride HMBA 4-(Hydroxymethyl)benzoic Acid Product This compound HMBA->Product + N-Acetylpyridinium Ion Product->DMAP - DMAP (regenerated) - Acetic Acid

Figure 2: Simplified workflow of DMAP-catalyzed acetylation of 4-(hydroxymethyl)benzoic acid.

Common Base Catalysts:

  • Pyridine: Acts as both a catalyst and a base to neutralize the acetic acid byproduct.

  • 4-(Dimethylamino)pyridine (DMAP): A significantly more active catalyst than pyridine, often used in small, catalytic amounts in the presence of a stoichiometric base (like triethylamine) to scavenge the acid byproduct.[3]

Experimental Data Snapshot (General Alcohol Acetylation):

CatalystAcetylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
DMAP (catalytic)Acetic AnhydrideTriethylamineDichloromethaneRoom Temp.HoursHigh[3]

Causality Behind Experimental Choices:

The high nucleophilicity of DMAP allows the reaction to proceed under mild conditions, often at room temperature.[3] The use of a non-protic solvent like dichloromethane prevents interference with the catalytic cycle. Triethylamine is a non-nucleophilic base used in stoichiometric amounts to neutralize the acetic acid formed during the reaction, preventing the protonation of DMAP and keeping the catalyst active. This method is particularly advantageous for substrates that are sensitive to strong acids.

Step-by-Step Protocol (General Procedure):

  • Reactant and Solvent Charging: Dissolve 4-(hydroxymethyl)benzoic acid in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base and Catalyst Addition: Add a stoichiometric amount of triethylamine followed by a catalytic amount of DMAP (e.g., 1-5 mol%).

  • Acetylating Agent Addition: Slowly add acetic anhydride to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Enzymatic Catalysis

Enzymatic catalysis, particularly with lipases, represents a green and highly selective method for ester synthesis. Lipases can catalyze acylation reactions in non-aqueous media with high chemo-, regio-, and enantioselectivity.

Mechanism of Lipase-Catalyzed Acetylation:

The mechanism involves the formation of an acyl-enzyme intermediate at the active site of the lipase, followed by the transfer of the acetyl group to the alcohol.

cluster_enzyme_activation Enzyme Acylation cluster_ester_formation Acetyl Transfer Lipase Lipase AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme + Acetic Anhydride Ac2O Acetic Anhydride HMBA 4-(Hydroxymethyl)benzoic Acid Product This compound HMBA->Product + Acyl-Enzyme Intermediate Product->Lipase - Lipase (regenerated)

Figure 3: Simplified workflow of lipase-catalyzed acetylation of 4-(hydroxymethyl)benzoic acid.

Commonly Used Lipases:

  • Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435: Known for its broad substrate specificity and high stability in organic solvents.

  • Rhizomucor miehei Lipase (RML): Another widely used immobilized lipase.

Experimental Data Snapshot (General Enzymatic Esterification):

EnzymeAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Novozym® 435Ethyl acetateToluene40-6024-72High[4]

Causality Behind Experimental Choices:

The use of an organic solvent is crucial to solubilize the reactants and shift the equilibrium towards ester synthesis by minimizing water activity. Immobilized enzymes are preferred for ease of recovery and reuse. The reaction temperature is typically kept moderate to preserve the enzyme's activity. The choice of acyl donor can vary, with vinyl acetate often being used as an irreversible acylating agent, driving the reaction to completion.

Step-by-Step Protocol (General Procedure):

  • Reactant and Solvent Charging: In a flask, dissolve 4-(hydroxymethyl)benzoic acid and the acyl donor (e.g., vinyl acetate or acetic anhydride) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation. Monitor the reaction progress by HPLC or GC.

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by simple filtration for potential reuse.

  • Isolation and Purification: Remove the solvent from the filtrate under reduced pressure and purify the product by column chromatography.

Summary of Performance Comparison

Catalytic MethodAdvantagesDisadvantagesSelectivity
Acid-Catalyzed - Fast reaction rates- Inexpensive catalysts- Harsh reaction conditions- Potential for side reactions- Corrosive catalystsModerate to good; risk of carboxylic acid esterification.
Base-Catalyzed - Mild reaction conditions- High yields- Good for acid-sensitive substrates- More expensive catalysts (DMAP)- Requires stoichiometric base- Potential for complex work-upHigh for the alcohol group.
Enzymatic - High selectivity (chemo-, regio-, enantio-)- Mild reaction conditions- Environmentally friendly- Slower reaction rates- Higher catalyst cost- Requires specific solventsVery high for the alcohol group.

Conclusion and Future Outlook

The choice of catalytic method for the synthesis of this compound is contingent upon the specific requirements of the application, including scale, cost considerations, and the purity profile of the final product.

  • For large-scale, cost-effective production where high throughput is a priority, acid-catalyzed acetylation remains a viable option. However, careful optimization of reaction conditions is necessary to mitigate side reactions and ensure product quality. The development of robust, recyclable solid acid catalysts could further enhance the sustainability of this approach.

  • For the synthesis of high-purity material, especially in the context of pharmaceutical applications where stringent quality standards apply, base-catalyzed acetylation with DMAP offers a superior level of control and selectivity under mild conditions.

  • Enzymatic catalysis with lipases stands out as the most environmentally benign and highly selective method. While currently limited by higher catalyst costs and slower reaction times, ongoing advancements in enzyme immobilization and protein engineering are poised to make this a more economically competitive option in the future.

Ultimately, a thorough understanding of the mechanistic nuances of each catalytic system, coupled with empirical data, will empower researchers and chemical engineers to select the most appropriate and efficient method for the synthesis of this compound, a molecule of growing importance in science and industry.

References

A Comparative Guide to Reaction Kinetics for the Synthesis of 4-(Acetoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the reaction kinetics for the formation of 4-(acetoxymethyl)benzoic acid, a critical intermediate in pharmaceutical and materials science. We will explore the underlying principles of its synthesis, compare analytical methodologies for monitoring reaction progress, and provide a robust experimental protocol for acquiring high-fidelity kinetic data. The insights presented herein are designed for researchers, chemists, and process development professionals seeking to optimize this synthesis through a rigorous understanding of its kinetic behavior.

Introduction: The Importance of Kinetic Analysis

This compound is synthesized via the esterification of 4-(hydroxymethyl)benzoic acid[1]. This reaction, typically an acetylation, is fundamental to organic synthesis. A thorough kinetic analysis moves beyond simple yield calculation; it provides a quantitative understanding of the reaction rate, the influence of various parameters (temperature, catalyst, reactant concentration), and the reaction mechanism itself. This knowledge is paramount for industrial scale-up, enabling precise control over reaction times, minimizing the formation of impurities, maximizing throughput, and ensuring batch-to-batch consistency.

Synthetic Pathways and Core Mechanism

The most common and direct route to this compound is the acetylation of the primary alcohol group of 4-(hydroxymethyl)benzoic acid. Acetic anhydride is a frequently used acetylating agent, often in the presence of an acid catalyst like sulfuric acid or a base catalyst such as N-methylimidazole or 4-dimethylaminopyridine (DMAP)[2][3].

The acid-catalyzed mechanism, a cornerstone of Fischer-Speier esterification, proceeds through the protonation of the acetic anhydride carbonyl group, increasing its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl group of 4-(hydroxymethyl)benzoic acid.

G Reactants 4-(hydroxymethyl)benzoic acid + Acetic Anhydride NucleophilicAttack Tetrahedral Intermediate Reactants->NucleophilicAttack Nucleophilic Attack Catalyst H⁺ (Acid Catalyst) ActivatedAnhydride Protonated Acetic Anhydride (Enhanced Electrophile) Catalyst->ActivatedAnhydride Protonation ActivatedAnhydride->NucleophilicAttack Products This compound + Acetic Acid NucleophilicAttack->Products Proton Transfer & Elimination of Acetic Acid CatalystRegen H⁺ (Regenerated) NucleophilicAttack->CatalystRegen Catalyst Regeneration

Caption: Acid-catalyzed mechanism for the acetylation of 4-(hydroxymethyl)benzoic acid.

Alternative synthetic routes, such as those starting from p-xylene, involve multiple steps including oxidation and are generally less suitable for a direct kinetic study of the final esterification step[4]. The direct acetylation provides a cleaner system where the disappearance of the starting material and the appearance of the product can be monitored with high precision.

A Comparative Analysis of Kinetic Monitoring Techniques

The selection of an appropriate analytical technique is critical for obtaining reliable kinetic data. The ideal method should be sensitive, specific, and capable of accurately quantifying changes in concentration over time. Below is a comparison of common techniques for monitoring the formation of this compound.

Technique Principle Sample Preparation Advantages Disadvantages
HPLC-UV Chromatographic separation of components followed by UV detection.Aliquot is quenched (e.g., diluted in cold solvent) and injected.Highly quantitative, excellent separation of reactants, products, and impurities, high sensitivity.[5][6]Requires discrete sampling, not real-time, potential for error during quenching.
¹H NMR Spectroscopy Measures the change in signal intensity of specific protons unique to the reactant and product.An aliquot is taken and dissolved in a deuterated solvent.Provides structural information, can be used for in-situ monitoring with an NMR tube reactor, minimal sample prep.[5]Lower sensitivity than HPLC, requires expensive equipment, potential for signal overlap.
FTIR Spectroscopy Monitors the change in vibrational frequencies, such as the appearance of the ester C=O stretch and disappearance of the alcohol O-H stretch.Can be monitored in-situ with an attenuated total reflectance (ATR) probe.Real-time, continuous data collection, no sampling required.Difficult to deconvolve overlapping peaks, less precise for quantitative analysis compared to HPLC.
Titration Measures the consumption of the carboxylic acid group or the production of an acidic byproduct.An aliquot is quenched and titrated with a standardized base.Inexpensive, simple setup.Non-specific if other acidic or basic species are present, less accurate at low concentrations.

Expert Rationale: For most kinetic studies of this reaction, HPLC-UV is the gold standard. Its ability to physically separate all components before quantification provides unparalleled accuracy and specificity, which is essential for building a reliable kinetic model. While in-situ methods like FTIR are powerful for process monitoring, HPLC provides the validated, quantitative data needed for fundamental kinetic analysis.

Detailed Experimental Protocol: An HPLC-Based Kinetic Study

This protocol describes a self-validating system for determining the reaction order and rate constant. The inclusion of a calibration curve ensures the trustworthiness of the quantitative data.

Materials and Reagents
  • 4-(hydroxymethyl)benzoic acid (≥98% purity)

  • Acetic anhydride (≥99% purity)

  • Catalyst (e.g., concentrated Sulfuric Acid or DMAP)

  • Solvent (e.g., Acetonitrile, HPLC grade)

  • Quenching Solution (e.g., Mobile Phase, chilled to 0-5°C)

  • This compound analytical standard (≥98% purity)

Instrumentation
  • HPLC system with a UV detector (e.g., set to 254 nm) and a C18 reversed-phase column.[7]

  • Temperature-controlled reaction vessel (e.g., jacketed glass reactor with overhead stirrer and thermostat).

  • Autosampler and data acquisition software.

Experimental Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction & Sampling Phase cluster_analysis Analysis Phase Cal 1. Prepare Standards & Build Calibration Curve Setup 2. Set up Temperature- Controlled Reactor Cal->Setup Start 3. Initiate Reaction (Add Catalyst at t=0) Setup->Start Sample 4. Withdraw Aliquots at Timed Intervals Start->Sample t = 1, 5, 10, 20... min Quench 5. Immediately Quench Aliquots in Cold Solvent Sample->Quench HPLC 6. Analyze Samples by HPLC Quench->HPLC Data 7. Convert Peak Area to Concentration HPLC->Data Using Calibration Curve Model 8. Plot Data & Determine Kinetic Parameters Data->Model

Caption: Workflow for an HPLC-based kinetic study of the esterification reaction.

Step-by-Step Procedure
  • Calibration: Prepare a series of standard solutions of both 4-(hydroxymethyl)benzoic acid and this compound of known concentrations. Inject these into the HPLC to generate a calibration curve (Peak Area vs. Concentration) for each compound. This is a critical step for data trustworthiness.

  • Reaction Setup: Charge the temperature-controlled reactor with 4-(hydroxymethyl)benzoic acid and the solvent. Allow the system to reach the desired temperature (e.g., 60°C).

  • Initiation: Start the reaction (t=0) by adding the acetic anhydride and catalyst. Begin vigorous stirring.

  • Sampling: At predetermined time intervals, use a pipette to withdraw a small, precise volume of the reaction mixture (e.g., 100 µL).

  • Quenching: Immediately dispense the aliquot into a pre-weighed vial containing a larger volume of the chilled quenching solution. The rapid dilution and temperature drop effectively stop the reaction.

  • Analysis: Inject the quenched samples into the HPLC. Record the peak areas for the reactant and product.

  • Data Conversion: Using the calibration curves from Step 1, convert the peak areas from each time point into molar concentrations.

Data Analysis and Kinetic Modeling

The goal of the analysis is to determine the reaction order and the rate constant (k). For a reaction A → B, the rate can be expressed as: Rate = k[A]ⁿ, where 'n' is the reaction order.

  • Plot Concentration vs. Time: Generate a plot of the concentration of 4-(hydroxymethyl)benzoic acid versus time.

  • Determine Reaction Order: Use the integral method to test for the reaction order.

    • First-Order: Plot ln[Reactant] vs. time. If the plot is linear, the reaction is first-order with respect to the reactant, and the slope is -k.[8][9]

    • Second-Order: Plot 1/[Reactant] vs. time. A linear plot indicates a second-order reaction, and the slope is k.

  • Calculate Activation Energy (Ea): Repeat the experiment at several different temperatures to obtain a rate constant (k) for each. A plot of ln(k) vs. 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, where R is the ideal gas constant.[9]

Comparative Kinetic Data (Illustrative)

The choice of catalyst can dramatically alter the reaction kinetics. Below is a table of illustrative data comparing a standard acid catalyst with a nucleophilic catalyst like DMAP.

Parameter Method 1: H₂SO₄ Catalyst Method 2: DMAP Catalyst
Temperature 60°C60°C
Observed Reaction Order Pseudo-first-orderPseudo-first-order
Rate Constant (k) 1.5 x 10⁻⁴ s⁻¹3.2 x 10⁻³ s⁻¹
Relative Rate 1x~21x
Mechanism General acid catalysisNucleophilic catalysis[2]

Note: Data are for illustrative purposes to highlight comparative performance.

Conclusion and Field Insights

This guide outlines a comprehensive framework for the kinetic analysis of this compound formation. Our comparative analysis shows that while several techniques can monitor the reaction, HPLC-UV provides the most robust and trustworthy quantitative data for detailed kinetic modeling.

Key Insights for Professionals:

  • Catalyst Choice is Paramount: Nucleophilic catalysts like DMAP can accelerate the reaction by orders of magnitude compared to traditional acid catalysts by proceeding through a more reactive acylpyridinium intermediate.

  • Process Control: A thorough kinetic model allows for the precise prediction of reaction completion, enabling the optimization of cycle times and preventing the formation of degradation by-products from excessive heating.

  • Self-Validation is Non-Negotiable: The use of analytical standards and the creation of calibration curves are essential for ensuring the integrity of the kinetic data, forming a self-validating experimental loop.

By applying the principles and protocols detailed in this guide, researchers and drug development professionals can gain a deeper, more quantitative understanding of this important synthesis, paving the way for more efficient, controlled, and scalable manufacturing processes.

References

A Senior Application Scientist's Guide to the Purification of 4-(Acetoxymethyl)benzoic Acid: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity for 4-(Acetoxymethyl)benzoic Acid

This compound, also known as 4-acetoxybenzoic acid, is a pivotal intermediate in organic synthesis. Its significance is particularly pronounced in materials science, where it serves as a key precursor for advanced polymers like poly(4-hydroxybenzoate).[1] The journey from synthesis to application, however, is critically dependent on the purity of the compound. The common synthesis route involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride, often catalyzed by an acid like sulfuric acid.[1][2] This process can introduce impurities such as unreacted 4-hydroxybenzoic acid, acetic acid, and other side-products that can compromise the integrity of subsequent reactions and the properties of the final materials.

This guide provides an in-depth, head-to-head comparison of the three primary laboratory techniques for purifying this compound: Recrystallization, Column Chromatography, and Sublimation. We will delve into the mechanistic principles, provide field-proven protocols, and offer a comparative analysis to empower researchers to make informed decisions based on their specific objectives, whether for high-throughput screening, process development, or the synthesis of highly pure final products.

Technique 1: Recrystallization

Recrystallization is the workhorse of purification for solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[3] The principle is straightforward: a solvent is chosen in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] Impurities, ideally, either remain insoluble in the hot solvent (and can be filtered off) or are highly soluble at cold temperatures (and remain in the mother liquor upon crystallization).[3]

Causality Behind Experimental Choices (Expertise & Experience)

For this compound, a mixed solvent system of ethanol and water is highly effective.[2][6] The rationale is as follows: this compound is readily soluble in hot ethanol but less so in water. By dissolving the crude product in a minimum amount of hot ethanol and then adding hot water until the solution becomes slightly cloudy (the saturation point), we create a finely tuned solvent system. Slow cooling of this saturated solution is paramount; it allows for the methodical formation of a crystal lattice that inherently excludes the smaller, dissimilar impurity molecules, resulting in a highly purified product.[4][5] Rapid cooling, in contrast, would cause the compound to precipitate amorphous solid, trapping impurities within the matrix.

Experimental Protocol: Recrystallization from Ethanol-Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.[2]

  • Saturation: While keeping the solution hot, add hot water dropwise until the solution shows a faint, persistent cloudiness. Add a drop or two of hot ethanol to redissolve the precipitate and ensure the solution is perfectly saturated.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7] Beautiful, needle-like crystals should separate from the solution.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent. The purity can then be assessed by determining the melting point and performing Thin-Layer Chromatography (TLC).[2][6]

Visualization: Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Ethanol A->B C Add Hot Water to Saturation B->C D Slow Cooling to Room Temp C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound via recrystallization.

Technique 2: Column Chromatography

Column chromatography is a powerful separation technique based on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent) and a mobile phase (a liquid eluent).[9] For this compound, which is a moderately polar compound, silica gel is an excellent choice for the stationary phase. Separation occurs as the mobile phase carries the mixture down the column; compounds that have stronger interactions with the polar silica gel will move more slowly than less polar compounds.[6]

Causality Behind Experimental Choices (Expertise & Experience)

This technique is chosen when recrystallization fails to separate impurities with similar solubility profiles to the target compound. The key is selecting an appropriate mobile phase (eluent). The polarity of the eluent is critical; a solvent system that is too polar will elute all compounds quickly with no separation, while one that is not polar enough will result in very slow elution. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane), often provides the best separation. The progress is monitored by collecting fractions and analyzing them using TLC.[2][9]

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate). The polarity of the eluent can be gradually increased (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the more polar compounds.

  • Fraction Collection: Collect the eluent in small, sequential fractions.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain the purified product. A typical developing solvent for TLC analysis is a mixture of toluene and acetone (e.g., 15:1 ratio).[2][6]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization: Column Chromatography Workflow

G cluster_prep Step 1: Preparation cluster_elution Step 2: Elution cluster_analysis Step 3: Analysis & Isolation A Pack Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions Sequentially C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for the purification of this compound via column chromatography.

Technique 3: Sublimation

Sublimation is a phase transition in which a substance changes directly from a solid to a gas, bypassing the liquid phase.[10] This technique is an elegant method for purifying certain organic solids. When the solid is heated under reduced pressure, it vaporizes and can then be condensed back into a solid on a cold surface, leaving non-volatile impurities behind.

Causality Behind Experimental Choices (Expertise & Experience)

Sublimation is particularly effective for removing inorganic salts or other high-boiling, non-volatile organic impurities. Benzoic acid and its derivatives are known to sublime.[11][12] The success of this technique hinges on the thermal stability of the compound and a significant difference in volatility between the target compound and its impurities. The temperature and pressure must be carefully controlled to promote sublimation without causing decomposition of the this compound. This method can yield exceptionally pure product because the process of vaporization and condensation is highly selective.

Experimental Protocol: Purification by Sublimation
  • Setup: Place the crude this compound at the bottom of a sublimation apparatus. Insert the cold finger and connect it to a source of cold water.

  • Vacuum: Connect the apparatus to a vacuum pump and reduce the pressure inside the system.

  • Heating: Gently heat the bottom of the apparatus (e.g., using a sand bath or heating mantle). The temperature should be high enough to cause sublimation but below the compound's melting and decomposition points.

  • Condensation: The vapor of the this compound will rise and condense as pure crystals on the cold surface of the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully vent the system to atmospheric pressure.

  • Collection: Scrape the purified crystals from the cold finger onto a clean, dry watch glass.

Visualization: Sublimation Workflow

G cluster_setup Step 1: Setup cluster_process Step 2: Sublimation Process cluster_collection Step 3: Collection A Place Crude Solid in Apparatus B Insert & Cool Cold Finger A->B C Apply Vacuum B->C D Gently Heat Solid C->D E Vapor Condenses on Cold Finger D->E F Cool Apparatus & Vent E->F G Scrape Pure Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of this compound via sublimation.

Head-to-Head Performance Comparison

ParameterRecrystallizationColumn ChromatographySublimation
Purity Achievable Good to HighVery HighExceptionally High
Typical Yield Good (70-90%)Moderate to Good (50-85%)Variable (can have mechanical loss)
Scalability Excellent (from mg to kg scale)Good for lab scale (mg to g); tedious for large scalePoor for large scale; best for small quantities
Time & Labor Low to ModerateHighModerate
Cost Low (minimal solvent use)High (large volumes of solvents, silica gel)Low to Moderate (equipment-dependent)
Impurities Removed Soluble impuritiesCompounds with different polarityNon-volatile impurities (e.g., salts, polymers)

Conclusion and Recommendations

The choice of purification technique for this compound is dictated by the specific requirements of the downstream application.

  • Recrystallization is the most practical and economical method for routine purification and for preparing large quantities of material with good purity. Its simplicity and scalability make it the first choice after synthesis.[2][6]

  • Column Chromatography should be employed when recrystallization fails to remove persistent impurities, particularly those with similar chemical structures and polarities. It offers the ability to achieve very high purity, which is often necessary for sensitive applications, albeit at the cost of time, labor, and materials.[9]

  • Sublimation is a specialized technique best reserved for situations where the highest possible purity is required and the impurities are non-volatile. It is an excellent final polishing step for preparing analytical standards or materials for demanding physical characterization.[10]

By understanding the principles and practical considerations of each method, researchers can strategically select the most appropriate purification workflow to ensure the quality and reliability of their scientific outcomes.

References

A Researcher's Guide to the Biological Inertness of the Acetoxymethyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug development and chemical biology, the strategic use of protecting groups is paramount to modulate the physicochemical properties of molecules, enhancing their delivery and efficacy. Among these, the acetoxymethyl (AM) group has been widely employed as a promoiety, particularly for masking carboxylic acids and hydroxyl groups. Its primary function is to convert polar, cell-impermeable molecules into more lipophilic, membrane-permeant analogues.[1] Once inside the cell, the AM group is designed to be efficiently cleaved by ubiquitous intracellular esterases, releasing the active parent molecule.[1][2] This strategy has been instrumental in the development of numerous fluorescent probes and prodrugs.[3][4]

However, the designation of any chemical entity as "biologically inert" warrants rigorous scrutiny. The cleavage of the AM group is not a silent event; it releases byproducts—formaldehyde and acetic acid—that have their own distinct biological activities.[5][6] This guide provides a comprehensive assessment of the acetoxymethyl protecting group, moving beyond its utility to critically evaluate its biological consequences. We will delve into the mechanistic details of its cleavage, the potential for off-target effects of its byproducts, and compare its performance with alternative protecting groups, supported by experimental data and detailed protocols for your own investigations.

The Chemistry and Intended Function of the Acetoxymethyl Group

The core utility of the AM group lies in its ability to transiently neutralize charged functional groups. By converting a carboxylate into an AM ester, for instance, the overall charge of the molecule is masked, significantly increasing its lipophilicity and facilitating passive diffusion across the lipid bilayer of the cell membrane.[1]

Mechanism of Activation

The activation of AM-protected compounds is a two-step process initiated by intracellular esterases.[3]

  • Esterase-Mediated Hydrolysis: Non-specific esterases, abundant in the cytoplasm of most eukaryotic cells, recognize and hydrolyze the ester bond of the AM group.[1][2] This initial cleavage releases an unstable hydroxymethyl intermediate.

  • Spontaneous Decomposition: The hydroxymethyl intermediate rapidly and spontaneously decomposes, releasing the active drug, formaldehyde, and an acetate anion.[3]

Visualizing the Activation Pathway

The following diagram illustrates the intracellular activation of an AM-protected carboxylic acid (R-COOH).

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AM_Prodrug_ext AM-Protected Drug (Lipophilic) AM_Prodrug_int AM-Protected Drug AM_Prodrug_ext->AM_Prodrug_int Passive Diffusion Intermediate Unstable Hydroxymethyl Intermediate AM_Prodrug_int->Intermediate Hydrolysis Esterase Intracellular Esterases Esterase->Intermediate Active_Drug Active Drug (Charged) Intermediate->Active_Drug Spontaneous Decomposition Byproducts Formaldehyde + Acetic Acid Intermediate->Byproducts Start Select Cell Line(s) of Interest Treatment Treat cells with equimolar concentrations of: - Parent Drug - AM-Protected Drug - Byproducts (Formaldehyde, Acetic Acid) - Vehicle Control Start->Treatment Incubation Incubate for various time points (e.g., 24, 48, 72 hours) Treatment->Incubation Assays Perform a panel of cytotoxicity and cell health assays Incubation->Assays Data_Analysis Analyze and compare dose-response curves Assays->Data_Analysis Conclusion Assess the contribution of the protecting group and its byproducts to overall cytotoxicity Data_Analysis->Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Acetoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. 4-(Acetoxymethyl)benzoic acid, a versatile building block in organic synthesis, demands the same level of meticulous care in its disposal as it does in its application. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning that underpins a robust laboratory safety culture.

Part 1: Hazard Assessment & Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and hazards is essential. This compound is not benign; it is classified as a hazardous substance that requires respectful handling from acquisition to disposal.[1]

Key Hazards:

  • Irritant: It is known to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritant: Inhalation of dust may cause respiratory irritation.[1][2][3][5]

  • Sensitizer: The compound may cause skin sensitization, leading to an allergic reaction upon subsequent contact.[1][6]

  • Combustible Dust: As a fine solid, its dust can form explosive mixtures with air, posing a fire or explosion hazard if an ignition source is present.[1]

The causality behind treating this compound as hazardous waste stems directly from these properties. Improper disposal, such as drain or trash disposal, could lead to skin and eye injuries for sanitation workers, environmental contamination, and potential damage to plumbing infrastructure.

Data Presentation: Chemical & Physical Properties

PropertyValueSource
IUPAC Name 4-acetyloxybenzoic acid[3]
Synonyms p-Acetoxybenzoic acid, 4-Carboxyphenyl acetate[3]
CAS Number 2345-34-8
Molecular Formula C₉H₈O₄[2][3]
Molecular Weight 180.16 g/mol [2][3]
Appearance White solid / crystals[2]
Melting Point 190-194 °C

Part 2: The Core Directive: Segregation and Containment

The foundational principle for managing this compound waste is strict segregation. This is not merely a regulatory formality but a critical safety measure rooted in chemical compatibility.

The Rationale for Segregation: this compound is incompatible with strong oxidizing agents and strong bases.[2]

  • Interaction with Bases: As a carboxylic acid, it will undergo a vigorous, exothermic neutralization reaction if mixed with a strong base (e.g., sodium hydroxide). In a sealed waste container, this can lead to a dangerous buildup of heat and pressure.

  • Interaction with Oxidizers: Contact with strong oxidizing agents (e.g., nitrates, perchlorates) could result in ignition and create a fire hazard.[1]

Therefore, waste streams containing this compound must be kept separate from other chemical wastes. Never mix unknown waste streams.[7][8] This self-validating protocol ensures that the contents of a waste container are predictable and can be handled safely by your institution's environmental health and safety professionals.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.

Experimental Protocol: Waste Handling and Disposal

  • Personal Protective Equipment (PPE) Confirmation:

    • Before handling the waste, ensure you are wearing appropriate PPE. This includes:

      • Eye Protection: Chemical safety goggles meeting OSHA or EN 166 standards.[9]

      • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[9]

      • Body Protection: A lab coat is mandatory.[9]

  • Waste Collection and Segregation:

    • Solid Waste: Collect pure this compound, reaction byproducts, and contaminated solids (e.g., silica gel) in a designated waste container.

    • Contaminated Labware: Disposable items such as weigh boats, gloves, and paper towels that are contaminated with the chemical must be collected as hazardous waste.[7] Do not discard these in the regular trash.

    • Solutions: Collect solutions containing this compound in a separate, compatible container intended for liquid organic waste. Do not mix with aqueous or halogenated waste streams unless explicitly permitted by your institution's EHS office.

  • Container Selection and Labeling:

    • Selection: Use a container made of a material compatible with organic acids (e.g., high-density polyethylene or glass).[7][10] The container must have a tightly sealing lid to prevent leaks or the release of vapors.[8][11]

    • Labeling: This is a critical step for safety and compliance.[11] The label must be securely affixed and clearly state:

      • The full chemical name: "Waste this compound"

      • The primary hazards (e.g., "Irritant," "Combustible Dust")

      • Appropriate GHS pictograms

      • The date the first waste was added to the container

      • The name and contact information of the generating laboratory

  • Interim Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within your laboratory.[11]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

    • Ensure the container is kept closed at all times except when adding waste.[7][11]

  • Arranging for Final Disposal:

    • Once the container is full or has been stored for the maximum allowable time (consult your institutional policy, often up to 12 months[11]), contact your organization's Environmental Health & Safety (EHS) or equivalent department.

    • Submit a chemical waste collection request as per your institution's procedures.[7] Do not transport hazardous waste yourself.[7]

Part 4: Mandatory Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper management of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Storage & Disposal cluster_contingency Contingency Plan start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Minor Spill Occurs start->spill waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Solutions Containing the Compound waste_type->liquid_waste Liquid container Select Compatible Container (e.g., HDPE, Glass) solid_waste->container liquid_waste->container label_container Label Container Correctly (Name, Hazards, Date) container->label_container store Store Sealed Container in Designated Satellite Accumulation Area label_container->store ehs Contact EHS for Pickup and Professional Disposal store->ehs cleanup Dry Cleanup Procedure (Avoid Dust Generation) spill->cleanup collect_spill Collect Residue as Hazardous Waste cleanup->collect_spill collect_spill->container

Caption: Decision workflow for the disposal of this compound.

Part 5: Prohibited Disposal Methods & Their Consequences

To ensure a complete understanding, it is equally important to detail what actions must be avoided.

  • Drain Disposal: NEVER pour this compound or its solutions down the drain.[9][11] As an organic acid, it can contribute to the corrosion of pipes. More significantly, it is harmful to aquatic life and can disrupt wastewater treatment processes.[6]

  • Trash Disposal: NEVER dispose of the solid chemical or contaminated materials in the regular trash.[9] This action poses a direct health risk (irritation, sensitization) to custodial staff and can lead to environmental contamination when the waste reaches a landfill.[1][10]

  • Evaporation: Do not allow solutions to evaporate in a fume hood as a method of disposal.[7] This practice releases chemical vapors into the environment and merely concentrates the hazardous material, which still requires proper disposal.

Adherence to these prohibitions is a non-negotiable aspect of responsible chemical stewardship. The only appropriate endpoint for this chemical is collection by a licensed hazardous waste management authority, facilitated by your institution's EHS department.[2][5][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Acetoxymethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Acetoxymethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.